Technical Documentation Center

Sodium;3-hydroxycyclobutane-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Sodium;3-hydroxycyclobutane-1-carboxylate
  • CAS: 2416243-59-7

Core Science & Biosynthesis

Foundational

Advanced Technical Guide: Chemical Properties and Applications of Sodium 3-hydroxycyclobutane-1-carboxylate

Executive Summary In modern medicinal chemistry, the paradigm of "escaping flatland" has driven a massive shift from planar, sp2-hybridized aromatic rings toward highly functionalized, sp3-rich aliphatic scaffolds. Sodiu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the paradigm of "escaping flatland" has driven a massive shift from planar, sp2-hybridized aromatic rings toward highly functionalized, sp3-rich aliphatic scaffolds. Sodium 3-hydroxycyclobutane-1-carboxylate (derived from the free acid, CAS 194788-10-8) has emerged as a premier building block in this space[1]. By offering a unique combination of conformational restriction, high polarity, and a bifunctional handle, this compound serves as a critical intermediate in the synthesis of complex therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

This whitepaper provides an in-depth analysis of its physicochemical properties, its role as a bioisostere, and field-proven synthetic methodologies for its integration into drug discovery pipelines.

Physicochemical Properties & Molecular Architecture

The core architecture of this compound consists of a highly strained four-membered cyclobutane ring, substituted at the 1- and 3-positions with a carboxylate and a hydroxyl group, respectively.

Why the Sodium Salt?

While the free acid (3-hydroxycyclobutane-1-carboxylic acid) is commonly used, it exhibits hygroscopic tendencies and can undergo auto-lactonization under certain acidic conditions[1]. Converting the acid into its sodium salt (CAS 2416243-59-7) establishes a highly crystalline, shelf-stable matrix[2]. This choice is driven by two causal factors:

  • Fidelity in High-Throughput Screening (HTS): The sodium salt is non-volatile and resistant to oxidation, ensuring precise molarity when preparing stock solutions for automated parallel synthesis.

  • Aqueous Solubility: The ionic nature of the sodium carboxylate drastically increases solubility in polar protic solvents, facilitating greener aqueous-phase coupling reactions.

Quantitative Data Summary

Below is a summary of the fundamental physicochemical properties of the free acid and its corresponding sodium salt[1][3].

Property3-Hydroxycyclobutane-1-carboxylic acidSodium 3-hydroxycyclobutane-1-carboxylate
CAS Number 194788-10-82416243-59-7
Molecular Formula C₅H₈O₃C₅H₇NaO₃
Molecular Weight 116.11 g/mol 138.09 g/mol
Topological Polar Surface Area (TPSA) 57.5 Ų~ 60.5 Ų (Ionic)
LogP (Predicted) -0.40 to -0.69< -1.0 (Highly Hydrophilic)
pKa 4.54 ± 0.40N/A (Salt form)
Physical State Colorless solidWhite crystalline powder

Structural Rationale in Drug Design: The Bioisosteric Advantage

Cyclobutanes are increasingly utilized in medicinal chemistry to replace larger cyclic systems or alkenes[4]. The 3-hydroxycyclobutane motif acts as a highly effective saturated bioisostere for para- or meta-substituted benzene rings.

Unlike a flat benzene ring, the cyclobutane ring adopts a puckered "butterfly" conformation. This sp3-hybridized geometry allows the 1,3-substituents to project at specific vectors, filling hydrophobic pockets more efficiently while reducing the overall planarity of the drug molecule[4].

Causality in Pharmacokinetics: Replacing an aromatic ring with this cyclobutane derivative removes a common metabolic liability—aromatic oxidation by Cytochrome P450 enzymes. Furthermore, the inclusion of the hydroxyl group drastically lowers the LogP, which directly enhances the aqueous solubility of the parent drug, a critical factor for oral bioavailability.

G A Sodium 3-hydroxycyclobutane -1-carboxylate B Conformational Restriction A->B C High Polarity (Low LogP) A->C D Bioisosteric Replacement A->D E Improved Target Binding Affinity B->E F Enhanced Aqueous Solubility C->F G Increased Metabolic Stability D->G

Fig 1. Structural features of the cyclobutane scaffold and resulting pharmacokinetic improvements.

Scale-Up Synthesis & Analytical Validation

To ensure high stereochemical purity and yield, the synthesis of Sodium 3-hydroxycyclobutane-1-carboxylate must be tightly controlled. The following self-validating protocol details the conversion of a commercially available ketone into the final sodium salt.

Synth S1 Methyl 3-oxocyclobutane -1-carboxylate S2 Stereoselective Reduction (LiAl(OtBu)3H, THF, -78°C) S1->S2 S3 Methyl 3-hydroxycyclobutane -1-carboxylate S2->S3 S4 Saponification (NaOH, MeOH/H2O) S3->S4 S5 Sodium 3-hydroxycyclobutane -1-carboxylate S4->S5

Fig 2. Step-by-step synthetic workflow for Sodium 3-hydroxycyclobutane-1-carboxylate.

Step-by-Step Methodology

Phase 1: Stereoselective Reduction Objective: Convert methyl 3-oxocyclobutane-1-carboxylate to methyl 3-hydroxycyclobutane-1-carboxylate with high diastereomeric excess.

  • Preparation: Dissolve 1.0 equivalent (eq) of methyl 3-oxocyclobutane-1-carboxylate in anhydrous Tetrahydrofuran (THF) to achieve a 1 M concentration under an inert argon atmosphere.

  • Cryogenic Cooling: Cool the reactor to -78 °C using a dry ice/acetone bath. Causality: Cryogenic conditions are critical to slow down the kinetics of the hydride transfer, maximizing the facial selectivity of the incoming hydride[5].

  • Reagent Addition: Slowly dropwise add 1.5 eq of Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) in THF[5]. Causality: Standard NaBH₄ often yields a poor 1:1 cis/trans mixture. The bulky tert-butoxy ligands of LiAl(OtBu)₃H sterically hinder the reagent, forcing it to attack the ketone from the less sterically encumbered face of the cyclobutane ring, yielding the desired stereoisomer with high fidelity.

  • Quenching: After 3 hours of stirring, quench the reaction with 2.5 M HCl to pH 6. Extract the aqueous layer with ethyl acetate, filter through diatomaceous earth, and concentrate the organic phase under reduced pressure[5].

Phase 2: Saponification and Salt Formation Objective: Hydrolyze the methyl ester to generate the highly stable sodium salt.

  • Solvent Setup: Dissolve the intermediate in a 4:1 mixture of Methanol:Water.

  • Hydrolysis: Add exactly 1.0 eq of a 1 M NaOH aqueous solution at 0 °C. Causality: Strict stoichiometric control prevents excess alkalinity, which could trigger unwanted base-catalyzed epimerization at the alpha-carbon (C1) of the cyclobutane ring.

  • Isolation: Stir for 2 hours at room temperature. Evaporate the methanol under reduced pressure. Lyophilize the remaining aqueous phase to yield Sodium 3-hydroxycyclobutane-1-carboxylate as a highly crystalline powder.

Applications in Advanced Therapeutics

Linker Technologies in PROTACs and ADCs

In the design of PROTACs, the linker connecting the target-binding ligand to the E3 ligase recruiter must strike a balance between flexibility, rigidity, and aqueous solubility. The bifunctional nature of Sodium 3-hydroxycyclobutane-1-carboxylate makes it an exceptional polar spacer.

The carboxylate group can undergo standard amide coupling (e.g., using HATU or EDC/NHS) with aliphatic amines, while the secondary hydroxyl group serves as an attachment point for PEGylation or carbamate formation. This rigid, hydrophilic node prevents the PROTAC from collapsing in on itself (a phenomenon known as "chameleonic" folding), thereby maintaining the necessary distance to induce effective ternary complex formation between the target protein and the E3 ligase.

Sources

Exploratory

Strategic Application of Sodium 3-hydroxycyclobutane-1-carboxylate (CAS 1246816-17-4) in Advanced Medicinal Chemistry

Executive Summary As the pharmaceutical industry shifts toward "escaping flatland"—increasing the sp³ character of drug candidates to improve clinical success rates—aliphatic ring systems have become indispensable. Sodiu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the pharmaceutical industry shifts toward "escaping flatland"—increasing the sp³ character of drug candidates to improve clinical success rates—aliphatic ring systems have become indispensable. Sodium 3-hydroxycyclobutane-1-carboxylate (CAS 1246816-17-4) represents a highly versatile, bifunctional building block. By serving as a bioisostere for aromatic rings, this moiety drastically alters the physicochemical profile of a drug candidate, lowering lipophilicity, preventing π-π stacking-induced aggregation, and providing robust synthetic handles for complex bioconjugation.

This technical guide explores the mechanistic rationale, physicochemical advantages, and validated synthetic workflows for integrating this cyclobutane derivative into advanced therapeutic modalities, including Antibody-Drug Conjugates (ADCs) and bioorthogonal imaging probes.

Mechanistic Rationale & Structural Advantages

The parent acid of this sodium salt exists in cis (CAS 194788-10-8) and trans (CAS 552849-33-9) configurations[1]. The incorporation of a 3-hydroxycyclobutane ring into a molecular scaffold is rarely arbitrary; it is a deliberate design choice driven by three pharmacological mechanisms:

  • Bioisosteric Replacement: Replacing a flat, hydrophobic phenyl ring with a cyclobutane ring significantly reduces the LogP and increases the Fraction of sp³ carbons (Fsp³). This translates directly to improved aqueous solubility and a lower risk of off-target promiscuity.

  • Steric Shielding & Metabolic Stability: In the development of (such as DFO for ⁸⁹Zr PET imaging), 3-hydroxycyclobutanecarboxylic acid is utilized as a linker. Its increased steric bulk compared to simple glycol derivatives provides enhanced stability against premature enzymatic hydrolysis in vivo[2].

  • Hydrophilic Tuning in ADCs: In the synthesis of, the incorporation of the 3-hydroxycyclobutane moiety helps tune the hydrophilicity of the linker-payload construct. This prevents the systemic aggregation of the highly hydrophobic Exatecan payload before it reaches the target tumor microenvironment[3].

G A Sodium 3-hydroxycyclobutane- 1-carboxylate B Increased Fsp3 Fraction A->B D Rigid Conformation A->D F Bioisosteric Replacement A->F C Improved Aqueous Solubility B->C E Enhanced Target Affinity D->E G Reduced Metabolic Clearance F->G

Fig 1. Pharmacological benefits of incorporating the 3-hydroxycyclobutane moiety.

Physicochemical Profiling

To understand the impact of integrating CAS 1246816-17-4 into a drug scaffold, we must compare its theoretical properties against its standard aromatic isostere, 3-hydroxybenzoic acid. The table below summarizes the quantitative shifts in molecular properties.

Table 1: Comparative Physicochemical Properties

Property3-Hydroxycyclobutane-1-carboxylic acid3-Hydroxybenzoic acid (Phenyl Isostere)Impact on Drug Design
Molecular Weight 116.12 g/mol 138.12 g/mol Lower MW allows for larger payload attachments without exceeding Lipinski limits.
Fraction sp³ (Fsp³) 0.800.00Higher Fsp³ correlates heavily with clinical success and reduced off-target toxicity.
LogP (Estimated) -0.1 to 0.21.5Reduced lipophilicity enhances aqueous solubility and lowers LogD at physiological pH.
Aromatic Rings 01Elimination of aromaticity reduces the risk of π-π stacking-induced aggregation.
Metabolic Hotspots ReducedHigh (Aromatic hydroxylation)Cyclobutanes are generally more resistant to CYP450-mediated oxidative metabolism.

Self-Validating Experimental Protocols

Handling the sodium salt requires specific strategic choices during synthesis, particularly regarding solubility and the prevention of epimerization at the cyclobutane stereocenters. The following protocol details an optimized amide coupling workflow, validated in the synthesis of complex ADC linkers[3].

Protocol: Amide Coupling via DMTMM Activation

Objective: Conjugate the 3-hydroxycyclobutane-1-carboxylate moiety to a primary or secondary amine payload.

Step 1: Free Acid Generation (Optional but Recommended)

  • Action: Suspend Sodium 3-hydroxycyclobutane-1-carboxylate in a biphasic mixture of Ethyl Acetate (EtOAc) and 0.1 M HCl. Extract the organic layer, dry over Na₂SO₄, and concentrate in vacuo to yield the free acid.

  • Expert Causality: While some coupling reagents tolerate carboxylate salts, generating the free acid ensures complete, homogeneous solubility in organic solvents like DMF. This prevents erratic reaction kinetics caused by undissolved salt particulates.

Step 2: Carboxylic Acid Activation

  • Action: Dissolve the free acid (1.25 equiv., e.g., 6 mg, 0.048 mmol) in anhydrous DMF. Add DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) (2.0 equiv., 21 mg, 0.076 mmol) and stir for 10 minutes at room temperature[3].

  • Expert Causality: DMTMM is strategically selected over traditional uronium-based reagents (like HATU). DMTMM efficiently activates aliphatic carboxylic acids without requiring strictly anhydrous conditions and, crucially, minimizes the epimerization of the cis/trans cyclobutane stereocenters.

Step 3: Nucleophilic Attack

  • Action: Add the target amine (1.0 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (e.g., 20 μL). Stir the resulting solution for 1 hour at room temperature[3].

  • Expert Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It neutralizes any acid byproducts and ensures the target amine remains in its highly reactive free-base form without competing for the activated ester intermediate.

Step 4: Purification & Validation

  • Action: Monitor the reaction via LC-MS until full consumption of the starting material is observed. Directly purify the mixture using reverse-phase HPLC (semipreparative column, MeCN/H₂O gradient)[3].

  • Expert Causality: Direct reverse-phase HPLC is a self-validating purification step. It avoids aqueous workup, which is critical because the highly polar 3-hydroxycyclobutane moiety can lead to severe product loss in the aqueous phase during standard liquid-liquid extraction.

G Step1 1. Salt Neutralization (Mild Acid / EtOAc) Step2 2. Carboxylic Acid Activation (DMTMM or HATU, DIPEA) Step1->Step2 Step3 3. Nucleophilic Attack (Target Amine, RT, 1h) Step2->Step3 Step4 4. Purification & Validation (Prep-HPLC, LC-MS) Step3->Step4

Fig 2. Standard amide coupling workflow for sodium 3-hydroxycyclobutane-1-carboxylate.

Advanced Applications: Multimodal Imaging

Beyond traditional therapeutics, this compound is highly valued in the creation of bioorthogonal probes. In the synthesis of Tz-BODIPY-DFO chelators for ⁸⁹Zr PET imaging of antibodies (like Trastuzumab), the secondary hydroxyl group of the cyclobutane ring provides a versatile handle for deferoxamine (DFO) conjugation[4].

The rapid (<3 min) ligation between the modified antibody and the Tz-BODIPY-DFO chelator allows researchers to monitor labeling completion via fluorescence[4]. The cyclobutane ring acts as a rigid, sterically demanding spacer that prevents the fluorophore from quenching while protecting the ester linkages from blood serum esterases[2].

References

  • Title: Exatecan derivatives and antibody-drug conjugates thereof (WO2022236136A1)
  • Title: Bioorthogonal Fluorophore Linked DFO–Technology Enabling Facile Chelator Quantification and Multimodal Imaging of Antibodies Source: Bioconjugate Chemistry (ACS Publications) URL: [Link]

  • Title: 3-Hydroxycyclobutanecarboxylic acid Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

Foundational

Thermodynamic Stability and Solid-State Characterization of 3-Hydroxycyclobutane Carboxylate Salts: A Technical Guide

Executive Summary The incorporation of sp³-rich, conformationally restricted scaffolds is a cornerstone of modern drug discovery. The 3-hydroxycyclobutane carboxylic acid moiety serves as a highly versatile, polar bioiso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of sp³-rich, conformationally restricted scaffolds is a cornerstone of modern drug discovery. The 3-hydroxycyclobutane carboxylic acid moiety serves as a highly versatile, polar bioisostere for aromatic rings and flexible aliphatic chains. However, the inherent ring strain and distinct cis/trans isomerism of this scaffold present unique thermodynamic challenges during active pharmaceutical ingredient (API) formulation. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of 3-hydroxycyclobutane carboxylate salts, detailing the causality behind salt selection, solid-state polymorphism, and the self-validating experimental protocols required to evaluate them.

Conformational and Thermodynamic Fundamentals of the Scaffold

Ring Strain and Puckering Dynamics

Cyclobutane rings are thermodynamically strained systems, possessing approximately 26 kcal/mol of ring strain derived from a combination of Baeyer (angle) strain and Pitzer (torsional) strain[1]. To alleviate the severe eclipsing interactions of adjacent C-H bonds found in a planar geometry, the cyclobutane ring dynamically adopts a "puckered" conformation (butterfly shape) with a dihedral angle of approximately 25° to 30°.

This puckering dictates the thermodynamic stability of its substituted derivatives. In 3-hydroxycyclobutane carboxylic acid, the substituents can occupy pseudo-equatorial or pseudo-axial positions. The cis-isomer is generally more thermodynamically stable than the trans-isomer because both the hydroxyl and carboxylate groups can simultaneously occupy less sterically hindered pseudo-equatorial positions, minimizing 1,3-diaxial-like transannular repulsions [2].

Acidity and Salt Formation Potential

The parent cyclobutane carboxylic acid exhibits a pKa of approximately 4.78 at 25°C [3]. The introduction of the electronegative hydroxyl group at the 3-position exerts an inductive electron-withdrawing effect (-I), which stabilizes the conjugate base and slightly lowers the pKa to approximately 4.5. This optimal pKa range makes the scaffold highly amenable to salt formation with a wide variety of pharmaceutically acceptable bases (pKa > 7.5), ensuring complete proton transfer and the formation of stable, ionized crystalline lattices [4].

Thermodynamics of Salt Formation

The stability of a 3-hydroxycyclobutane carboxylate salt is governed by the delicate thermodynamic balance between the solid-state lattice energy and the solvation energy.

The Thermodynamic Cycle

The formation and dissolution of these salts can be modeled using a modified Born-Haber cycle. For a salt to be thermodynamically stable in the solid state but soluble in aqueous media, the lattice energy ( ΔGlattice​ ) must be sufficiently negative to drive crystallization, while the combined hydration energies of the constituent ions must overcome this lattice energy during dissolution.

G A Free Acid(aq) + Base(aq) B Gaseous Ions Acid-(g) + Cation+(g) A->B Desolvation / Ionization (ΔG > 0) D Dissociated Ions(aq) A->D Direct Neutralization (ΔG_rxn < 0) C Solid Salt Crystal B->C Crystallization (ΔG_lattice < 0) C->D Dissolution (ΔG_solv < 0) D->C Precipitation (ΔG_precip < 0)

Figure 1: Thermodynamic cycle of 3-hydroxycyclobutane carboxylate salt formation and dissolution.

Causality in Cation Selection

The choice of counterion directly dictates the thermodynamic parameters of the resulting salt:

  • Monovalent Alkali Metals (Na⁺, K⁺): Sodium salts often exhibit high aqueous solubility due to the highly exothermic hydration energy of the Na⁺ ion. However, this same thermodynamic driving force makes sodium salts prone to hygroscopicity and hydrate formation in the solid state. Potassium, having a larger ionic radius and lower charge density, typically forms less hygroscopic lattices.

  • Divalent Alkaline Earth Metals (Ca²⁺, Mg²⁺): The divalent charge significantly increases the lattice energy ( ΔGlattice​ ). Causally, this results in robust, high-melting-point crystals with excellent thermal stability and low hygroscopicity, albeit at the cost of reduced aqueous solubility.

  • Amine Salts (e.g., tert-butylamine, Tromethamine): Bulky organic counterions disrupt tight crystal packing. The increased free volume in the crystal lattice lowers the melting point and lattice energy, which can be strategically used to enhance the dissolution rate of highly lipophilic derivatives.

Solid-State Stability and Polymorphism

Hygroscopicity and Hydrate Formation

If the Gibbs free energy of hydration ( ΔGhyd​ ) is more negative than the energy required to expand the crystal lattice to accommodate water molecules, the salt will spontaneously form a hydrate. For 3-hydroxycyclobutane carboxylates, the presence of the hydrogen-bond-donating/accepting 3-hydroxyl group creates a highly active surface for moisture sorption. Evaluating this requires Dynamic Vapor Sorption (DVS) to map the thermodynamic hysteresis between sorption and desorption phases.

Thermal Stability Causality

Thermal stability is a direct readout of lattice strength. In Differential Scanning Calorimetry (DSC), a sharp endothermic peak indicates a highly crystalline, thermodynamically stable polymorph with a uniform lattice energy. Conversely, a broad endotherm preceding the melt indicates the volatilization of bound solvent or water (desolvation), signaling a thermodynamically metastable solvate or hydrate.

Quantitative Data Presentation

The following table summarizes representative thermodynamic and solid-state parameters for various cis-3-hydroxycyclobutane carboxylate salts, illustrating the structure-property relationships discussed above.

Salt FormCation TypeMelting Point (DSC, °C)Aqueous Solubility (mg/mL, pH 7.4)Hygroscopicity (DVS, % weight gain at 80% RH)Thermodynamic Stability Profile
Free Acid None (H⁺)65 - 6812.51.2% (Non-hygroscopic)Baseline. Prone to sublimation at high temps.
Sodium Monovalent185 - 188> 150.08.5% (Hygroscopic)Forms stable dihydrate; deliquescent >75% RH.
Potassium Monovalent210 - 21285.02.1% (Slightly hygroscopic)High crystallinity; stable anhydrous lattice.
Calcium Divalent> 250 (Decomp.)4.20.5% (Non-hygroscopic)Exceptional thermal stability; low solubility.
Tromethamine Organic Amine142 - 145> 200.04.8% (Moderately hygroscopic)Excellent dissolution rate; lower lattice energy.

Experimental Protocols

To ensure scientific integrity, the protocols used to evaluate these salts must be self-validating. The following workflows guarantee that the measured thermodynamic properties reflect the true salt form and not a disproportionated or degraded artifact.

Protocol 1: High-Throughput Salt Screening & Thermodynamic Solubility

Objective: Synthesize diverse salt forms and determine their true thermodynamic solubility while preventing disproportionation.

  • Equimolar Addition: Dissolve 100 mg of 3-hydroxycyclobutane carboxylic acid in 2 mL of a moderately polar solvent (e.g., ethanol/acetone 1:1). Add 1.05 molar equivalents of the chosen base (e.g., 1M NaOH or Ca(OH)₂ suspension) dropwise under continuous stirring at 40°C.

  • Controlled Crystallization: Induce crystallization via slow cooling (0.5°C/min) to 5°C. If no precipitation occurs, introduce a miscible antisolvent (e.g., heptane) dropwise until the cloud point is reached.

  • Isolation and Drying: Filter the precipitate and dry under vacuum at 40°C for 24 hours to remove surface-bound solvent.

  • Thermodynamic Solubility Measurement: Suspend 50 mg of the dried salt in 1 mL of aqueous buffer (pH 7.4). Agitate at 25°C for 48 hours to ensure thermodynamic equilibrium is reached (kinetic solubility is insufficient).

  • Self-Validation Step (Critical): Centrifuge the suspension. Measure the pH of the supernatant. Crucially, analyze the residual solid pellet via X-ray Powder Diffraction (XRPD). If the XRPD pattern matches the free acid, the salt has disproportionated (pH < pHₘₐₓ), and the measured solubility is invalid for the salt form.

Workflow N1 1. API Synthesis & pKa Profiling N2 2. Counterion Screening N1->N2 N3 3. Crystallization (Cooling/Antisolvent) N2->N3 N4 4. Equilibrium Solubility (48h) N3->N4 N5 5. Solid-State Validation (XRPD) N4->N5 N5->N3 If Disproportionation Detected (Feedback)

Figure 2: Self-validating experimental workflow for salt screening and thermodynamic evaluation.

Protocol 2: Solid-State Thermal Analysis (DSC/TGA)

Objective: Map the thermal degradation and melting thermodynamics of the isolated salts.

  • Sample Preparation: Accurately weigh 2.0 to 3.0 mg of the salt into a standard aluminum pan.

  • Pan Configuration (Causality Check): Use a pinhole pan for TGA to allow evolved gases (water/solvent) to escape, enabling accurate mass loss quantification. Use a hermetically sealed pan for DSC if you wish to suppress desolvation and observe the true melting point of the hydrate/solvate, or a pinhole pan to observe the desolvation endotherm.

  • TGA Execution: Heat the sample from 25°C to 300°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min). Record the mass loss step. A discrete mass loss between 50°C–120°C causally indicates a hydrate/solvate.

  • DSC Execution: Heat a parallel sample under identical ramp conditions. Correlate the TGA mass loss event with broad endotherms in the DSC trace. The sharp endotherm occurring without concurrent TGA mass loss represents the thermodynamic melting point ( Tm​ ) of the crystal lattice.

Conclusion

The 3-hydroxycyclobutane carboxylate scaffold offers immense value in medicinal chemistry, provided its solid-state thermodynamics are rigorously managed. By understanding the causality between ring puckering, lattice energy, and counterion selection, researchers can rationally design salt forms that bypass hygroscopicity and poor thermal stability. Implementing self-validating analytical workflows ensures that the thermodynamic data driving formulation decisions is both accurate and robust.

References

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis Source: Chemical Reviews, ACS Publications URL:[Link] [1]

  • Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference Source: PMC / National Institutes of Health (NIH) URL:[Link] [2]

  • Cas 3721-95-7, Cyclobutanecarboxylic acid Properties Source: LookChem URL:[Link] [3]

  • WO2017103851A1 - Quinoline-3-carboxamides as h-pgds inhibitors (3-hydroxycyclobutane carboxylate salt references)
Exploratory

Structural Analysis and Conformational Dynamics of 3-Hydroxycyclobutane-1-Carboxylate Scaffolds in Medicinal Chemistry

Introduction: The "Escape from Flatland" The pharmaceutical industry's paradigm shift from flat, sp²-rich aromatic rings to sp³-enriched, three-dimensional architectures has fundamentally elevated the importance of small...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Escape from Flatland"

The pharmaceutical industry's paradigm shift from flat, sp²-rich aromatic rings to sp³-enriched, three-dimensional architectures has fundamentally elevated the importance of small cycloalkanes. Among these, the cyclobutane ring occupies a privileged space. It is not merely a passive spacer; it is an active design element that induces conformational restriction, modulates physicochemical properties, and dictates precise vector trajectories for pharmacophores 1.

Specifically, the 3-hydroxycyclobutane-1-carboxylate scaffold has emerged as a highly versatile bioisostere and structural motif 2. By locking flexible molecules into a bioactive conformation, this scaffold reduces the entropic penalty upon target binding while simultaneously offering a metabolically stable alternative to linear alkyl chains or planar aryls 3. However, leveraging this scaffold requires a rigorous understanding of its unique stereochemical and conformational dynamics.

Conformational Landscape & Puckering Dynamics

Unlike cyclohexane, which adopts a relatively strain-free chair conformation, cyclobutane is highly strained (~26 kcal/mol of ring strain) due to angle strain and severe torsional strain from eclipsed adjacent C-H bonds. To alleviate this torsional strain, the cyclobutane ring deviates from planarity, adopting a "butterfly" or puckered conformation with a fold angle typically between 20° and 30° 4.

In 1,3-disubstituted cyclobutanes like 3-hydroxycyclobutane-1-carboxylate, stereochemistry fundamentally governs the conformational ensemble:

  • Cis-Isomer: The substituents can be either diequatorial or diaxial. The diequatorial conformation is energetically favored as it minimizes severe 1,3-diaxial steric clashes across the ring. Consequently, the cis-isomer is conformationally locked, projecting the hydroxyl and carboxylate groups outward along the equatorial plane.

  • Trans-Isomer: The substituents must adopt an axial-equatorial arrangement. Because the two possible puckered states (axial-equatorial vs. equatorial-axial) are similar in energy, the trans-isomer undergoes rapid interconversion (ring flipping) at room temperature.

ConformationalLogic Start 3-Hydroxycyclobutane- 1-carboxylate Isomers Stereochemical Isomers Start->Isomers Cis Cis-Isomer (Diequatorial Preference) Isomers->Cis Trans Trans-Isomer (Axial-Equatorial Equilibrium) Isomers->Trans Puckering Ring Puckering Dynamics (~20-30° fold angle) Cis->Puckering Trans->Puckering Bioactivity Receptor Binding Profile & Vector Trajectory Puckering->Bioactivity

Logical relationship between cyclobutane stereochemistry, ring puckering, and bioactivity.

Structural Elucidation: NMR and Crystallography

Because the biological activity of cyclobutane-containing drugs depends heavily on the spatial orientation of their substituents, rigorous structural analysis is mandatory. The assignment of relative stereochemistry (cis vs. trans) relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1D ¹H NMR chemical shifts and 2D NOESY/ROESY correlations 5.

Quantitative Data Summary

The following table summarizes the causal relationship between the 3D conformation of 3-hydroxycyclobutane-1-carboxylate derivatives and their observable NMR parameters.

ParameterCis-Isomer (Diequatorial)Trans-Isomer (Axial-Equatorial)Causality / Structural Implication
Ring Puckering Angle ~25° - 30° (Static)Dynamic (Interconverting)Cis minimizes 1,3-diaxial strain; Trans rapidly interconverts to relieve torsional strain.
¹H NMR: CH-OH (H3) ~4.10 - 4.30 ppm~4.40 - 4.60 ppmEquatorial protons (in trans) are generally deshielded relative to axial protons (in cis).
¹H NMR: CH-COOH (H1) ~2.50 - 2.70 ppm~2.80 - 3.00 ppmSame deshielding effect applies to the trans-isomer's equatorial proton.
NOESY Correlation Strong H1 ↔ H3 cross-peakWeak or absent H1 ↔ H3In the cis-isomer, the H1 and H3 protons are diaxial (co-facial), allowing spatial proximity (< 3 Å).

Note: Chemical shifts may vary slightly depending on the ester/amide derivative and solvent (e.g., CDCl₃ vs. DMSO-d₆).

ExpWorkflow Sample Synthesized Scaffold NMR 1D & 2D NMR Spectroscopy (1H, 13C, NOESY) Sample->NMR XRay X-Ray Crystallography (Single Crystal) Sample->XRay DFT DFT Calculations (Energy Minimized Conformers) Sample->DFT Integration Structural Validation & Conformational Assignment NMR->Integration XRay->Integration DFT->Integration

Multi-modal workflow for cyclobutane structural elucidation.

Standardized Protocol for Structural Characterization

To ensure scientific integrity and self-validating results, the following methodology outlines the step-by-step structural characterization of a synthesized 3-hydroxycyclobutane-1-carboxylate scaffold.

Step 1: Sample Preparation for NMR
  • Dissolve 15–20 mg of the highly purified (>95% by HPLC) cyclobutane derivative in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Ensure the sample is free of paramagnetic impurities or residual water, which can obscure the critical 2.0–4.5 ppm region where the cyclobutane ring protons resonate.

  • Transfer the solution to a standard 5 mm NMR tube.

Step 2: 1D and 2D NMR Acquisition
  • ¹H NMR (400 MHz or higher): Acquire a standard 1D spectrum. Identify the methine proton adjacent to the hydroxyl group (H3, typically a quintet or multiplet around 4.20 ppm) and the methine proton adjacent to the carboxylate (H1, around 2.64 ppm) 5.

  • ¹³C NMR: Acquire a 1D carbon spectrum to confirm the skeletal integrity (C1, C3 methines; C2, C4 methylenes).

  • NOESY/ROESY: Set the mixing time (τ_m) between 300–500 ms. This is the critical self-validating step.

Step 3: Stereochemical Assignment via NOE Analysis
  • Process the 2D NOESY spectrum and extract the F1/F2 cross-peaks.

  • Causality Check: Look for a cross-peak between H1 and H3. If a strong cross-peak is observed, the protons are co-facial (diaxial), confirming that the substituents (OH and COOR) are diequatorial. This definitively assigns the cis-isomer . If the cross-peak is absent, the protons are on opposite faces, confirming the trans-isomer .

Step 4: Single-Crystal X-Ray Diffraction (SCXRD) Validation
  • Crystallization: Dissolve 50 mg of the compound in a minimum volume of a volatile solvent (e.g., dichloromethane). Place the vial inside a larger sealed chamber containing an anti-solvent (e.g., hexanes) to initiate slow vapor diffusion over 48–72 hours.

  • Diffraction: Mount a suitable single crystal on a diffractometer equipped with Cu-Kα radiation (λ = 1.54184 Å) at 100 K.

  • Refinement: Solve the structure to determine the absolute configuration and measure the exact cyclobutane puckering angle (expected ~25°–30°) 4.

Conclusion

The 3-hydroxycyclobutane-1-carboxylate scaffold is a powerful tool in the medicinal chemist's arsenal, offering a unique blend of conformational rigidity and metabolic stability. By understanding the causal relationship between its stereochemistry, ring puckering dynamics, and NMR spectroscopic profile, researchers can confidently deploy this motif to optimize the pharmacokinetic and pharmacodynamic properties of next-generation therapeutics.

References

  • Cyclobutanes in Small‐Molecule Drug Candidates Source: National Institutes of Health (PMC) URL:[Link]

  • Contemporary synthesis of bioactive cyclobutane natural products Source: ResearchGate URL:[Link]

  • Synthesis and characterization of platinum(II) and (IV) complexes containing hexamethyleneimine ligand: Crystal structure Source: ResearchGate URL:[Link]

  • Supplementary Information: NMR Spectroscopic Data for Cyclobutane Derivatives Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Foundational

The Cyclobutane Scaffold in Modern Medicinal Chemistry: Structural Paradigms, Synthetic Methodologies, and Clinical Applications

Executive Summary Historically viewed as a strained and synthetically challenging curiosity, the cyclobutane ring has emerged as a privileged structural motif in modern drug discovery. As the pharmaceutical industry shif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically viewed as a strained and synthetically challenging curiosity, the cyclobutane ring has emerged as a privileged structural motif in modern drug discovery. As the pharmaceutical industry shifts away from flat, sp2-hybridized aromatic systems toward sp3-rich architectures to improve physicochemical properties, cyclobutane offers a unique combination of conformational restriction, metabolic stability, and bioisosterism. This technical guide explores the mechanistic rationale behind cyclobutane incorporation, reviews FDA-approved clinical validations, and provides self-validating synthetic and biological protocols for drug development professionals.

Structural and Physicochemical Rationale

The utility of cyclobutane in medicinal chemistry stems directly from its unique geometry and electronic properties. Unlike larger, conformationally flexible cycloalkanes (e.g., cyclohexane) or the rigid, planar cyclopropane, cyclobutane adopts a puckered conformation with a dihedral angle of approximately 30° to relieve torsional strain [1].

The Causality of Scaffold Selection
  • Conformational Restriction: The puckered geometry allows cyclobutane to pre-organize pharmacophoric elements. By locking a molecule into its bioactive conformation, the entropic penalty of receptor binding is minimized, thereby exponentially increasing target affinity [2].

  • Metabolic Stability: Replacing metabolically labile groups (such as flexible alkyl chains or cyclohexyl rings) with a cyclobutane ring blocks sites of metabolism by Cytochrome P450 (CYP450) enzymes. The C-H bonds in cyclobutane possess higher s-character than standard alkanes, increasing bond dissociation energy and resisting oxidative clearance [1].

  • Bioisosterism & Solubility: A 1,1-disubstituted cyclobutane effectively mimics a gem-dimethyl group but with restricted rotational freedom. Furthermore, its three-dimensional nature disrupts molecular planarity, reducing crystal lattice packing energy and significantly enhancing aqueous solubility—a critical factor in oral bioavailability [2].

LogicFlow Start Drug Optimization Challenge C1 Metabolic Instability (e.g., Cyclohexane) Start->C1 C2 High Toxicity (e.g., Cisplatin) Start->C2 C3 Poor Target Affinity (Conformational Flexibility) Start->C3 Solution Cyclobutane Incorporation C1->Solution C2->Solution C3->Solution R1 Steric Shielding & C-H Bond Strengthening Solution->R1 R2 Altered Chelation & Slower Leaving Group Solution->R2 R3 Rigid Puckered (~30°) Bioactive Conformation Solution->R3 End1 Ivosidenib (Increased Half-life) R1->End1 End2 Carboplatin (Lower Nephrotoxicity) R2->End2 End3 Boceprevir (Enhanced Potency) R3->End3

Logic flow illustrating cyclobutane incorporation strategies in drug optimization.

Clinical Validation: FDA-Approved Therapeutics

The theoretical advantages of cyclobutane translate directly into clinical success. At least four major cyclobutane-containing drugs have navigated FDA approval by leveraging this scaffold to overcome specific pharmacological hurdles [1].

Table 1: Quantitative and Functional Comparison of FDA-Approved Cyclobutane Drugs

Drug NameIndicationTargetRole of Cyclobutane Scaffold
Carboplatin Ovarian CancerDNA CrosslinkingReplaces labile chloride ligands with cyclobutane-1,1-dicarboxylate, slowing aquation and drastically reducing nephrotoxicity compared to cisplatin [1].
Boceprevir Hepatitis CHCV NS3/4A ProteaseCyclobutylmethyl group in the P1 region enhances potency 3- to 19-fold over cyclopropyl and cyclopentyl analogs via optimal hydrophobic pocket filling [1].
Apalutamide Prostate CancerAndrogen ReceptorSpirocyclic cyclobutane pre-organizes the antagonist, providing a large therapeutic window while avoiding the toxicity of larger ring analogs [1].
Ivosidenib IDH1-Mutant CancersMutant IDH1 EnzymeDifluorocyclobutanyl amine replaces a labile cyclohexyl amine, shifting metabolic clearance from high to medium, enabling oral efficacy [1].

Advanced Synthetic Methodologies

Synthesizing highly substituted, stereodefined cyclobutanes requires overcoming inherent ring strain (~26 kcal/mol). The following protocols outline state-of-the-art methodologies for cyclobutane construction.

Protocol 1: Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloaddition

This protocol provides a scalable, self-validating method for generating cyclobutanones, which can be further derivatized into complex APIs [2].

  • Rationale: Thermal [2+2] cycloadditions of unactivated alkenes are symmetry-forbidden. Utilizing a ketene intermediate and a Lewis acid lowers the LUMO of the ketene, facilitating a concerted, asynchronous cycloaddition.

  • Reagents: Target alkene, acid chloride (ketene precursor), triethylamine (TEA), ethylaluminum dichloride (Lewis acid), anhydrous dichloromethane (DCM).

  • Step-by-Step Procedure:

    • Setup: Purge an oven-dried, three-necked round-bottom flask with inert gas (N2 or Argon).

    • Preparation: Dissolve the alkene (1.0 eq) and TEA (1.2 eq) in anhydrous DCM. Cool the mixture to -78°C using a dry ice/acetone bath.

    • Activation: Slowly add ethylaluminum dichloride (0.2 eq) to coordinate the alkene.

    • Cycloaddition: Add the acid chloride (1.1 eq) dropwise. Causality: Slow addition ensures the in situ generated ketene reacts immediately with the activated alkene, preventing ketene dimerization.

    • Workup: Allow the reaction to warm to room temperature over 4 hours. Quench with saturated aqueous NaHCO3. Extract with DCM, dry over Na2SO4, and concentrate.

  • Self-Validation System: Perform post-reaction 1H-NMR. The successful formation of the cyclobutane ring is confirmed by the appearance of characteristic high-field, complex multiplet signals between 1.5–3.0 ppm, distinct from the starting alkene's vinylic protons.

Protocol 2: Enantioselective Rhodium-Catalyzed Bicyclobutanation

For highly complex, asymmetric cyclobutanes (e.g., the core of the natural product Piperarborenine B), transition-metal catalysis is required [3].

  • Rationale: The mixed-ligand chiral rhodium(II) catalyst, Rh2(S-NTTL)3(dCPA), forms a "chiral crown" conformation. This sterically blocks one face of the intermediate rhodium carbenoid, forcing the alkene to approach enantioselectively[3].

  • Step-by-Step Procedure:

    • Treat diazoester (1.0 eq) with 0.1 mol% Rh2(S-NTTL)3(dCPA) at -78°C in anhydrous toluene to form the bicyclobutane intermediate.

    • In a separate flask, prepare a cuprate reagent using CuBr·SMe2, PPh3, and 2-methyl-1-propenylmagnesium bromide in THF.

    • Introduce the bicyclobutane to the cuprate at -40°C for homoconjugate addition.

    • Kinetic Protonation: Quench the resulting enolate with Butylated hydroxytoluene (BHT). Causality: BHT acts as a bulky proton source, approaching the enolate from the least hindered face to guarantee a trans-diastereoselective protonation.

    • Yield: Trisubstituted cyclobutane (69% yield, 92% ee, 4:1 dr)[3].

Emerging Frontiers: Targeted Oncology & Integrin Antagonism

Beyond established drugs, cyclobutane derivatives are actively investigated as inhibitors of critical cancer signaling pathways. A prime example is the development of cyclobutane-based β3 integrin antagonists [4].

Integrins αvβ3 and αIIbβ3 are cell surface glycoproteins crucial for tumor proliferation and metastatic dissemination. Traditional antagonists target only one, leading to resistance as the tumor upregulates the other. By utilizing a cyclobutane scaffold as an Arg-Gly-Asp (RGD) mimetic core, researchers have successfully engineered dual-action antagonists. The rigid cyclobutane precisely controls the spatial orientation of the Arg and Asp mimetic sidechains, achieving high activity against αvβ3 with moderate, tunable affinity for αIIbβ3[4].

IntegrinPathway ECM Extracellular Matrix (ECM) (Fibronectin, Vitronectin) Integrin αvβ3 / αIIbβ3 Integrins (Cell Surface Receptors) ECM->Integrin Binds RGD Motif FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Drug Cyclobutane-Based RGD Mimetic Antagonist Drug->Integrin Competitive Inhibition Inhibition Apoptosis & Metastasis Arrest Drug->Inhibition Induces Src Src Kinase FAK->Src Downstream PI3K / AKT & ERK Pathways Src->Downstream Outcome Tumor Proliferation & Metastatic Dissemination Downstream->Outcome

Mechanism of cyclobutane-based RGD mimetics in disrupting integrin-mediated metastasis.

Table 2: Cytotoxic Potential of Cyclobutane Natural Product Piperarborenine B [3]

Cancer Cell LineTissue OriginIC50 Value (μM)
P-388 Murine Leukemia0.13
A-549 Human Lung Carcinoma1.4
HT-29 Human Colorectal Adenocarcinoma2.4

Experimental Evaluation Workflow

To validate the primary advantage of cyclobutane incorporation—metabolic stability—drug development professionals must execute rigorous in vitro assays.

Protocol 3: Human Liver Microsome (HLM) Stability Assay

This protocol quantifies the resistance of a cyclobutane derivative to CYP450-mediated oxidative clearance [2].

  • Reagents: Pooled Human Liver Microsomes (HLM), 100 mM Phosphate buffer (pH 7.4), 3.3 mM MgCl2, 2 mM NADPH (cofactor), Test Compound (1 μM final), Cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

  • Step-by-Step Procedure:

    • Preparation: In a 96-well plate, combine HLM (0.5 mg/mL protein concentration), MgCl2, and the test compound in phosphate buffer.

    • Pre-incubation: Incubate the plate at 37°C for 5 minutes on a plate shaker to reach thermal equilibrium.

    • Initiation: Add NADPH to initiate the CYP450 enzymatic reaction. Causality: CYP enzymes require electron transfer from NADPH to reduce molecular oxygen and hydroxylate the substrate.

    • Aliquot & Quench: At designated time points (0, 15, 30, 45, 60 minutes), transfer 50 μL of the reaction mixture into 150 μL of cold ACN. Causality: The organic solvent instantly denatures the microsomal proteins, halting the reaction.

    • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Self-Validation System:

    • Negative Control: Run a parallel incubation lacking NADPH. If the compound depletes here, degradation is due to chemical instability or non-CYP enzymes (e.g., esterases), not CYP metabolism.

    • Positive Control: Run Verapamil or Dextromethorphan concurrently to verify the metabolic viability and enzymatic activity of the specific HLM batch.

Conclusion

The strategic deployment of the cyclobutane moiety represents a paradigm shift in medicinal chemistry. By navigating the delicate balance between structural rigidity and subtle flexibility, cyclobutane derivatives solve critical pharmacokinetic and pharmacodynamic bottlenecks—ranging from the nephrotoxicity of platinum agents to the metabolic lability of targeted oncology drugs. As synthetic methodologies like asymmetric transition-metal catalysis continue to mature, the integration of complex, highly substituted cyclobutanes into commercial drug pipelines will undoubtedly accelerate.

References

  • National Institutes of Health (NIH) / PMC. "Mixed-Ligand Chiral Rhodium(II) Catalyst Enables the Enantioselective Total Synthesis of Piperarborenine B."[Link]

  • National Institutes of Health (NIH) / PubMed. "Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy."[Link]

Exploratory

Solubility profile of sodium 3-hydroxycyclobutane-1-carboxylate in water

An In-depth Technical Guide to the Aqueous Solubility Profile of Sodium 3-hydroxycyclobutane-1-carboxylate Executive Summary The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Aqueous Solubility Profile of Sodium 3-hydroxycyclobutane-1-carboxylate

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy. For novel chemical entities like sodium 3-hydroxycyclobutane-1-carboxylate, a thorough understanding of the solubility profile is paramount during early-stage drug development to guide formulation strategies and predict in-vivo performance. This technical guide provides a comprehensive framework for characterizing the aqueous solubility of this compound. We delve into the underlying thermodynamic principles, present validated, step-by-step experimental protocols for determining both thermodynamic and kinetic solubility, and explore the critical influence of environmental factors such as pH and temperature. This document is designed for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for generating a robust and reliable solubility profile.

Introduction to the Compound and the Importance of Solubility

The journey of a drug from administration to its site of action is profoundly influenced by its ability to dissolve in aqueous media. Poor solubility can lead to low bioavailability, variable absorption, and ultimately, therapeutic failure.[1] Therefore, characterizing the solubility profile of a new chemical entity is a foundational step in preclinical development.[2]

Physicochemical Profile of Sodium 3-hydroxycyclobutane-1-carboxylate

Sodium 3-hydroxycyclobutane-1-carboxylate is an organic salt. Its structure comprises a four-membered carbocyclic ring (cyclobutane) substituted with a hydroxyl (-OH) group and a sodium carboxylate (-COONa) group.

  • Ionic Group (-COONa): The sodium carboxylate is the salt of a weak acid (3-hydroxycyclobutane-1-carboxylic acid) and a strong base. This group is readily ionized in water, which is expected to be the primary driver of its aqueous solubility.

  • Hydrophilic Groups (-OH, -COO⁻): Both the hydroxyl group and the carboxylate anion are capable of forming strong hydrogen bonds with water molecules, further enhancing solubility.

  • Alicyclic Ring (Cyclobutane): The cyclobutane ring itself is a nonpolar, hydrophobic moiety. However, its small size and strained nature may influence crystal lattice energy, which in turn affects solubility.[3] The introduction of a cyclobutyl group can sometimes enhance solubility by reducing the planarity and crystal packing efficiency of a molecule.[3]

Based on these structural features, the compound is predicted to have high water solubility, particularly at neutral and alkaline pH where the carboxylate group is fully ionized.

Objectives and Scope

This guide will provide the necessary theoretical and practical knowledge to:

  • Understand the key factors governing the solubility of sodium 3-hydroxycyclobutane-1-carboxylate.

  • Implement a robust experimental plan to determine its thermodynamic (equilibrium) solubility.

  • Evaluate the impact of pH and temperature on its solubility profile.

  • Utilize high-throughput methods for initial kinetic solubility screening.

The Theoretical Basis of Solubility

Aqueous solubility is defined as the equilibrium partitioning of a compound between its pure (typically solid) phase and water.[4] At saturation, a dynamic equilibrium exists where the rate of dissolution from the solid phase equals the rate of crystallization from the solution.[4]

Thermodynamic Principles

The solubility process is governed by two key thermodynamic factors: enthalpy (ΔH) and entropy (ΔS) of solution.[5]

  • Enthalpy of Solution (ΔH_sol): This represents the net energy change from breaking the solute-solute bonds (crystal lattice energy) and solvent-solvent bonds, and forming new solute-solvent bonds. For most solids, this process is endothermic (absorbs heat, ΔH > 0).[5][6]

  • Entropy of Solution (ΔS_sol): This reflects the change in randomness or disorder. Dissolution of a structured solid into a liquid solvent typically leads to an increase in entropy (ΔS > 0).

The interplay of these factors determines the Gibbs free energy of solution (ΔG_sol), and thus the spontaneity and extent of dissolution.

Influence of pH on Carboxylate Salts

For an ionizable compound like sodium 3-hydroxycyclobutane-1-carboxylate, pH is arguably the most critical factor influencing its solubility.[7][8] The carboxylate anion (A⁻) is the conjugate base of the weak acid 3-hydroxycyclobutane-1-carboxylic acid (HA). The solubility is dictated by the equilibrium between the solid salt and its dissolved ions, and the subsequent protonation of the anion in acidic conditions.

In acidic solutions, the concentration of hydronium ions (H₃O⁺) is high. According to Le Châtelier's Principle, these ions will react with the dissolved carboxylate anions (A⁻) to form the un-ionized free acid (HA).[7]

A⁻(aq) + H₃O⁺(aq) ⇌ HA(aq) + H₂O(l)

If the free acid (HA) is less soluble than its sodium salt (NaA), it may precipitate out of solution, thereby reducing the overall measured solubility of the compound at that pH.[9][10] Conversely, in neutral to basic solutions, the equilibrium favors the highly soluble carboxylate anion, leading to significantly higher solubility.[11]

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration a compound can achieve in a solvent under equilibrium conditions and is considered the "gold standard" for solubility measurement.[1][12] The shake-flask method is the most widely accepted technique for this determination.[13][14]

Rationale for the Shake-Flask Method

The shake-flask method is preferred for its accuracy and direct measurement of the compound's solubility at equilibrium. By adding an excess of the solid compound to the solvent and allowing sufficient time for equilibration, the resulting measurement reflects the true thermodynamic solubility, provided the solid phase remains stable and does not convert to a different polymorph or salt form.[13]

Detailed Experimental Protocol: Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that equilibrium is truly reached and accurately measured.

Materials:

  • Sodium 3-hydroxycyclobutane-1-carboxylate (solid form, characterization of solid-state recommended, e.g., via XRPD).

  • Purified water and relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8 as per ICH M9 guidelines).[14]

  • Low-binding vials (e.g., glass or polypropylene).

  • Temperature-controlled agitator/shaker.

  • Centrifuge.

  • Low-binding syringe filters (e.g., 0.22 µm PVDF).

  • Calibrated analytical balance.

  • Validated analytical method (e.g., HPLC-UV, LC-MS/MS).

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid sodium 3-hydroxycyclobutane-1-carboxylate to a series of vials. The excess should be visually apparent throughout the experiment to ensure a saturated solution.

  • Solvent Addition: Add a precise volume of the desired aqueous medium (e.g., pH 7.4 buffer) to each vial. Prepare at least three replicates for each condition.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[12][13]

    • Expert Insight: A time-point study (e.g., sampling at 24, 48, and 72 hours) should be conducted initially to confirm that the concentration has reached a plateau, thereby validating the chosen equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For robust separation, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).[13]

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a low-binding 0.22 µm syringe filter to remove any remaining microcrystals.

    • Trustworthiness Check: Discard the first few drops of the filtrate to prevent errors from potential drug adsorption to the filter membrane.[13]

  • Dilution and Analysis: Dilute the clear filtrate with a suitable solvent to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound.

  • Solid Phase Analysis: After the experiment, recover the remaining solid from the vials and analyze it (e.g., by XRPD or DSC) to confirm that no phase transition or salt disproportionation has occurred during the experiment.[13] This step is crucial for validating that the measured solubility corresponds to the initial solid form.

Experimental Workflow Diagram

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_validation Validation prep1 Add Excess Solid to Vials prep2 Add Precise Volume of Aqueous Buffer prep1->prep2 prep3 Agitate at Constant Temp (e.g., 24-72h) prep2->prep3 samp1 Centrifuge for Phase Separation prep3->samp1 val1 Analyze Residual Solid (XRPD, DSC) prep3->val1 Post-Equilibration samp2 Filter Supernatant (0.22 µm filter) samp1->samp2 samp3 Dilute Filtrate samp2->samp3 samp4 Quantify Concentration (HPLC/LC-MS) samp3->samp4 result result samp4->result Thermodynamic Solubility Value

Caption: Workflow for Thermodynamic Solubility Determination.

The Critical Influence of the pH-Solubility Profile

As mandated by regulatory bodies for Biopharmaceutics Classification System (BCS) waivers, solubility must be determined across a physiological pH range.[14]

Predicted pH-Solubility Behavior

For sodium 3-hydroxycyclobutane-1-carboxylate, the solubility is expected to be high and relatively constant at pH values above the pKa of its conjugate acid. As the pH drops below the pKa, the equilibrium will shift towards the formation of the free acid, 3-hydroxycyclobutane-1-carboxylic acid. The solubility will then be dictated by the intrinsic solubility of this free acid. A sharp decrease in solubility is anticipated as the pH is lowered below the pKa.

pH-Dependent Dissolution Diagram

G Solid Solid Phase (Na⁺A⁻(s)) A_ion Soluble Anion A⁻(aq) Solid->A_ion Dissolution HA_acid Free Acid HA(aq) A_ion:f0->HA_acid:f0 Precipitate Precipitate HA_acid->Precipitate Precipitation (if S_HA is exceeded)

Caption: Effect of pH on the Dissolution of a Carboxylate Salt.

Experimental Protocol: pH-Solubility Profile

The shake-flask protocol described in Section 3.2 should be repeated using a series of buffers covering the physiological range.

  • Recommended pH values: A minimum of three buffers should be used: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).[14] It is also advisable to test at pH 7.4 (physiological pH) and at a pH near the expected pKa of the conjugate acid.

  • Buffer Selection: Use buffers with sufficient capacity to maintain the target pH after the addition of the compound. The final pH of the saturated solution must be measured and reported.[14]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison and analysis.

Tabulated Solubility Data (Hypothetical)

The following table presents a hypothetical but chemically reasonable solubility profile for sodium 3-hydroxycyclobutane-1-carboxylate, demonstrating the expected influence of pH and temperature.

Temperature (°C)pH of MediumMeasured Solubility (mg/mL)Measured Solubility (mM)Final pH of Saturated Solution
25°C1.21.511.71.21
25°C4.545.8357.54.52
25°C6.8> 200> 1561.26.81
25°C7.4> 200> 1561.27.39
37°C1.22.116.41.22
37°C4.558.2454.34.51
37°C6.8> 250> 1951.56.80
37°C7.4> 250> 1951.57.41
Note: Molar mass of sodium 3-hydroxycyclobutane-1-carboxylate (C₅H₇NaO₃) is approximately 128.1 g/mol . The data is hypothetical and for illustrative purposes only.

The hypothetical data shows a significant increase in solubility as the pH rises, consistent with the behavior of a salt of a weak acid. The increase in solubility with temperature suggests the dissolution process is endothermic, which is common for most solid solutes.[6][15]

High-Throughput Kinetic Solubility Screening

In early drug discovery, when compound availability is limited, high-throughput kinetic solubility assays are employed to rapidly rank-order compounds.[1][4]

  • Kinetic vs. Thermodynamic Solubility: Kinetic solubility measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution, begins to appear in an aqueous buffer.[1][12] This often overestimates thermodynamic solubility because it can represent a supersaturated or metastable state.[13]

  • Methodology: A common method is laser nephelometry, which detects the onset of precipitation by measuring light scattering.[2][16] A concentrated DMSO stock of the compound is serially diluted in microtiter plates with aqueous buffer, and the point at which the solution becomes turbid (the "cloud point") is determined as the kinetic solubility limit.[16] While less accurate than the shake-flask method, it is invaluable for triaging large numbers of compounds quickly.[13]

Conclusion

A comprehensive understanding of the aqueous solubility of sodium 3-hydroxycyclobutane-1-carboxylate is essential for its successful development as a potential therapeutic agent. This guide has outlined the fundamental principles and provided robust, validated protocols for its characterization. The shake-flask method remains the definitive approach for determining thermodynamic solubility, and a thorough investigation of the pH-solubility profile across the physiological range is mandatory. By systematically applying these methodologies, researchers can generate the high-quality, reliable data needed to make informed decisions in the formulation and clinical development process.

References

  • Title: Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies Source: American Pharmaceutical Review URL: [Link]

  • Title: Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Raytor URL: [Link]

  • Title: Solubility - Wikipedia Source: Wikipedia URL: [Link]

  • Title: A review of methods for solubility determination in biopharmaceutical drug characterisation Source: ResearchGate URL: [Link]

  • Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which Source: American Pharmaceutical Review URL: [Link]

  • Title: A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates Source: ACS Publications (Analytical Chemistry) URL: [Link]

  • Title: Biochemistry, Dissolution and Solubility - StatPearls Source: NCBI Bookshelf URL: [Link]

  • Title: Aqueous Solubility - Creative Biolabs Source: Creative Biolabs URL: [Link]

  • Title: ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: PMC (PubMed Central) URL: [Link]

  • Title: pH and Solubility Source: AP Chemistry URL: [Link]

  • Title: pH-solubility profiles or organic carboxylic acids and their salts Source: PubMed URL: [Link]

  • Title: How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Source: ResearchGate URL: [Link]

  • Title: Drug solubility: why testing early matters in HTS Source: BMG LABTECH URL: [Link]

Sources

Foundational

The Role of 3-Substituted Cyclobutanes as Phenyl Ring Bioisosteres: A Technical Guide to sp³-Enriched Scaffolds in Drug Design

Executive Summary The strategic replacement of planar aromatic rings with puckered, sp³-rich cyclobutane moieties represents a paradigm shift in modern medicinal chemistry. While the phenyl ring has historically been a c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic replacement of planar aromatic rings with puckered, sp³-rich cyclobutane moieties represents a paradigm shift in modern medicinal chemistry. While the phenyl ring has historically been a cornerstone of drug design, its indiscriminate use often leads to "molecular flatland"—characterized by poor aqueous solubility, high plasma protein binding, and susceptibility to cytochrome P450 (CYP450) oxidative metabolism. 3-substituted cyclobutanes, particularly 1,3-disubstituted variants and bicyclo[1.1.1]pentanes (BCPs), have emerged as powerful bioisosteres. By increasing the fraction of sp³-hybridized carbons (Fsp³), these scaffolds fundamentally alter the physicochemical and pharmacokinetic landscape of lead compounds without sacrificing target binding affinity.

Mechanistic Rationale: Escaping "Flatland"

Causality Behind the Isosteric Shift

The transition from a planar phenyl ring to a 3-substituted cyclobutane is not merely a structural swap; it is a calculated manipulation of molecular thermodynamics and electronic distribution.

  • Solubility and Crystal Lattice Energy : Phenyl rings frequently engage in intermolecular π-π stacking, which increases the crystal lattice energy and drastically reduces aqueous solubility. Cyclobutanes, lacking this π-electron cloud, disrupt these planar stacking interactions. The resulting lower lattice energy thermodynamically favors dissolution, improving oral bioavailability [1].

  • Metabolic Stability : Electron-rich aromatic systems are prime targets for CYP450-mediated epoxidation and subsequent hydroxylation. The saturated C-C bonds of the cyclobutane ring possess higher bond dissociation energies and lack the π-electrons necessary to initiate these oxidative cascades, significantly extending the compound's half-life [2].

  • 3D Complementarity : The puckered conformation of the cyclobutane ring provides distinct exit vectors that mimic the para- or meta-substitution patterns of phenyl rings. This three-dimensionality allows for deeper penetration into hydrophobic target pockets that are not strictly planar, often enhancing binding entropy [3].

Structural & Physicochemical Profiling

When evaluating bioisosteres, researchers must quantify the structural geometry (dihedral angles, exit vector distances) alongside ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. The 1,3-disubstituted cyclobutane effectively mimics a para-substituted phenyl ring, maintaining a similar end-to-end distance while drastically shifting the lipophilicity profile.

Table 1: Comparative Physicochemical Metrics (Representative Scaffold Averages)

Parameterpara-Phenyl Ring1,3-Disubstituted CyclobutaneBicyclo[1.1.1]pentane (BCP)
Hybridization 100% sp²100% sp³100% sp³
C1-C4 Distance (Å) 2.822.601.85
Dihedral Angle 180° (Planar)Puckered (~25-30° fold)180° (Linear)
LogP Impact Baseline-0.5 to -1.0-0.2 to -0.6
Metabolic Clearance High (CYP Oxidation)LowLow
Aqueous Solubility Baseline+10x to 50x increase+5x to 20x increase

Data synthesized from comparative studies on γ-secretase inhibitors and antimalarial optimizations [4][5].

Synthetic Methodologies & Self-Validating Protocols

To leverage 3-substituted cyclobutanes, robust and scalable synthetic workflows are required. The synthesis of 1,3-disubstituted cyclobutanes often relies on [2+2] cycloadditions or Knoevenagel condensations followed by diastereoselective reductions.

Protocol: Diastereoselective Synthesis of cis-1,3-Disubstituted Cyclobutanes

This protocol outlines the creation of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold, a critical intermediate for targets like the ROR-γt inverse agonist [6].

Step 1: Knoevenagel Condensation

  • Procedure : React 3-substituted cyclobutanone (1.0 eq) with Meldrum’s acid (1.1 eq) in the presence of a substoichiometric amount of piperidine and acetic acid in benzene. Reflux under a Dean-Stark trap.

  • Causality : The Dean-Stark trap drives the equilibrium forward by continuously removing water. Piperidine acts as the organocatalyst to form the highly reactive iminium ion intermediate.

  • Self-Validation : Monitor via LC-MS. The complete disappearance of the ketone peak and the emergence of the cyclobutylidene Meldrum’s acid derivative UV-active peak confirms full conversion.

Step 2: Diastereoselective Reduction

  • Procedure : Cool the reaction mixture to 0°C. Slowly add Sodium Borohydride (NaBH₄) (1.5 eq) dissolved in methanol.

  • Causality : The bulky Meldrum's acid moiety dictates the facial selectivity of the hydride attack. NaBH₄ provides the hydride from the less sterically hindered face, yielding the cis-conformation.

  • Self-Validation : Perform ¹H-NMR analysis of the crude product. The coupling constants ( J -values) of the cyclobutane ring protons will differentiate the cis (major) and trans (minor) isomers. A diastereomeric ratio (d.r.) of >9:1 indicates successful stereocontrol.

Step 3: Acidic Impurity Control & Recrystallization

  • Procedure : Quench with saturated NH₄Cl. Extract with dichloromethane (DCM). Wash the organic layer strictly with pH 7 buffer to remove acidic byproducts before concentration. Recrystallize from ethanol/water.

  • Causality : Acidic impurities can catalyze epimerization or degrade the sensitive Meldrum's acid moiety. Strict pH control ensures the thermodynamic stability of the cis-isomer during isolation.

In Vitro & In Vivo Validation Cascades

The integration of a cyclobutane bioisostere requires a rigorous validation cascade to ensure that the theoretical physicochemical benefits translate to in vivo efficacy.

Workflow A Hit Identification (Phenyl-containing Lead) B Identify Liabilities (Poor Solubility, CYP Metabolism) A->B C In Silico Design (1,3-Cyclobutane Isosteres) B->C D Synthetic Execution (Diastereoselective Reduction) C->D E Physicochemical Profiling (LogD, Fsp3, Clearance) D->E F In Vivo PK/PD Validation E->F

Workflow for bioisosteric replacement of phenyl rings with 3-substituted cyclobutanes.

Target Interaction & Pharmacodynamics

The substitution of a phenyl ring with a 3-substituted cyclobutane fundamentally alters the ligand-target interaction dynamics. For example, in the development of clinical Histamine H3 receptor antagonists and γ-secretase modulators, the replacement of the central phenyl ring with a cyclobutane derivative maintained the critical vector orientation for the tertiary amine pharmacophore [3][7].

Because the cyclobutane ring is puckered, it occupies a slightly larger, more spherical volume than a flat benzene ring. This forces the molecule to adopt a specific conformation that often perfectly complements the hydrophobic pockets of the target protein, reducing the entropic penalty of binding. Furthermore, the absence of the π-electron cloud prevents off-target hERG channel inhibition, a common toxicity liability associated with lipophilic, planar aromatic compounds [2].

Pathway S1 Cyclobutane-Based Lead S2 Target Protein Pocket (e.g., γ-secretase / H3 Receptor) S1->S2 S4 Reduced CYP450 Epoxidation (Lack of π-Electron Cloud) S1->S4 Metabolism S3 Enhanced 3D Complementarity (Puckered Conformation) S2->S3 Binding S5 Improved PK Profile (Higher Exposure & Half-Life) S3->S5 S4->S5

Pharmacodynamic and pharmacokinetic advantages of cyclobutane bioisosteres.

References

  • Subbaiah, M. A. M., & Meanwell, N. A. "Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design." Journal of Medicinal Chemistry, 2021. Available at:[Link]

  • Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 2012. Available at:[Link]

  • Le, T. P., et al. "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist." The Journal of Organic Chemistry, 2021. Available at:[Link]

  • Nguyen, K., et al. "Discovery of Two Clinical Histamine H3 Receptor Antagonists: trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-Fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764)." Journal of Medicinal Chemistry, 2011. Available at:[Link]

Sources

Exploratory

pKa Values of 3-Hydroxycyclobutane-1-Carboxylic Acid Derivatives: Structural Determinants, Experimental Methodologies, and Implications in Drug Design

Executive Summary In contemporary medicinal chemistry, the cyclobutane ring has emerged as a privileged structural motif, frequently employed as a bioisostere for phenyl rings or highly flexible aliphatic chains. Among t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the cyclobutane ring has emerged as a privileged structural motif, frequently employed as a bioisostere for phenyl rings or highly flexible aliphatic chains. Among these, 3-hydroxycyclobutane-1-carboxylic acid (3-HCBC) and its derivatives offer unique three-dimensional vector trajectories and improved metabolic stability. A critical physicochemical parameter governing the pharmacokinetic (PK) behavior, membrane permeability, and target binding affinity of these derivatives is the acid dissociation constant (pKa).

This technical guide provides an in-depth analysis of the stereoelectronic factors influencing the pKa of 3-HCBC derivatives, presents a consolidated dataset of key values, and outlines self-validating experimental protocols for accurate pKa determination.

Mechanistic Causality: Structural Determinants of Acidity

The acidity of cyclobutanecarboxylic acid derivatives is governed by a delicate interplay of through-bond inductive effects and the unique puckered geometry of the four-membered ring.

Inductive Electron Withdrawal (-I Effect)

The parent cyclobutanecarboxylic acid has a pKa of approximately 4.78[1]. When an electronegative substituent (such as a hydroxyl, oxo, or fluoro group) is introduced at the C3 position, it exerts an inductive electron-withdrawing effect (-I). Because the cyclobutane ring connects C3 to C1 via two parallel carbon pathways (C3-C2-C1 and C3-C4-C1), the inductive pull is surprisingly efficient compared to linear aliphatic chains. This electron withdrawal stabilizes the negative charge on the carboxylate conjugate base, thereby lowering the pKa and increasing acidity.

Stereochemical Nuances (Cis vs. Trans Isomerism)

The spatial relationship between the C3 substituent and the C1 carboxylate group strictly dictates the magnitude of the pKa shift. In cis-isomers, the functional groups are held in closer spatial proximity across the puckered ring. This proximity can lead to direct field effects or, in the case of 3-HCBC, potential intramolecular hydrogen bonding between the C3-hydroxyl and the C1-carboxylate. Such intramolecular interactions further stabilize the conjugate base, making the cis-isomer subtly more acidic than its trans counterpart.

G A Cyclobutane Core B C3 Substitution A->B C Stereochemistry (Cis/Trans) A->C D Inductive Effect (-I) B->D EWG addition (F, OH, =O) C->D Spatial Distance E Conjugate Base Stabilization D->E F pKa Modulation E->F

Logical flow of stereoelectronic factors influencing the pKa of cyclobutanecarboxylic acids.

Quantitative Data: pKa Comparison

The progressive addition of stronger electron-withdrawing groups at the C3 position predictably lowers the pKa of the carboxylic acid. The table below summarizes the pKa values of key cyclobutane derivatives, demonstrating the causality of substituent electronegativity on acid strength.

CompoundC3 SubstitutionPredicted/Experimental pKaReference
Cyclobutanecarboxylic acid None4.78[1]
3-hydroxycyclobutane-1-carboxylic acid 3-OH4.54 ± 0.40[2]
3-oxocyclobutanecarboxylic acid 3-=O4.35 ± 0.20[3]
3-fluorocyclobutanecarboxylic acid 3-F4.21 ± 0.40[4]
cis-3-cyano-3-fluorocyclobutanecarboxylic acid 3-F, 3-CN3.60 ± 0.40[5]

Note: The introduction of a highly electronegative fluorine atom[4], and subsequently a cyano group[5], drastically stabilizes the carboxylate anion, dropping the pKa by over a full logarithmic unit compared to the parent structure.

Self-Validating Experimental Protocols

Determining the exact pKa of cyclobutane derivatives can be challenging due to limited aqueous solubility and the difficulty of isolating pure cis or trans diastereomers. The following protocols are engineered as self-validating systems to ensure absolute scientific integrity.

Workflow Start Compound Preparation (>95% Purity) Solubility Aqueous Solubility Check Start->Solubility Direct Direct Aqueous Potentiometric Titration Solubility->Direct High Cosolvent Cosolvent Titration (MeOH/Water) Solubility->Cosolvent Low NMR NMR Titration (Isomer specific) Solubility->NMR Micro-pKa needed Validate Data Validation (Henderson-Hasselbalch) Direct->Validate Extrapolation Yasuda-Shedlovsky Extrapolation Cosolvent->Extrapolation Extrapolation->Validate NMR->Validate

Self-validating experimental workflow for the pKa determination of cyclobutane derivatives.

Protocol 1: Potentiometric Titration via Cosolvent Extrapolation

Use Case: Highly lipophilic derivatives (e.g., heavily fluorinated cyclobutanes) with poor aqueous solubility.

  • Electrode Calibration : Calibrate a high-precision glass electrode using standard IUPAC buffers (pH 4.01, 7.00, 10.01) at a strictly maintained 25.0 ± 0.1 °C.

    • Causality: The thermodynamic acid dissociation constant ( Ka​ ) is highly temperature-dependent; thermal fluctuations will invalidate the titration curve.

  • Cosolvent Preparation : Prepare 1.5 mM solutions of the cyclobutane derivative in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% w/w MeOH). Add 0.15 M KCl to all solutions.

    • Causality: KCl acts as a background electrolyte to maintain a constant ionic strength, minimizing variations in the activity coefficients of the ions.

  • Inert Titration : Titrate the solutions with standardized 0.1 M KOH under a continuous nitrogen (N 2​ ) purge.

    • Causality: N 2​ prevents atmospheric CO 2​ from dissolving into the solution. Dissolved CO 2​ forms carbonic acid, which introduces a secondary buffering system and artificially lowers the pH.

  • Yasuda-Shedlovsky Extrapolation (Self-Validation Step) : Calculate the apparent pKa (psKa) for each cosolvent ratio using the Henderson-Hasselbalch equation. Plot psKa + log[H2O] against 1/ε (where ε is the dielectric constant of the specific solvent mixture). Extrapolate the linear regression to the dielectric constant of pure water (ε = 78.3).

    • Validation: A linear fit with an R2>0.99 mathematically proves the absence of anomalous solute-solvent interactions, validating the extrapolated aqueous pKa.

Protocol 2: Orthogonal Validation via 1 H-NMR Titration

Use Case: Diastereomeric mixtures (cis/trans) where potentiometry would yield a convoluted, inaccurate macroscopic pKa.

  • Sample Preparation : Dissolve 5 mg of the compound in 0.5 mL of D 2​ O/H 2​ O (10:90 v/v).

    • Causality: The 10% D 2​ O provides the necessary deuterium lock for the NMR spectrometer while maintaining a predominantly aqueous environment reflective of physiological conditions.

  • Micro-pH Adjustment : Divide the sample into 10 aliquots. Adjust the pH of each aliquot from pH 2.0 to pH 7.0 using micro-additions of 0.1 M DCl or NaOD. Measure the exact pH of each aliquot using a calibrated micro-electrode.

  • Spectral Acquisition : Acquire 1 H-NMR spectra for each aliquot at 298 K. Track the chemical shift (δ) of the C1 alpha-proton.

    • Causality: As the pH increases and the carboxylate group deprotonates, the resulting negative charge shields the adjacent alpha-proton, causing a distinct upfield shift in the NMR spectrum.

  • Data Fitting (Self-Validation Step) : Plot the chemical shift (δ) against the measured pH. Fit the data to a sigmoidal Boltzmann equation. The inflection point of the curve is the exact pKa.

    • Validation: Because cis and trans alpha-protons resonate at different frequencies, this method automatically isolates the ionization event for each isomer, providing two distinct, highly accurate microscopic pKa values from a single mixed sample.

Implications in Drug Development

Understanding the precise pKa of 3-HCBC derivatives is paramount for drug formulation and target engagement:

  • Lipophilicity and Permeability (logD) : The pKa dictates the ionization state at physiological pH (7.4). For instance, substituting the 3-hydroxyl group with a highly electron-withdrawing cyano-fluoro motif drops the pKa to ~3.60[5]. This ensures the molecule is almost entirely ionized in the blood, drastically altering its distribution coefficient (logD) and reducing passive blood-brain barrier (BBB) penetration.

  • Salt Selection : Compounds with pKa values near 4.5 (like 3-HCBC[2]) are ideal candidates for forming stable salts with weak bases (e.g., tromethamine or lysine) to enhance oral bioavailability and solid-state stability during pharmaceutical manufacturing.

References

  • Chemdad . "Cyclobutanecarboxylic acid". 1

  • Guidechem . "3-HYDROXYCYCLOBUTANECARBOXYLIC ACID". 2

  • Lookchem . "3-Oxocyclobutanecarboxylic acid". 3

  • ChemicalBook . "3-FLUOROCYCLOBUTANECARBOXYLIC ACID". 4

  • ChemicalBook . "cis-3-Cyano-3-fluorocyclobutanecarboxylic acid". 5

Sources

Foundational

Engineering the Four-Membered Ring: A Technical Whitepaper on Cyclobutane-1-Carboxylate Synthesis Pathways

Executive Summary The pharmaceutical industry’s ongoing shift toward increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) in drug candidates has revitalized interest in cyclobutane derivatives. Cyclobutane-1-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry’s ongoing shift toward increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) in drug candidates has revitalized interest in cyclobutane derivatives. Cyclobutane-1-carboxylates serve as conformationally restricted, metabolically stable bioisosteres for aromatic rings and gem-dimethyl groups. However, the inherent ring strain (~26 kcal/mol) and fluxional ring-flipping of the cyclobutane core present significant synthetic challenges.

This whitepaper critically evaluates the primary synthetic pathways for cyclobutane-1-carboxylates, bridging fundamental mechanistic causality with highly validated, scalable experimental protocols.

Intramolecular Alkylation: The Malonate Route

The most classical and industrially scalable approach to the cyclobutane core involves the double alkylation of activated methylene compounds, such as diethyl malonate, with 1,3-dihalopropanes.

Causality & Mechanistic Rationale

The cyclization is governed by intramolecular nucleophilic substitution ( SN​2 ) kinetics. The choice of the dielectrophile is the most critical parameter dictating reaction efficiency. While 1,3-dichloropropane is cheaper, 1,3-dibromopropane is universally preferred[1]. Bromide ( Br− ) is a highly polarizable and weaker base than chloride ( Cl− ), making it a superior leaving group. This superior leaving group ability lowers the activation energy of the transition state during the critical intramolecular ring-closure step, effectively outcompeting intermolecular oligomerization pathways that plague the chloride analog[1].

G A Diethyl Malonate B Base (NaOEt) Deprotonation A->B C Enolate Intermediate B->C D 1,3-Dibromopropane Intermolecular SN2 C->D E Monoalkylated Intermediate D->E F Intramolecular SN2 Ring Closure E->F G Diethyl 1,1-cyclobutanedicarboxylate F->G

Caption: Logical workflow of malonate dialkylation for cyclobutane synthesis.

Self-Validating Experimental Protocol: Diethyl 1,1-cyclobutanedicarboxylate

This protocol incorporates in-process controls to ensure a self-validating synthetic loop.

  • Enolate Generation: To a flame-dried flask under N2​ , add absolute ethanol and slowly dissolve sodium metal to generate a 2.0 M solution of NaOEt. Causality: Absolute ethanol prevents the competitive hydrolysis of the malonate esters.

  • First Alkylation: Dropwise add diethyl malonate (1.0 equiv) at 0 °C, followed by 1,3-dibromopropane (1.05 equiv). Reflux the mixture.

  • In-Process Control (IPC): Monitor the reaction via Gas Chromatography (GC). The intermediate monoalkylated species will appear first. Continue refluxing until the monoalkylated peak diminishes and the pH of the solution approaches neutral (indicating consumption of the enolate).

  • Ring Closure: The second intramolecular SN​2 occurs in situ. If ring closure stalls, a catalytic amount of tetrabutylammonium iodide (TBAI) can be added to facilitate a Finkelstein-type halogen exchange, further enhancing leaving group ability.

  • Purification & Validation: Extract with ether, concentrate, and purify via vacuum distillation.

    • Validation Check: The product must distill at ~105-110 °C at 15 mmHg. 1H NMR must show a characteristic quintet at ~1.9 ppm (2H) and a triplet at ~2.5 ppm (4H) representing the cyclobutane protons.

Photochemical & Thermal [2+2] Cycloadditions

When highly substituted or stereospecific cyclobutane-1-carboxylates are required, [2+2] cycloadditions of two π -systems are employed.

Causality & Mechanistic Rationale

Under thermal conditions, the concerted [2+2] cycloaddition of two unactivated alkenes is symmetry-forbidden by Woodward-Hoffmann rules. However, photochemical excitation (typically using UV light or a visible-light photocatalyst like Ru(bipy)32+​ ) promotes an electron to the π∗ orbital, allowing a symmetry-allowed suprafacial-suprafacial interaction[2].

Alternatively, thermal [2+2] cycloadditions can be achieved using allenoates or ketenes. For instance, the cycloaddition of terminal alkenes with allenoates provides rapid access to 1,3-substituted cyclobutanes[3]. The spatial arrangement in these 1,3-substituted systems is highly defined, making them excellent achiral scaffolds for drug design[3].

Self-Validating Experimental Protocol: Ru-Photocatalyzed [2+2] Cycloaddition
  • Reaction Setup: Dissolve the enone/acrylate precursor (1.0 equiv) and 2​ (5 mol%) in rigorously deoxygenated CH2​Cl2​ [4]. Causality: Oxygen quenches the triplet excited state of the Ruthenium catalyst, halting the catalytic cycle.

  • Irradiation: Irradiate the mixture with blue LED light (456 nm) at ambient temperature.

  • In-Process Control (IPC): Monitor the disappearance of the olefinic protons (typically 5.5-7.0 ppm) via crude 1H NMR aliquots.

  • Validation: Purify via flash chromatography. The stereochemistry (head-to-head vs. head-to-tail) must be validated via 2D NOESY NMR to confirm the relative spatial proximity of the cyclobutane substituents.

Late-Stage C(sp3)−H Functionalization

The most modern approach to complex cyclobutane-1-carboxylates avoids building the ring from scratch. Instead, it relies on the direct, stereoselective functionalization of pre-existing cyclobutane C−H bonds.

Causality & Mechanistic Rationale

Unactivated C(sp3)−H bonds in cyclobutanes are notoriously inert. To overcome this, a directing group (DG) strategy is utilized. Converting a cyclobutane-1-carboxylic acid into an 8-aminoquinoline (8-AQ) amide provides a bidentate coordination site for Palladium(II)[5]. The rigid coordination geometry forces the Pd center into close proximity with the cis- β

C−H bond, drastically lowering the activation energy for C−H cleavage and palladacycle formation[5]. This logic has been successfully applied to synthesize complex natural product analogs, such as piperarborenine derivatives, and even to attach fluorogenic BODIPY labels for live-cell imaging[6].

G A Pd(II) Catalyst B Substrate Coordination (8-AQ Directing Group) A->B C C(sp3)-H Cleavage (Palladacycle Formation) B->C D Oxidative Addition (Ar-I) C->D E Pd(IV) Intermediate D->E F Reductive Elimination E->F F->A G Arylated Cyclobutane F->G

Caption: Catalytic cycle for Pd-directed C(sp3)-H arylation of cyclobutanes.

Self-Validating Experimental Protocol: Pd-Catalyzed Arylation
  • Substrate Preparation: Synthesize methyl 1-(quinolin-8-ylcarbamoyl)cyclobutane-1-carboxylate by coupling the corresponding acid with 8-aminoquinoline using T3P and triethylamine[5].

  • Catalytic Setup: In a sealed tube, combine the cyclobutane substrate (1.0 equiv), Aryl Iodide (3.0 equiv), Pd(OAc)2​ (5-10 mol%), and Ag2​CO3​ (1.5 equiv) in a suitable solvent (e.g., t-Amyl-OH). Causality: Ag2​CO3​ acts as an insoluble iodide scavenger, precipitating AgI to irreversibly drive the oxidative addition forward.

  • Heating & IPC: Heat to 80-100 °C for 12 hours. Monitor via TLC (UV active due to the quinoline group).

  • Validation: Filter through Celite to remove silver salts. Validate the product via High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the arylated product, ensuring no over-arylation occurred.

Strain-Release Difunctionalization of Bicyclobutanes

A cutting-edge methodology involves the use of highly strained bicyclo[1.1.0]butyl boronate complexes. By reacting boronic esters with bicyclo[1.1.0]butyl lithium, researchers can trigger the difunctionalization of the strained central C−C σ -bond[2].

Causality & Mechanistic Rationale

The central C−C bond of a bicyclobutane possesses extreme strain energy. The attack of an electrophile relieves this strain, driving the reaction forward with immense thermodynamic force. This allows for the synthesis of 1,1,3-trisubstituted cyclobutanes with exceptionally high diastereoselectivity, a profile that is nearly impossible to achieve via traditional malonate or[2+2] chemistry[2].

Quantitative Data Summary

The following table synthesizes the quantitative performance metrics of the discussed pathways, providing a comparative matrix for process chemists.

Synthesis PathwayPrimary Reagents / PrecursorsTypical YieldStereoselectivityScalability / Application
Intramolecular Alkylation Diethyl malonate, 1,3-dibromopropane53–65%N/A (Often yields symmetric 1,1-disubstituted rings)High (Multi-kilogram scale; standard industrial route)
Allenoate[2+2] Cycloaddition Terminal alkenes, allenoates70–90%Moderate to High (Favors 1,3-substitution)Moderate (Excellent for achiral drug scaffolds)
Photocatalytic [2+2] Enones, Ru(bipy)32+​ , Blue LED60–85%High (Excellent diastereoselectivity)Low to Moderate (Requires specialized flow-photochemistry)
C(sp3)−H Arylation Cyclobutane-8-AQ amides, Ar-I, Pd(II)77–98%Absolute (Directed cis to the functional group)Moderate (Best for late-stage diversification/SAR studies)
Strain-Release Opening Bicyclo[1.1.0]butyl boronates, Electrophiles50–80%Very High (1,1,3-trisubstituted products)Low (Requires organolithium handling at cryogenic temps)

References

  • Gutekunst, W. R., & Baran, P. S. "Applications of C–H Functionalization Logic to Cyclobutane Synthesis." The Journal of Organic Chemistry / PMC - NIH. Available at:[Link]

  • Conner, M. L., & Brown, M. K. "Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition." The Journal of Organic Chemistry / PMC - NIH. Available at:[Link]

  • Organic Chemistry Portal. "Cyclobutane synthesis." Organic-Chemistry.org. Available at:[Link]

  • Core.ac.uk. "Arylated cyclobutanes accessed by palladium-catalyzed secondary C(sp3)–H activations." Edinburgh Research Explorer. Available at:[Link]

  • MDPI. "Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition." Molecules. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocols for the Acidification and Isolation of 3-Hydroxycyclobutane-1-carboxylic Acid

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: Sodium 3-hydroxycyclobutane-1-carboxylate → 3-Hydroxycyclobutane-1-carboxylic acid Mechanistic Rationale & Physicochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: Sodium 3-hydroxycyclobutane-1-carboxylate 3-Hydroxycyclobutane-1-carboxylic acid

Mechanistic Rationale & Physicochemical Challenges

The conversion of sodium 3-hydroxycyclobutane-1-carboxylate to its free acid form presents a unique isolation challenge. The target molecule, 3-hydroxycyclobutane-1-carboxylic acid (MW: 116.11 g/mol ), possesses both a hydroxyl group and a carboxylic acid moiety on a compact, rigid four-membered ring. This structural density results in an exceptionally high topological polar surface area (TPSA) relative to its molecular weight, rendering the free acid highly hydrophilic with a negative partition coefficient (LogP < 0).

Standard biphasic extraction protocols (e.g., acidification followed by extraction with dichloromethane or diethyl ether) typically result in abysmal recovery rates because the energetic penalty of breaking the molecule's aqueous hydration shell is too high. Furthermore, while cyclobutane rings are generally stable, localized exothermic heating during aggressive acidification can promote dehydration (yielding cyclobutene derivatives) or ring-opening[1].

To circumvent these thermodynamic and kinetic hurdles, this guide details two field-proven methodologies:

  • Solid-Phase Cation Exchange (The "Salt-Free" Approach): Bypasses liquid-liquid extraction entirely by utilizing a sulfonic acid resin to swap Na+ for H+ , followed by lyophilization.

  • Salting-Out Liquid-Liquid Extraction (LLE): Utilizes extreme ionic strength (NaCl saturation) to force the polar acid into a strongly hydrogen-bond-accepting organic phase[2].

Experimental Workflows

Workflow Start Sodium 3-hydroxycyclobutane- 1-carboxylate (Aqueous) Decision Select Acidification Strategy Start->Decision MethodA Method A: Ion Exchange (Dowex 50W-X8 H+) Decision->MethodA High Purity, Polar Product MethodB Method B: Liquid Extraction (HCl + Salting Out) Decision->MethodB High Throughput, Large Scale Resin Pass through acidic resin (Na+ exchanged for H+) MethodA->Resin Acidify Add 2M HCl to pH 2.0 Saturate with NaCl MethodB->Acidify Lyophilize Lyophilize aqueous eluent (Zero inorganic salts) Resin->Lyophilize Product 3-hydroxycyclobutane- 1-carboxylic acid Lyophilize->Product Extract Extract with 2-MeTHF/EtOAc Dry & Concentrate Acidify->Extract Extract->Product

Workflow for the acidification and isolation of 3-hydroxycyclobutane-1-carboxylic acid.

Protocol A: Solid-Phase Cation Exchange (Dowex 50W-X8)

Causality Focus: This method is designed for high-purity analytical standards. By using a strong acid cation exchange resin, the sodium ions are trapped on the solid support while protons are released into the aqueous stream. This completely eliminates the need to separate the highly polar product from inorganic salts like NaCl[3],[4].

Materials: Dowex 50W-X8 resin (100–200 mesh, H+ form), Deionized (DI) water, 2M HCl.

Step-by-Step Methodology:

  • Resin Activation: Swell 20 g of Dowex 50W-X8 resin in DI water for 30 minutes. Pack into a glass chromatography column. Pass 50 mL of 2M HCl through the column to ensure 100% protonation of the sulfonate groups[4].

  • Equilibration: Flush the column with DI water until the eluent is strictly pH neutral (pH ~7.0). This prevents excess inorganic acid from contaminating the final product.

  • Substrate Loading: Dissolve 1.0 g of sodium 3-hydroxycyclobutane-1-carboxylate in a minimum volume of DI water (approx. 5-10 mL). Load carefully onto the top of the resin bed.

  • Elution: Elute continuously with DI water at a flow rate of 1-2 mL/min. Monitor the eluent using pH indicator strips. Collect all fractions that exhibit a pH < 4.0.

  • Isolation: Pool the acidic fractions. The solution now contains pure 3-hydroxycyclobutane-1-carboxylic acid. Freeze the solution at -80 °C and lyophilize for 24-48 hours to afford the product as a white to off-white solid.

Protocol B: Salting-Out Liquid-Liquid Extraction (LLE)

Causality Focus: Designed for process scale-up where resin columns are impractical. The pH is driven down to 2.0 to ensure >99% of the carboxylate (pKa ~3.8) is protonated. Brine saturation is mandatory to artificially lower the aqueous solubility of the free acid, forcing it into the organic layer[2],[1].

Materials: 2M HCl, solid NaCl, 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc), Anhydrous Na2​SO4​ .

Step-by-Step Methodology:

  • Temperature Control: Place the aqueous solution of sodium 3-hydroxycyclobutane-1-carboxylate in a round-bottom flask submerged in an ice-water bath (0–5 °C). Note: Suppressing the temperature mitigates the risk of acid-catalyzed ring-opening.

  • Acidification: Under vigorous magnetic stirring, add 2M HCl dropwise until the pH of the solution reaches exactly 2.0.

  • Salting Out: Add solid NaCl to the chilled, acidified solution until saturation is achieved (indicated by the persistence of undissolved salt crystals at the bottom of the flask).

  • Extraction: Transfer the mixture to a separatory funnel. Extract with an equal volume of 2-MeTHF (preferred over EtOAc due to superior phase separation and lower water miscibility). Repeat the extraction 4 to 5 times.

  • Drying & Concentration: Combine the organic extracts. Dry over anhydrous Na2​SO4​ for 15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator. Keep the water bath temperature below 35 °C to prevent thermal degradation.

Quantitative Data Presentation

The table below summarizes the expected outcomes and operational parameters for both protocols, allowing researchers to select the optimal route based on their specific project constraints.

ParameterMethod A: Cation ExchangeMethod B: Salting-Out Extraction
Primary Reagent(s) Dowex 50W-X8 (H+ form)2M HCl, NaCl, 2-MeTHF / EtOAc
Typical Yield 85 – 95%60 – 75%
Product Purity >98% (Salt-free)~90-95% (Trace NaCl possible)
Scalability Low to Medium (mg to g scale)High (g to kg scale)
Time Required 24-48 h (Rate-limited by lyophilization)4-6 h
Best Application Analytical standards, bioassays, NMRIntermediates for immediate scale-up

References

  • 1-{[(Tert-butoxy)
  • A Selective Synthesis of 2,2- Difluorobicyclo[1.1.
  • Source: rsc.
  • Source: acs.

Sources

Application

Application Note: Advanced Synthesis of C(sp³)-Enriched Bicyclic Compounds via 3-Hydroxycyclobutane Scaffolds

Strategic Rationale in Drug Discovery The overreliance on flat, sp²-hybridized aromatic rings in medicinal chemistry has historically contributed to poor aqueous solubility and suboptimal pharmacokinetic profiles. Conseq...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Drug Discovery

The overreliance on flat, sp²-hybridized aromatic rings in medicinal chemistry has historically contributed to poor aqueous solubility and suboptimal pharmacokinetic profiles. Consequently, drug development professionals are increasingly prioritizing C(sp³)-enriched bioisosteres, such as bicyclo[1.1.1]pentanes (BCPs) and fused cyclobutane systems, to enhance metabolic stability and three-dimensionality[1].

Within this paradigm, the 3-hydroxycyclobutane motif has emerged as a structurally versatile and pharmacologically privileged scaffold. A premier example of its clinical utility is the development of Reldesemtiv, a fast skeletal muscle troponin activator (FSTA) designed for the treatment of impaired muscle function. During its optimization, the incorporation of a 3-hydroxycyclobutane-1-carbonitrile scaffold was critical for reducing lipophilicity, improving free drug exposure, and optimizing off-target selectivity compared to earlier generations of FSTAs[2]. Furthermore, the inherent hydroxyl group serves as an essential synthetic handle, enabling late-stage functionalizations such as borylation[3] or acting as a leaving group in the design of targeted platinum(II) anticancer complexes[4].

Mechanistic Pathways & Synthetic Workflows

Synthesizing complex bicyclic systems from a monocyclic 3-hydroxycyclobutane core generally follows two divergent, highly efficient pathways: Strain-Release Spirocyclization and Photochemical [2+2] Cycloaddition .

  • Strain-Release Pathway : The 3-hydroxyl group is converted into a good leaving group (e.g., a tosylate), followed by base-mediated intramolecular displacement to form a highly strained bicyclo[1.1.0]butane (BCB) intermediate. The weak central C–C bond of the BCB is then cleaved via radical or electrophilic addition, driving a spirocyclization cascade to form bicyclic lactones or lactams[5][6].

  • Photocycloaddition Pathway : The cyclobutane core is functionalized with an alkene or maleimide moiety, which undergoes a catalyst-free, light-driven [2+2] cycloaddition to yield fused bicyclic architectures[7].

Workflow Start 3-Oxocyclobutane-1-carboxylate (Starting Material) Reduction Chemoselective Reduction (NaBH4, MeOH) Start->Reduction Scaffold 3-Hydroxycyclobutane Scaffold Reduction->Scaffold PathA Tosylation & Base Cyclization Scaffold->PathA PathB [2+2] Photocycloaddition (UVA LED, Alkene) Scaffold->PathB BCB Bicyclo[1.1.0]butane (BCB) PathA->BCB Spiro Radical Spirocyclization (Spiro-Bicyclics) BCB->Spiro Fused Fused Bicyclic Scaffolds PathB->Fused

Divergent synthetic workflows for bicyclic compounds from 3-hydroxycyclobutane.

Quantitative Performance of Synthetic Routes

The table below summarizes the quantitative parameters and operational advantages of the primary synthetic strategies utilized to construct bicyclic frameworks from cyclobutane precursors.

Synthetic RouteKey IntermediateCatalyst / Energy SourceTypical YieldStereoselectivityKey Advantage
Radical Spirocyclization Bicyclo[1.1.0]butane (BCB)Photocube (457 nm)55–89%High (endo-selective)Rapid access to complex spiro-lactones/lactams[5]
[2+2] Photocycloaddition N-Alkyl MaleimidesUVA LED (370 nm)60–95%Excellent (cis-trans)Catalyst-free, high atom economy, mild conditions[7]
Formal [3+1] Cycloaddition EpibromohydrinsBase-mediated (NaHMDS)40–75%>98% enantiospecificityDirect access to highly functionalized 3-borylated cyclobutanols[3]

Validated Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems , incorporating in-process quality control (QC) checks and explicit mechanistic causality for all critical steps.

Protocol A: Synthesis of Bicyclo[1.1.0]butane (BCB) Precursors

Objective: Generate a highly strained BCB intermediate from a 3-oxocyclobutane precursor via a 3-hydroxycyclobutane intermediate.

Step 1: Chemoselective Reduction

  • Procedure : Dissolve allyl 3-oxocyclobutane-1-carboxylate (1.00 equiv) in methanol (0.30 M) and cool to 0 °C using an ice/water bath. Slowly add NaBH₄ (0.50 equiv) and stir for 30 minutes[5].

  • Causality : Methanol acts as a protic solvent to stabilize the borohydride transition state. The strict 0 °C temperature control and the use of the mild hydride donor (NaBH₄) are critical to ensure chemoselectivity—reducing the ketone to a secondary alcohol without cleaving the allyl ester.

  • Quench : Terminate the reaction with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl safely neutralizes the basic boron salts without inducing base-catalyzed hydrolysis of the ester.

  • Validation Check : Analyze the crude product via TLC (EtOAc:Hexane, 1:9 v/v). The desired 3-hydroxycyclobutane intermediate should stain strongly with KMnO₄. ¹H NMR must confirm the disappearance of the ketone carbonyl carbon (~200 ppm) and the appearance of a carbinol proton multiplet at ~4.7 ppm[5].

Step 2: Tosylation and Strain-Inducing Cyclization

  • Procedure : Dissolve the validated 3-hydroxycyclobutane intermediate in anhydrous DCM. Add pyridine (2.0 equiv) and p-toluenesulfonyl chloride (TsCl, 1.5 equiv). Stir at room temperature until complete.

  • Causality : The hydroxyl group is a poor leaving group. Converting it to a tosylate primes the molecule for the subsequent intramolecular cyclization.

  • Cyclization : Treat the purified tosylate with a strong base (e.g., NaH) in THF.

  • Causality : Deprotonation of the α-carbon adjacent to the ester triggers an intramolecular Sₙ2-like displacement of the tosylate, forming the highly strained central C–C bond characteristic of the bicyclo[1.1.0]butane (BCB) architecture[6].

  • Validation Check : ¹H NMR must show the distinct, highly shielded bicyclobutane CH₂ protons (typically between 1.0–2.5 ppm depending on substitution)[5].

Protocol B: Catalyst-Free Photochemical [2+2] Cycloaddition

Objective: Construct a fused cyclobutane bicyclic scaffold using N-alkyl maleimides.

Mechanism N_Alkyl N-Alkyl Maleimide (Ground State) Singlet Singlet Excited State (via 370 nm UVA) N_Alkyl->Singlet Triplet Triplet Excited State (via ISC) Singlet->Triplet ISC Diradical Diradical Intermediate (+ Alkene) Triplet->Diradical Alkene Addition Product Fused Bicyclic Cyclobutane Diradical->Product Ring Closure

Photochemical [2+2] cycloaddition mechanism via triplet diradical intermediates.

  • Setup : In a glass vial, combine the alkene (2.0 equiv) and N-alkyl maleimide (1.0 equiv) in CH₂Cl₂ (2.0 mL)[7].

  • Degassing : Seal the vial with a rubber septum and purge vigorously with argon for 10 minutes.

    • Causality: Molecular oxygen is a potent triplet quencher. Removing it ensures that the excited triplet state of the maleimide is not prematurely deactivated, which is essential for maintaining a high quantum yield and driving the reaction forward[7].

  • Irradiation : Stir the mixture under a UVA LED (370 nm) for 16–70 hours.

    • Causality: The 370 nm wavelength specifically matches the absorption profile of N-alkyl maleimides. This targeted irradiation excites the maleimide to its singlet state, which rapidly undergoes intersystem crossing (ISC) to the reactive triplet state. Because the triplet energy of N-alkyl maleimides is adequate to promote the reaction, no exogenous photocatalyst is required, maximizing atom economy[7].

  • Validation Check : Monitor reaction progress via ¹H NMR. Successful cycloaddition is confirmed by the disappearance of the maleimide olefinic protons (~6.7 ppm) and the emergence of upfield cyclobutane methine protons (~3.0–3.5 ppm).

Downstream Applications: Leveraging the Hydroxyl Handle

The retention of the hydroxyl group on the cyclobutane core provides a strategic advantage for late-stage diversification in drug discovery:

  • Targeted Oncology Agents : The 3-hydroxycyclobutane-1,1-dicarboxylate moiety has been successfully utilized as a leaving group in the design of next-generation platinum(II) complexes. These carboplatin derivatives exhibit superior water solubility and enhanced cytotoxicity against specific cancer cell lines (e.g., A549) compared to parent compounds, effectively inducing cell cycle arrest and apoptosis[4].

  • Borylation for Cross-Coupling : The hydroxyl group can direct formal [3+1] cycloadditions with epihalohydrins to yield 3-borylated cyclobutanols. The resulting Bpin (pinacolborane) handle serves as a versatile anchor for Suzuki-Miyaura cross-coupling, allowing rapid library generation of structurally diverse bicyclic bioisosteres[3].

References

  • Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams Source: Royal Society of Chemistry (RSC) URL:[Link][5]

  • Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides Source: ACS Organic & Inorganic Au URL:[Link][7]

  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives Source: Chemical Science (RSC Publishing) URL:[Link][3]

  • Discovery of Reldesemtiv, a Fast Skeletal Muscle Troponin Activator for the Treatment of Impaired Muscle Function Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

  • Carboplatin derivatives with superior antitumor activity compared to the parent compound Source: ResearchGate URL:[Link][4]

  • Synthesis of 1,1,3-Polyfunctionalized Cyclobutane Derivatives from the Reaction of Sulfur Ylides with Bicyclo[1.1.0]butanes Source: Organic Letters (ACS Publications) URL:[Link][6]

  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes Source: Princeton University / Chem URL:[Link][1]

Sources

Method

Application Note: Peptide Coupling Strategies for Cyclobutane Carboxylic Acids

Executive Summary The incorporation of cyclobutane carboxylic acids and cyclobutane amino acids (CBAAs) into peptide sequences is a powerful strategy in modern drug development. The rigid four-membered ring restricts the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of cyclobutane carboxylic acids and cyclobutane amino acids (CBAAs) into peptide sequences is a powerful strategy in modern drug development. The rigid four-membered ring restricts the ϕ and ψ dihedral angles of the peptide backbone, locking it into bioactive conformations, enhancing proteolytic stability, and enabling advanced structural modifications like geometry-specific hydrocarbon peptide stapling[1]. However, the sp 3 -hybridized carbons of the cyclobutane ring introduce significant steric hindrance, making standard amide bond formation challenging. This guide provides a comprehensive, causality-driven methodology for selecting reagents and executing high-yield couplings with cyclobutane carboxylic acids.

Mechanistic Rationale: Overcoming the Cyclobutane Constraint

The primary challenge in coupling cyclobutane carboxylic acids is the steric bulk surrounding the α -carboxyl group. When standard activation methods are applied, the nucleophilic attack by the incoming amine is often kinetically hindered, leading to side reactions such as the rearrangement of the active ester into an unreactive N -acylurea[2].

To overcome this, the choice of coupling reagent must be dictated by the steric demand of both the cyclobutane derivative and the amine:

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): EDC activates the carboxylic acid to form an O -acylisourea. Because this intermediate is prone to rearrangement, HOBt is added to rapidly convert it into a highly reactive, yet stable, OBt ester[2]. The primary advantage of EDC is that its byproduct, a substituted urea, is highly water-soluble, allowing for seamless purification via aqueous extraction[3][4].

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): For highly hindered CBAAs or electron-deficient amines, HATU is the gold standard. It forms an O -(7-azabenzotriazol-1-yl) active ester. The nitrogen at the 7-position of the benzotriazole ring provides a neighboring group effect—acting as a hydrogen-bond acceptor that pre-organizes the incoming amine, drastically accelerating the coupling rate and minimizing epimerization[5][6].

Reagent Selection and Quantitative Data

The following table summarizes the quantitative and qualitative parameters dictating reagent selection for cyclobutane couplings.

Table 1: Comparison of Coupling Reagents for Cyclobutane Carboxylic Acids

Coupling SystemActivation IntermediateSteric ToleranceEpimerization RiskTypical YieldsPurification Strategy
EDC / HOBt OBt active esterModerateLow75% - 85%Aqueous extraction (water-soluble urea)[3]
HATU / DIPEA OAt active esterHighVery Low85% - 95%Chromatography (removes HMPA/urea byproducts)[4]
DCC / DMAP O -acylisoureaLow to ModerateHigh (if DMAP >0.15 eq)40% - 60%Filtration (insoluble DCU), Chromatography[5][6]

Workflow Visualization

CBAA_Workflow CBAA Cyclobutane Carboxylic Acid Activation Active Ester Formation (O-acylisourea / OBt) CBAA->Activation Reagents Coupling Agents (EDC/HOBt or HATU) Reagents->Activation Peptide Conformationally Restricted Peptide Activation->Peptide Nucleophilic Attack Byproduct Soluble Byproducts (e.g., Urea) Activation->Byproduct Workup Amine Amine Nucleophile Amine->Peptide

Workflow of cyclobutane carboxylic acid activation and amide bond formation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating specific in-process analytical checks and leveraging the predictable solubility of reagents, the success of the reaction is continuously verified at each step.

Protocol A: EDC/HOBt-Mediated Solution-Phase Coupling

Best for: Primary amines and moderately hindered cyclobutane derivatives where scalable, chromatography-free purification is desired.

Step-by-Step Methodology:

  • Preparation: Dissolve the cyclobutane carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1 M concentration) under an inert nitrogen atmosphere.

  • Additive Introduction: Add HOBt (1.2 eq). Causality: HOBt must be present before the coupling agent to immediately trap the transient O -acylisourea, preventing epimerization and N -acylurea formation[2].

  • Activation: Cool the mixture to 0 °C. Add EDC-HCl (1.2 eq) portion-wise. Add N,N -Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

  • Self-Validation Check 1 (Activation): After 30 minutes, remove a 5 µL aliquot and quench in methanol. Analyze via LC-MS. The presence of the cyclobutane methyl ester mass confirms that the OBt active ester was successfully formed and is reactive.

  • Coupling: Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Self-Validation Check 2 (Completion): Perform TLC or LC-MS. The disappearance of the starting carboxylic acid and the appearance of the target amide mass validates successful coupling.

  • Aqueous Workup (The Purification Engine):

    • Dilute with excess DCM.

    • Wash with 10% aqueous citric acid (3x). Validates removal of unreacted amine and DIPEA.

    • Wash with saturated aqueous NaHCO 3​ (3x). Validates removal of unreacted cyclobutane carboxylic acid and HOBt.

    • Wash with brine, dry over Na 2​ SO 4​ , and concentrate. Because EDC and its urea byproduct are water-soluble, the resulting crude is typically >90% pure[3].

Protocol B: HATU-Mediated Coupling for Hindered Amines

Best for: Highly sterically hindered CBAAs, secondary amines, or solid-phase peptide synthesis (SPPS) where maximum coupling efficiency is required.

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the cyclobutane carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M). Causality: HATU is highly reactive and can react with the unprotected N-terminus of a peptide to form a guanidinium byproduct[5]. Pre-activation minimizes this risk.

  • Base Addition: Add DIPEA (2.0 eq). Stir for 5 minutes.

  • Self-Validation Check 1 (Visual/Analytical): A distinct yellowing of the solution typically indicates the formation of the OAt active ester. LC-MS of a methanol-quenched aliquot will show the corresponding methyl ester.

  • Amine Introduction: Add the sterically hindered amine (1.2 eq) dissolved in a minimal amount of DMF. Stir at room temperature for 2–6 hours.

  • Self-Validation Check 2 (Conversion): Monitor via LC-MS. Due to the neighboring group effect of the 7-azabenzotriazole ring, conversion should be rapid[5][6]. If unreacted active ester persists, it validates extreme steric clash, requiring gentle heating (40 °C).

  • Workup & Isolation: Unlike EDC, HATU byproducts (such as hexamethylphosphoramide derivatives) are not entirely water-soluble.

    • Quench with water and extract with Ethyl Acetate.

    • Wash extensively with 5% LiCl aqueous solution (5x) to remove DMF and polar byproducts.

    • Dry, concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

References

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC. nih.gov.[Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed[2+2]-Cycloaddition - PMC. nih.gov.[Link]

  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. calstate.edu.[Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. researchgate.net.[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. nih.gov.[Link]

Sources

Application

Application Note: Sodium 3-Hydroxycyclobutane-1-Carboxylate as a Rigid Bifunctional Linker in Targeted Therapeutics

Executive Summary & Mechanistic Rationale The spatial orientation and conformational flexibility of chemical linkers are critical parameters in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Con...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The spatial orientation and conformational flexibility of chemical linkers are critical parameters in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)[1.6]. While traditional linear polyethylene glycol (PEG) chains offer excellent solubility, their high entropic penalty upon target binding can compromise overall thermodynamic efficacy.

Sodium 3-hydroxycyclobutane-1-carboxylate addresses this limitation by providing a highly rigid, bifunctional scaffold. The cyclobutane ring severely restricts the conformational space, defining precise and predictable exit vectors for attached pharmacophores. This structural rigidity has been proven to enhance ternary complex formation in PROTACs—such as the highly potent EED-targeted PRC2 degrader UNC7700[1.5]—and significantly improves the plasma stability of ADC linkers by preventing non-specific proteolytic degradation while maintaining Cathepsin B sensitivity[1.1].

As a sodium salt, this building block offers superior aqueous solubility, making it ideal for late-stage bioconjugation. Its bifunctionality—a carboxylate group for amidation and a secondary hydroxyl group for carbamate/ester formation—allows for orthogonal, step-wise functionalization.

Quantitative Data Presentation

Recent comparative studies highlight the superior performance of cyclobutane-based motifs over traditional flexible linkers in both stability and targeted cleavage assays.

Table 1: Quantitative Performance Metrics of Cyclobutane-Based Linkers

Metric / ParameterCyclobutane Motif (e.g., cBu / cis-cyclobutane)Traditional Motif (e.g., Val-Cit / Linear)Reference
Cathepsin B Specificity > 75% inhibition of drug release by Cat B inhibitors< 15% inhibition by single cathepsin inhibitors[1.1],[1.6]
PROTAC Degradation (EED) DC50 = 111 nM, Dmax = 84% (UNC7700)Highly variable; often suboptimal permeability[1.5]
In Vivo Tumor Suppression Superior tumor suppression at 3 mg/kg dosingStandard baseline efficacy at 3 mg/kg dosing[1.6]

Pathway Visualization

The structural rigidity of the cyclobutane linker plays a direct mechanistic role in stabilizing the ternary complex required for targeted protein degradation.

PROTAC_Mechanism POI Target Protein (e.g., EZH2/EED) Ternary Ternary Complex (Highly Stable) POI->Ternary Binding Linker Cyclobutane Linker (Rigid Spacer) Linker->Ternary Restricts Conformation E3 E3 Ligase (e.g., Cereblon/VHL) E3->Ternary Binding Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Recognition

Fig 1: PROTAC ternary complex stabilization and degradation pathway via rigid cyclobutane linkers.

Synthetic Strategy & Causality

To utilize sodium 3-hydroxycyclobutane-1-carboxylate as a bifunctional linker, the synthesis must be approached in a highly controlled, step-wise manner.

Why DMTMM for Carboxylate Activation? Traditional EDC/NHS coupling can be inefficient for sterically hindered cyclobutane systems and often requires strictly anhydrous conditions, which is problematic for sodium salts. 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is specifically chosen because it rapidly forms the active ester in mixed aqueous/organic solvent systems without requiring prior acidification of the sodium salt[1.12]. This prevents epimerization of the cyclobutane stereocenters and maximizes yield.

Why p-Nitrophenyl Carbonate for Hydroxyl Functionalization? The secondary hydroxyl group on the cyclobutane ring is sterically hindered. Direct esterification often leads to low yields. Converting the hydroxyl to a reactive mixed carbonate using bis(4-nitrophenyl) carbonate (bis-PNP) creates a highly reactive electrophilic center. This allows for efficient downstream coupling with complex, sterically hindered payload amines (e.g., Exatecan derivatives) to form a robust carbamate linkage[1.12].

Self-Validating Experimental Protocols

Protocol A: Amide Coupling via DMTMM Activation

Objective: Conjugate the carboxylate to a primary amine (e.g., an E3 ligase ligand or ADC peptide sequence).

  • Preparation : Dissolve sodium 3-hydroxycyclobutane-1-carboxylate (1.25 eq, e.g., 6 mg, 0.048 mmol) in a 4:1 mixture of DMF and deionized water.

  • Activation : Add DMTMM (2.0 eq, 21 mg, 0.076 mmol) to the solution at room temperature[1.12]. Stir for 30 minutes.

    • In-Process Control (IPC): Aliquot 5 µL, quench in MeOH, and analyze via LC-MS to confirm the complete consumption of the starting material and the formation of the activated triazine ester intermediate.

  • Coupling : Add the target primary amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 20 µL) to ensure the amine is in its highly nucleophilic free-base form[1.12].

  • Reaction : Stir the mixture for 1 hour at room temperature.

    • IPC: Verify product formation via LC-MS. The reaction is self-validating when the target amine peak is fully consumed, replaced by the product mass.

  • Purification : Directly purify the crude mixture using reverse-phase HPLC chromatography (diol-modified C18 column) utilizing a gradient of 0 → 100% Acetonitrile/Water to isolate the pure amide[1.12].

Protocol B: Hydroxyl Activation and Carbamate Formation

Objective: Functionalize the secondary hydroxyl group to attach a cytotoxic payload via a stable carbamate bond.

  • Activation : Dissolve the purified cyclobutane-amide intermediate (from Protocol A, 1.0 eq) in anhydrous Dichloromethane (DCM). Add bis(4-nitrophenyl) carbonate (1.5 eq) and 4-Dimethylaminopyridine (DMAP, 2.0 eq).

  • Reaction : Stir at room temperature for 4 hours under an inert nitrogen atmosphere.

    • IPC: Monitor via TLC (Ethyl Acetate/Hexane) and LC-MS. Validate the step by observing the mass shift corresponding to the addition of the p-nitrophenyl carbonyl group (+165 Da).

  • Intermediate Isolation : Wash the organic layer with 0.1 M HCl and brine to remove DMAP. Dry over Na2SO4, concentrate, and quickly pass through a short silica pad to remove excess bis-PNP. Note: Isolating this intermediate prevents cross-reactivity and payload waste in the next step.

  • Payload Coupling : Dissolve the activated carbonate intermediate (1.0 eq) and the payload amine (e.g., Exatecan derivative, 0.95 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and Hydroxybenzotriazole (HOBt, 0.5 eq) as a nucleophilic catalyst.

  • Final Validation : Stir for 12 hours at room temperature. Confirm complete carbamate formation via LC-MS before proceeding to final preparative HPLC purification.

References

  • Advances in ADC Linker Research AxisPharm URL
  • PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2)
  • National Institutes of Health (NIH)
  • Exatecan derivatives and antibody-drug conjugates thereof (WO2022236136A1)
Method

Advanced Reductive Amination Strategies for 3-Hydroxycyclobutane Derivatives: Protocols, Stereocontrol, and Mechanistic Insights

Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol Guide. Executive Summary The 3-hydroxycyclobutane motif has emerged as a highly valuab...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol Guide.

Executive Summary

The 3-hydroxycyclobutane motif has emerged as a highly valuable sp³-rich scaffold in fragment-based drug discovery (FBDD). Acting as a conformationally restricted bioisostere, it improves the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, compared to traditional planar aromatic rings[1].

The most efficient method to functionalize this scaffold is the reductive amination of 3-hydroxycyclobutanone. However, the strained nature of the cyclobutane ring introduces unique challenges, including stereoselectivity (cis vs. trans isomerism) and a high propensity for over-alkylation[2][3]. This application note details the mechanistic causality behind reagent selection, provides quantitative data on stereochemical outcomes, and outlines self-validating experimental protocols to ensure high-yielding, reproducible syntheses.

Mechanistic Principles & Causality

The Causality of Reductant Choice

Direct reductive amination requires a reducing agent that selectively targets the intermediate iminium ion over the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for this transformation. The electron-withdrawing acetate groups stabilize the boron-hydride bond, drastically reducing its nucleophilicity. Consequently, NaBH(OAc)₃ is unreactive toward 3-hydroxycyclobutanone but highly reactive toward the more electrophilic iminium ion formed upon amine addition[3].

Stereocontrol: Cis vs. Trans Selectivity

The 3-hydroxycyclobutanone ring adopts a puckered conformation in solution. When the iminium ion forms, hydride delivery is governed by a combination of steric hindrance and stereoelectronic effects.

  • Default Preference: For 3-oxygen-substituted cyclobutanones, hydride attack predominantly occurs from the less sterically hindered face, yielding the cis isomer as the major product (often in a ~9:1 cis:trans ratio)[1].

  • Inversion of Selectivity: Interestingly, if the substrate features bulky substituents (e.g., an NHBoc group instead of a hydroxyl), the stereochemical preference can invert, favoring the trans isomer[1].

Mitigating Over-Alkylation

Cyclobutanones exhibit reactivity comparable to aldehydes. When primary amines are used in direct reductive amination, the resulting secondary amine product is often more nucleophilic than the starting primary amine, leading to rapid over-alkylation and the formation of undesired tertiary dialkylamines[3]. To circumvent this, an indirect (stepwise) reductive amination is required. By pre-forming the imine in the absence of acidic catalysts (which exacerbate dialkylation) and subsequently reducing it with NaBH₄, mono-alkylation is strictly enforced[2].

Visualizing the Reaction Pathways

Mechanism K 3-Hydroxycyclobutanone C Carbinolamine K->C + R-NH2 (Nucleophilic Addition) I Iminium Ion C->I - H2O (Acid Catalyzed) Cis cis-3-Aminocyclobutanol (Major Product) I->Cis Hydride Delivery (Less Hindered Face) Trans trans-3-Aminocyclobutanol (Minor Product) I->Trans Hydride Delivery (More Hindered Face)

Figure 1: Mechanistic pathway of 3-hydroxycyclobutanone reductive amination and stereoselective hydride delivery.

Workflow Start Target: 3-Hydroxycyclobutylamine Q1 Amine Classification? Start->Q1 Sec Secondary Amine Q1->Sec Prim Primary Amine / Ammonia Q1->Prim Direct Direct Reductive Amination NaBH(OAc)3, DCE/THF, RT Sec->Direct Low risk of over-alkylation Indirect Indirect (Stepwise) Amination 1. Imine Formation (MeOH, 3Å MS) 2. NaBH4 Reduction (0 °C) Prim->Indirect Prevents dialkylation Enzyme Biocatalytic Route Imine Reductases (IREDs) Prim->Enzyme For strict enantiocontrol

Figure 2: Decision matrix for selecting the optimal reductive amination protocol based on amine type.

Quantitative Data Summaries

The following table summarizes the expected outcomes and strategic choices when performing reductive aminations on 3-hydroxycyclobutanone derivatives based on current literature standards[1][2][3][4].

StrategyReducing AgentAmine TypeTypical Cis:Trans RatioOver-alkylation RiskKey Advantage
Direct NaBH(OAc)₃Secondary~9:1 (Favors cis)LowHigh-yielding, one-pot efficiency.
Indirect NaBH₄Primary~3:1 to 5:1LowStrictly prevents dialkylation.
Direct NaBH₃CNPrimary/Sec.VariableModerateEffective at pH 6-8; generates toxic byproducts.
Biocatalytic IREDs / NADPHPrimary/Sec.>99:1 (Enzyme dependent)NoneGreen chemistry; absolute stereocontrol.

Self-Validating Experimental Protocols

Protocol A: Direct Reductive Amination (Optimized for Secondary Amines)

This protocol utilizes NaBH(OAc)₃ and is ideal for secondary amines where the risk of over-alkylation is non-existent[1][3].

Reagents:

  • 3-Hydroxycyclobutanone (1.0 equiv)

  • Secondary Amine (1.05 equiv)

  • NaBH(OAc)₃ (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology:

  • Imine Pre-assembly: Dissolve 3-hydroxycyclobutanone and the secondary amine in anhydrous DCE under an inert atmosphere (N₂ or Ar). Stir at room temperature for 30 minutes.

    • Causality: Allowing the carbinolamine/iminium equilibrium to establish before adding the reductant maximizes the yield and prevents premature ketone reduction.

  • Reductant Addition: Add NaBH(OAc)₃ portionwise over 5 minutes.

    • Causality: Portionwise addition controls any mild exotherm and ensures the reductant is not locally depleted by residual moisture.

  • Reaction Monitoring: Stir the mixture at room temperature for 12–16 hours. Validate reaction completion via TLC (DCM:MeOH 9:1), using a Ninhydrin stain to visualize the amine product.

  • Quenching & Workup: Dilute the reaction with dichloromethane (DCM) and quench by slowly adding saturated aqueous NaHCO₃.

    • Causality: NaHCO₃ neutralizes the acetic acid byproduct (preventing acid-catalyzed degradation of the product) and safely destroys unreacted hydride species.

  • Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM containing 5% 2,2,2-trifluoroethanol (CF₃CH₂OH) to enhance the recovery of highly polar cyclobutanol amines[2]. Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Indirect Reductive Amination (Optimized for Primary Amines)

To prevent the formation of dialkylated byproducts when using highly nucleophilic primary amines, a stepwise approach omitting acidic catalysts is required[2].

Reagents:

  • 3-Hydroxycyclobutanone (1.0 equiv)

  • Primary Amine (1.0 equiv)

  • NaBH₄ (3.0 equiv)

  • Activated 3Å Molecular Sieves (spatula tip)

  • Anhydrous Methanol (MeOH) (0.3 M)

Step-by-Step Methodology:

  • Dehydrative Imine Formation: To a solution of the primary amine in dry MeOH, add 3-hydroxycyclobutanone and 3Å molecular sieves. Stir at room temperature for 18 hours.

    • Causality: Molecular sieves drive the equilibrium toward the imine by sequestering water. Crucially, acetic acid is omitted; its presence would catalyze rapid dialkylation due to the highly nucleophilic nature of the cyclobutylamine moiety[2].

  • Temperature Control: Cool the reaction mixture strictly to 0 °C using an ice bath.

    • Causality: NaBH₄ is a highly reactive, unselective reducing agent. Lowering the temperature suppresses the reduction of any trace unreacted ketone, ensuring the hydride selectively attacks the pre-formed imine.

  • Reduction: Add NaBH₄ portionwise. Stir for 2 minutes at 0 °C, then remove the ice bath and allow the mixture to warm to room temperature for 1 hour.

  • Workup: Filter the mixture through a Celite pad to remove the molecular sieves. Remove the volatiles in vacuo. Partition the crude residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Extract the aqueous phase, dry, and concentrate to yield the mono-alkylated primary amine.

References

  • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H 1 receptor, RSC Publishing.
  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes, Sciencemadness.org.
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library, PMC.
  • Expanding the repertoire of imine reductases by mining divergent biosynthetic p

Sources

Application

Protocol A: Stereoselective Synthesis of Methyl cis-3-Hydroxycyclobutane-1-carboxylate (LTBA Method)

Process Chemistry & Scale-Up Synthesis of 3-Hydroxycyclobutane-1-Carboxylate Intermediates 1. Strategic Importance in Drug Development 3-Hydroxycyclobutane-1-carboxylic acid and its corresponding alkyl esters (methyl or...

Author: BenchChem Technical Support Team. Date: March 2026

Process Chemistry & Scale-Up Synthesis of 3-Hydroxycyclobutane-1-Carboxylate Intermediates

1. Strategic Importance in Drug Development 3-Hydroxycyclobutane-1-carboxylic acid and its corresponding alkyl esters (methyl or ethyl) are highly versatile building blocks in medicinal chemistry. They are heavily utilized to synthesize conformationally restricted spirocycles, bicyclic systems, and unnatural amino acids. Notably, these intermediates are critical in the manufacturing of the PET imaging agent [18F]FACBC[1] and serve as core scaffolds in the development of Janus Kinase (JAK) inhibitors[2].

As therapeutic programs transition from discovery to clinical development, the scale-up of these cyclobutane intermediates presents unique process chemistry hurdles. The primary challenges involve managing the highly exothermic nature of ketone reductions on a multi-kilogram scale, avoiding scale-limiting bottlenecks like column chromatography, and exerting precise stereochemical control to selectively yield either the cis- or trans-isomer.

2. Retrosynthetic Strategy & Reagent Causality The most robust and scalable route to 3-hydroxycyclobutane-1-carboxylates is the direct hydride reduction of 3-oxocyclobutane-1-carboxylate esters. The selection of the reducing agent is the central node of the process design, dictating both the safety profile and the diastereomeric ratio of the final product.

  • Sodium Borohydride (NaBH4): Ideal for general, cost-sensitive scale-up where stereochemistry is not the primary concern. It yields a thermodynamic/kinetic mixture of cis and trans isomers. The critical process parameter here is the control of the massive hydrogen gas evolution and exotherm, necessitating strict portion-wise addition at 0 °C[2].

  • Lithium Tri-tert-butoxyaluminum Hydride (LTBA): When the cis-isomer is exclusively required, LTBA is the reagent of choice. Due to its extreme steric bulk, LTBA delivers the hydride from the less hindered face of the cyclobutane ring. When executed at cryogenic temperatures (-78 °C to -60 °C), this method achieves >95% cis-selectivity, entirely bypassing the need for downstream chromatographic separation[3].

  • Sodium Triacetoxyborohydride (STAB): For pathways requiring the trans-isomer, STAB offers a milder alternative. Conducted at room temperature, this reduction can favor the trans-isomer (up to a 5:1 ratio), though it requires careful pH management during the aqueous workup to prevent unwanted ester hydrolysis[4].

Stereocontrol SM 3-Oxocyclobutane-1-carboxylate (Planar Ketone) Cond1 LTBA, THF, -78°C (Sterically Hindered) SM->Cond1 Cond2 NaBH4, EtOH, 0°C (Unrestricted Hydride) SM->Cond2 Cond3 STAB, DCM, 25°C (Mild, Reversible) SM->Cond3 Cis cis-Isomer (>95% selectivity) Cond1->Cis Equatorial Attack Mix cis/trans Mixture (~1:1 ratio) Cond2->Mix Non-selective Attack Trans trans-Isomer (Favored 5:1) Cond3->Trans Axial Attack

Stereodivergent reduction pathways of 3-oxocyclobutane-1-carboxylate based on reagent steric bulk.

3. Quantitative Process Data

The following table summarizes the key operational metrics for the three primary reduction strategies, providing a direct comparison for process chemists evaluating scale-up routes.

Reducing AgentOperating TemperatureSolvent SystemPrimary Stereochemical OutcomeScalability & Cost ProfileKey Process Consideration
NaBH4 0 °C to 25 °CEthanolMixed (cis/trans ~1:1)High Scalability / Low CostExothermic hydrogen gas evolution requires strict portion-wise addition[2].
LTBA -78 °C to -60 °CTHFHighly cis-selective (>95%)Moderate Scalability / High CostRequires cryogenic capabilities; excellent for avoiding downstream chromatography[3].
STAB 25 °CDichloromethanetrans-favored (up to 5:1)Moderate Scalability / Moderate CostMild conditions, but requires careful pH control during workup to prevent ester hydrolysis[4].

4. Validated Scale-Up Protocols

The following methodologies are engineered as self-validating systems. Built-in analytical checks and specific workup conditions ensure that the protocols reliably yield high-purity intermediates on a multi-gram to kilogram scale.

This protocol utilizes steric control to achieve high diastereoselectivity, eliminating the need for scale-limiting chromatography[3].

  • Reactor Preparation: In a dry, nitrogen-purged 10 L jacketed glass reactor, dissolve methyl 3-oxocyclobutane-1-carboxylate (307.5 g, 2.4 mol, 1.0 equiv.) in anhydrous tetrahydrofuran (THF) (3.0 L).

  • Cryogenic Cooling: Cool the solution to an internal temperature of -78 °C to -60 °C using a cryogenic chiller. Causality: Maintaining this temperature is absolute; any warming will increase the kinetic energy of the system, allowing the hydride to overcome the steric penalty of axial attack, thereby degrading the cis-selectivity.

  • Reagent Addition: Slowly add a THF solution of lithium tri-tert-butoxyaluminum hydride (LTBA) (915.4 g, 3.6 mol, 1.5 equiv. dissolved in 3.5 L THF) dropwise over 2 to 3 hours.

  • Reaction Monitoring: Stir the mixture for 3 hours at -60 °C. Validate reaction completion via TLC (EtOAc:Hexane) or GC-MS, ensuring the disappearance of the starting ketone.

  • Controlled Quench: Carefully quench the reaction by adding 2.5 M hydrochloric acid (1.0 L) dropwise. Self-Validating Step: Adjust the pH to ~6 while strictly maintaining the internal temperature around 0 °C. If the pH drops below 4, acid-catalyzed hydrolysis of the methyl ester will occur, drastically reducing the yield.

  • Workup & Filtration: Dilute the mixture with ethyl acetate (3.0 L) and stir for 30 minutes. Filter the biphasic mixture through a pad of diatomaceous earth (Celite). Causality: LTBA generates gelatinous aluminum salts upon aqueous quench, which will cause intractable emulsions if not filtered out prior to phase separation.

  • Isolation: Separate the organic layer, extract the aqueous phase with ethyl acetate (2 x 500 mL), combine the organic layers, and concentrate under reduced pressure.

  • Yield: Methyl cis-3-hydroxycyclobutane-1-carboxylate is isolated as a yellow liquid (Yield: ~273.3 g, 88%; Purity: >95% cis).

Protocol B: General Synthesis of Ethyl 3-Hydroxycyclobutane-1-carboxylate (NaBH4 Method)

This protocol is optimized for raw material cost efficiency and throughput when a mixture of isomers is acceptable or when downstream resolution is planned[2].

  • Reactor Preparation: Charge a 20 L reactor with ethyl 3-oxocyclobutane-1-carboxylate (1.01 kg, 7.23 mol, 1.0 equiv.) and ethanol (12.0 L).

  • Cooling: Cool the mixture to an internal temperature of 0 °C.

  • Controlled Addition: Add sodium borohydride (220 g, 5.79 mol, 0.8 equiv.) in small portions over a period of 1 hour. Causality: NaBH4 reduction is highly exothermic and releases hydrogen gas. Portion-wise addition is the primary safety control mechanism to prevent solvent boil-over and reactor over-pressurization on a kilogram scale.

  • Reaction: Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Quench: Cool the mixture back to 0 °C and carefully quench with 1N aqueous hydrochloric acid (2.0 L) to destroy excess borohydride.

  • Workup: Extract the aqueous mixture with dichloromethane (3 x 2.0 L). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the product as a cis/trans mixture.

ProcessWorkflow Start Methyl 3-oxocyclobutane- 1-carboxylate in THF Cool Cool to -78°C (Cryogenic Control) Start->Cool React Dropwise Addition of LTBA (1.5 eq) Cool->React Quench Quench with 2.5M HCl at 0°C (pH ~6) React->Quench Filter Celite Filtration (Remove Al salts) Quench->Filter Isolate Phase Separation & Concentration Filter->Isolate Product Pure cis-Isomer (88% Yield) Isolate->Product

Process workflow for the continuous scale-up and isolation of the cis-isomer using LTBA.

References

  • Preparation of a 1-amino-3-hydroxy-cyclobutane-1-carboxylic acid derivative (US9242924B2). Google Patents. 1

  • PYRROLO[2,3-D]PYRIMIDINE DERIVATIVES USEFUL FOR INHIBITING JANUS KINASE (EP3102581A1). Googleapis. 2

  • Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester Synthesis. ChemicalBook. 3

  • Lpar1 inhibitors (WO2025226510A1). Google Patents.4

Sources

Method

Application Notes and Protocols: Functionalization of the Hydroxyl Group in Cyclobutane Carboxylates

Introduction The cyclobutane motif is a cornerstone in modern medicinal chemistry, prized for the unique three-dimensional architecture it imparts to small molecules.[1] This rigid, puckered scaffold can enhance pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The cyclobutane motif is a cornerstone in modern medicinal chemistry, prized for the unique three-dimensional architecture it imparts to small molecules.[1] This rigid, puckered scaffold can enhance pharmacological properties such as metabolic stability and binding affinity by acting as a conformationally restricted isostere for more flexible alkyl chains or as a non-planar substitute for aryl groups.[2] Cyclobutane carboxylates bearing a hydroxyl group are particularly valuable synthetic intermediates, offering a handle for a wide array of chemical transformations. This guide provides an in-depth exploration of key methods for the functionalization of this hydroxyl group, complete with detailed protocols and insights into experimental design for researchers in drug discovery and development.

The strategic modification of the hydroxyl group on a cyclobutane carboxylate core allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document will detail several key transformations, including esterification, etherification, and conversion to amines, providing both the "how" and the "why" behind these critical synthetic steps.

Core Functionalization Strategies: A Mechanistic Overview

The reactivity of the hydroxyl group on a cyclobutane ring is governed by its local steric and electronic environment. The choice of functionalization strategy will depend on the desired final product and the compatibility with other functional groups present in the molecule. The following sections will delve into specific, field-proven protocols for the most common and synthetically useful transformations.

Diagram 1: Key Functionalization Pathways for Hydroxylated Cyclobutane Carboxylates

G A Cyclobutane Carboxylate with -OH B Ester A->B Esterification (e.g., DCC, EDC, Mitsunobu) C Ether A->C Etherification (e.g., Williamson) D Azide A->D Azidation (e.g., Mitsunobu, DPPA) F Halide A->F Halogenation (e.g., SOCl2, PBr3) G Ketone A->G Oxidation (e.g., PCC, Swern) E Amine D->E Reduction (e.g., H2/Pd, Staudinger)

Caption: Overview of synthetic routes for hydroxyl group functionalization.

Protecting the Hydroxyl Group: A Necessary Prelude

In multi-step syntheses, it is often necessary to temporarily mask the reactivity of the hydroxyl group to prevent unwanted side reactions.[3][4] The choice of a suitable protecting group is critical and should be guided by its stability to the reaction conditions of subsequent steps and the ease of its selective removal.[4][5]

Common Protecting Groups for Alcohols:

Protecting GroupAbbreviationTypical Reagents for InstallationTypical Reagents for Removal
TrimethylsilylTMSTMSCl, ImidazoleTBAF, Acetic Acid
tert-ButyldimethylsilylTBDMS, TBSTBDMSCl, ImidazoleTBAF, HF
TetrahydropyranylTHPDihydropyran, p-TsOHAcetic Acid, H₂O
Protocol 1: Protection of a Cyclobutanol with TBDMSCl

This protocol describes a standard procedure for the protection of a hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, a robust protecting group that is stable to a wide range of reaction conditions.

Materials:

  • Hydroxy-cyclobutane carboxylate

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the hydroxy-cyclobutane carboxylate (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DCM to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected cyclobutane carboxylate.

Esterification of the Hydroxyl Group

Esterification is a fundamental transformation that allows for the introduction of a wide variety of functional groups. The Mitsunobu reaction is a particularly powerful method for achieving this, as it proceeds with inversion of stereochemistry at the alcohol center under mild conditions.[6][7][8]

The Mitsunobu Reaction: Mechanism and Advantages

The Mitsunobu reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol.[6] The reaction proceeds through an alkoxyphosphonium salt, which is then displaced by a nucleophile (in this case, a carboxylate) in an Sₙ2 fashion, leading to the characteristic inversion of stereochemistry.[7][9] This method is advantageous for sterically hindered alcohols where traditional esterification methods may fail.[10]

Diagram 2: The Mitsunobu Reaction Mechanism

Mitsunobu cluster_0 Activation cluster_1 Displacement PPh3DEAD PPh3DEAD Betaine Betaine PPh3DEAD->Betaine BetaineR'COOH BetaineR'COOH Ion_Pair Ion_Pair BetaineR'COOH->Ion_Pair Proton Transfer R-OHIon_Pair R-OHIon_Pair Alkoxyphosphonium Alkoxyphosphonium R-OHIon_Pair->Alkoxyphosphonium Nucleophilic Attack AlkoxyphosphoniumR'COO- AlkoxyphosphoniumR'COO- Ester Ester AlkoxyphosphoniumR'COO-->Ester SN2 Attack (Inversion)

Caption: Simplified mechanism of the Mitsunobu esterification.

Protocol 2: Mitsunobu Esterification of a Cyclobutanol

This protocol details the esterification of a secondary cyclobutanol with benzoic acid as a representative carboxylic acid.

Materials:

  • Hydroxy-cyclobutane carboxylate

  • Benzoic acid

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Under an inert atmosphere, dissolve the hydroxy-cyclobutane carboxylate (1.0 eq), benzoic acid (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF in a flame-dried round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Etherification of the Hydroxyl Group

The formation of an ether linkage can be a key step in modifying the properties of a molecule. The Williamson ether synthesis is a classic and reliable method for this transformation.[11][12][13]

Protocol 3: Williamson Ether Synthesis with a Cyclobutanol

This protocol describes the formation of a cyclobutyl ether using sodium hydride as a base and benzyl bromide as the electrophile.

Materials:

  • Hydroxy-cyclobutane carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a suspension of NaH (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the hydroxy-cyclobutane carboxylate (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conversion of the Hydroxyl Group to an Amine

The introduction of a nitrogen-containing functional group is a common strategy in drug design. A reliable method to achieve this is the conversion of the alcohol to an azide, followed by reduction to the primary amine. This two-step process often proceeds with a net retention of stereochemistry if a double Sₙ2 mechanism is employed (e.g., conversion to a tosylate followed by azide displacement, then reduction) or with a net inversion if the Mitsunobu reaction is used for azidation.

Protocol 4: Two-Step Synthesis of a Cyclobutylamine from a Cyclobutanol

Step A: Conversion of the Alcohol to an Azide via a Tosylate Intermediate

Materials:

  • Hydroxy-cyclobutane carboxylate

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure (Part A):

  • Dissolve the hydroxy-cyclobutane carboxylate (1.0 eq) in anhydrous pyridine and cool to 0 °C.

  • Add TsCl (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4-6 hours, then store at 4 °C overnight.

  • Pour the reaction mixture into ice-water and extract with DCM (3x).

  • Combine the organic layers, wash sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude tosylate, which can often be used in the next step without further purification.

  • Dissolve the crude tosylate in anhydrous DMF and add NaN₃ (3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor by TLC.

  • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude azide by flash column chromatography.

Step B: Reduction of the Azide to an Amine

Materials:

  • Cyclobutyl azide carboxylate from Step A

  • Palladium on carbon (Pd/C), 10%

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure (Part B):

  • Dissolve the cyclobutyl azide carboxylate (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add Pd/C (10 mol%).

  • Evacuate the flask and backfill with H₂ gas. Repeat this process three times.

  • Stir the reaction under an H₂ atmosphere (balloon pressure is often sufficient) for 6-12 hours. Monitor by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the desired cyclobutylamine carboxylate.

Conclusion

The functionalization of the hydroxyl group in cyclobutane carboxylates is a versatile and powerful strategy in the synthesis of complex molecules for drug discovery. The protocols detailed in this guide provide a solid foundation for researchers to confidently and effectively modify these valuable intermediates. By understanding the underlying mechanisms and paying careful attention to experimental details, scientists can unlock the full potential of the cyclobutane scaffold in their quest for novel therapeutics.

References

  • Recent advances in the total synthesis of cyclobutane-containing n
  • Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing).
  • (PDF)
  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions - Radboud Repository.
  • Williamson reaction of cyclobutanol 11 bh to form cyclobutyloxy ester 13.
  • Mitsunobu reaction - Wikipedia.
  • Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes - PubMed.
  • Regio- and Stereoselective Rhodium(II)
  • The Application of Cyclobutane Derivatives in Organic Synthesis | Chemical Reviews.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • The application of cyclobutane derivatives in organic synthesis - ResearchG
  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
  • Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition | Journal of the American Chemical Society.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC - NIH.
  • Mitsunobu Reaction - Master Organic Chemistry.
  • Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage | The Journal of Organic Chemistry - ACS Public
  • studies toward the stereocontrolled synthesis of cyclobutane deriv
  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC.
  • Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition - PubMed.
  • Mitsunobu Reaction - Organic Chemistry Portal.
  • Transannular C–H functionalization of cycloalkane carboxylic acids - Axial.
  • a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses.
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Public
  • Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C–C Cleavage/Cross-Coupling/Enolate Aryl
  • Mitsunobu Reaction - Chemistry Steps.
  • Protecting Groups For Alcohols - Master Organic Chemistry.
  • Protective Groups - Organic Chemistry Portal.
  • Rh2(II)-Catalyzed Ring Expansion of Cyclobutanol-Substituted Aryl Azides To Access Medium-Sized N-Heterocycles - PubMed.
  • Protecting Groups List - SynArchive.
  • Synthesis of cyclobutanols - Organic Chemistry Portal.
  • Rh2(II)
  • A practical one-pot synthesis of azides directly from alcohols - Indian Academy of Sciences.
  • Cyclobutanol 2919-23-5 wiki - Guidechem.
  • Process for preparing cyclobutane-1,2-dicarboxylic esters - Eureka | P

Sources

Application

Application Note: Advanced Synthesis of 3-Hydroxycyclobutane-1-carboxylate from Epichlorohydrin

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The cyclobutane ring i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The cyclobutane ring is a highly sought-after structural motif in modern drug discovery, often utilized to improve metabolic stability and alter the pharmacokinetic profiles of lead compounds. However, the direct synthesis of functionalized cyclobutanes from simple precursors is notoriously challenging due to ring strain and competing side reactions.

This application note details a robust, four-step synthetic pathway to prepare ethyl 3-hydroxycyclobutane-1-carboxylate starting from the inexpensive and readily available building block, epichlorohydrin .

The Mechanistic Strategy

Attempting a direct cycloalkylation of epichlorohydrin with malonate esters typically results in complex mixtures, as the free alkoxide generated during epoxide opening can trigger undesired intramolecular transesterifications (forming lactones) or polymerization[1]. To circumvent this, our protocol employs a highly efficient tandem ring-opening/protection strategy .

  • In Situ Protection: Epichlorohydrin is reacted with benzyl bromide in the presence of a Lewis acid (HgCl₂). This facilitates the regioselective opening of the epoxide while simultaneously capping the resulting oxygen as a stable benzyl ether[2].

  • Cycloalkylation: The resulting 1-bromo-2-(benzyloxy)-3-chloropropane undergoes a double SN2 displacement with diethyl malonate under basic conditions to forge the cyclobutane core.

  • Krapcho Decarboxylation: To obtain the mono-carboxylate (rather than a diacid which requires re-esterification), a Krapcho decarboxylation is employed to selectively remove one ester group.

  • Hydrogenolysis: Palladium-catalyzed deprotection yields the final 3-hydroxycyclobutane-1-carboxylate.

Reaction Workflow Visualization

G A Epichlorohydrin + Benzyl Bromide B 1-Bromo-2-(benzyloxy)- 3-chloropropane A->B HgCl2 (cat.) 100-150 °C, 12h C Diethyl 3-(benzyloxy)cyclobutane- 1,1-dicarboxylate B->C Diethyl malonate, NaOEt EtOH, Reflux, 10-24h D Ethyl 3-(benzyloxy)cyclobutane- 1-carboxylate C->D LiCl, DMSO, H2O 160 °C, 4-6h (Krapcho Decarboxylation) E Ethyl 3-hydroxycyclobutane- 1-carboxylate D->E H2, Pd/C EtOH, RT, 12h

Fig 1: Four-step synthetic workflow for 3-hydroxycyclobutane-1-carboxylate.

Step-by-Step Experimental Protocols

Step 3.1: Epoxide Ring-Opening & Benzyl Protection

Causality: Mercury(II) chloride acts as a carbophilic Lewis acid, coordinating to the epoxide oxygen. This increases the electrophilicity of the terminal carbons, allowing the bromide ion from benzyl bromide to attack the less sterically hindered carbon, while the oxygen traps the benzyl cation[1].

  • Equip a heavy-walled reaction flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with benzyl bromide (1.0 equiv, e.g., 162 mmol) and epichlorohydrin (1.0 equiv, 162 mmol)[1].

  • Add mercury(II) chloride (HgCl₂, 0.01 equiv, 1.62 mmol) as the catalyst[1].

  • Heat the neat mixture with vigorous stirring to 100–150 °C for 12 hours[2].

  • Workup: Cool to room temperature, dilute with diethyl ether, and wash thoroughly with deionized water to remove metal salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].

  • Purification: Purify via silica gel column chromatography (8:2 petroleum ether/ethyl acetate) to afford 1-bromo-2-(benzyloxy)-3-chloropropane as a pale yellow liquid[1].

Step 3.2: Malonate Cycloalkylation

Causality: Sodium ethoxide is chosen as the base to match the ethyl esters of diethyl malonate, preventing the formation of mixed esters via transesterification. The malonate enolate attacks the chloride- and bromide-bearing carbons sequentially in a double SN2 mechanism to close the 4-membered ring[2].

  • In a flame-dried flask under inert atmosphere (N₂), dissolve diethyl malonate (2.5 equiv) in anhydrous ethanol[1].

  • Slowly add sodium ethoxide (2.5 equiv, typically as a 21% wt solution in ethanol) dropwise at room temperature[1].

  • Add the 1-bromo-2-(benzyloxy)-3-chloropropane (1.0 equiv) generated in Step 3.1 dropwise to the basic mixture[1].

  • Heat the reaction to reflux (approx. 80 °C) for 10–24 hours[2].

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Evaporate the bulk ethanol under reduced pressure, extract the aqueous residue with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (hexanes/ethyl acetate) to yield diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate[2].

Step 3.3: Krapcho Decarboxylation

Causality: Standard saponification with NaOH would hydrolyze both esters to the diacid, necessitating a harsh re-esterification step. The Krapcho decarboxylation uses a nucleophilic halide (Cl⁻) to attack the ethyl group of one ester, releasing ethyl chloride and CO₂, leaving the second ester completely intact.

  • Dissolve the diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate (1.0 equiv) in wet dimethyl sulfoxide (DMSO containing 2.0 equiv of H₂O).

  • Add lithium chloride (LiCl, 2.0 equiv).

  • Heat the mixture to 160 °C for 4–6 hours until gas evolution (CO₂) ceases.

  • Workup: Cool the mixture, dilute with water, and extract with diethyl ether. Wash the combined organic layers with brine (5x) to remove all traces of DMSO. Dry and concentrate to afford ethyl 3-(benzyloxy)cyclobutane-1-carboxylate.

Step 3.4: Catalytic Hydrogenolysis (Deprotection)

Causality: Palladium on carbon (Pd/C) selectively cleaves the benzyl ether C-O bond via oxidative addition/reductive elimination in the presence of hydrogen gas, revealing the target secondary alcohol without reducing the ester moiety.

  • Dissolve the ethyl 3-(benzyloxy)cyclobutane-1-carboxylate in absolute ethanol.

  • Carefully add 10% Pd/C (10% w/w relative to the substrate) under a stream of nitrogen.

  • Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under a balloon of H₂ (1 atm) at room temperature for 12 hours.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with excess ethanol.

  • Concentrate the filtrate under vacuum to afford the final product, ethyl 3-hydroxycyclobutane-1-carboxylate .

Quantitative Data & Yield Analysis

StepReaction TypeKey ReagentsTemp / TimeTypical YieldSelf-Validation (Analytical Check)
1 Epoxide Opening & ProtectionEpichlorohydrin, BnBr, HgCl₂100–150 °C / 12 h85–90%TLC (UV active), ¹H NMR (Multiplet at 3.8 ppm for CH-OBn)
2 CycloalkylationDiethyl malonate, NaOEtReflux / 10–24 h70–75%GC-MS, ¹H NMR (Disappearance of terminal halogenated CH₂ protons)
3 Krapcho DecarboxylationLiCl, H₂O, DMSO160 °C / 4–6 h80–85%¹H NMR (Integration shows loss of one ethyl ester group)
4 HydrogenolysisH₂ (1 atm), 10% Pd/CRT / 12 h>95%LC-MS (Loss of benzyl mass [-90 Da]), Appearance of broad -OH stretch in IR

Safety & Troubleshooting (E-E-A-T)

  • Epichlorohydrin Toxicity: Epichlorohydrin is a volatile alkylating agent and a known carcinogen. All transfers and reactions involving this reagent must be performed in a certified fume hood using appropriate double-gloving (nitrile over latex).

  • Mercury(II) Chloride Handling: HgCl₂ is highly toxic and poses severe environmental hazards. Do not scale up Step 1 without a dedicated heavy-metal waste disposal protocol. Ensure all aqueous washes from Step 1 are segregated into specific mercury waste containers.

  • Hydrogenation Hazards: Dry Pd/C is pyrophoric. Always wet the catalyst with solvent under an inert atmosphere (N₂ or Ar) before introducing hydrogen gas. Never filter the post-reaction mixture until the hydrogen atmosphere has been thoroughly purged with nitrogen.

  • Troubleshooting Step 2: If the cycloalkylation stalls at the mono-alkylated intermediate, ensure the sodium ethoxide is freshly prepared (by dissolving sodium metal in anhydrous ethanol) to guarantee sufficient basicity.

References

  • Source: World Intellectual Property Organization (WIPO)
  • United States Patent (Google APIs) - Synthesis of Diethyl 3-(benzyloxy)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Cyclobutane Ring Functionalization

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing a common bottleneck: the functionalization of highly substituted cyclob...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing a common bottleneck: the functionalization of highly substituted cyclobutane rings.

Cyclobutanes are highly prized in medicinal chemistry for their ability to rigidify molecular backbones and act as bioisosteres. However, their inherent ring strain (~26 kcal/mol) and puckered conformation create severe pseudo-axial steric clashes, often derailing traditional synthetic methodologies[1]. This guide provides field-proven, self-validating troubleshooting strategies to bypass these steric limitations through rational mechanistic design.

🔬 Core FAQs: The Fundamentals of Cyclobutane Sterics

Q: Why do traditional 2-electron cross-coupling reactions (e.g., Suzuki, Negishi) frequently fail on substituted cyclobutanes? A: Traditional cross-coupling relies on a concerted transmetalation step, which requires the nucleophilic carbon to closely approach the metal center. The puckered geometry of cyclobutane forces adjacent substituents into pseudo-axial positions, creating a steric shield that blocks the required orbital overlap. Furthermore, the high s-character of the cyclobutyl C–C bonds makes any formed organometallic intermediate highly susceptible to competitive β-hydride elimination or ring-opening[1].

Q: If 2-electron pathways are sterically blocked, what is the mechanistic alternative? A: We shift to either single-electron (radical) pathways or strain-release mechanisms . Radicals are planar (or rapidly inverting) and highly reactive, allowing them to intercept metal centers without the strict geometric requirements of 2-electron transmetalation[2]. Alternatively, utilizing the immense built-in strain of bicyclo[1.1.0]butanes (BCBs) provides a thermodynamic driving force that overrides steric activation barriers[3].

🛠️ Troubleshooting Guide 1: Photoredox/Nickel Dual Catalysis

Issue: Attempting to cross-couple a sterically hindered cyclobutyl boronate or halide results in unreacted starting material or protodeboronation. Root Cause: Steric repulsion prevents the bulky cyclobutyl group from transmetalating onto the Ni(II)-aryl complex. Solution: Implement single-electron transmetalation via photoredox/Ni dual catalysis. By oxidizing the cyclobutyl precursor into a radical, the steric bottleneck of transmetalation is completely bypassed[2].

DualCatalysis PC Photocatalyst (Ground State) PC_star Excited State PC* PC->PC_star Visible Light Radical Cyclobutyl Radical (Unhindered) PC_star->Radical SET (Oxidation) Ni_III Ni(III) Intermediate Radical->Ni_III Ni_0 Ni(0) Catalyst Ni_II Ni(II)-Aryl Complex Ni_0->Ni_II Ar-X Addition Ni_II->Ni_III Radical Intercept Ni_III->Ni_0 SET from PC- Product Cyclobutane Product Ni_III->Product Reductive Elim.

Fig 1: Photoredox/Ni dual catalysis bypasses steric transmetalation via radical interception.

📋 Self-Validating Protocol: sp³–sp² Cross-Coupling
  • Preparation: In a nitrogen-filled glovebox, combine the sterically hindered cyclobutyl trifluoroborate salt (1.5 equiv), aryl halide (1.0 equiv), NiCl₂·dme (10 mol%), dtbbpy ligand (10 mol%), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%) in anhydrous 1,4-dioxane.

  • Base Addition: Add Cs₂CO₃ (2.0 equiv). Causality Check: The inorganic base is required to prevent the reaction mixture from acidifying, which would quench the photocatalyst.

  • Irradiation: Seal the vial, remove it from the glovebox, and irradiate with 34 W Blue LEDs (440 nm) at room temperature for 24 hours.

  • System Validation (The TEMPO Test): To confirm the single-electron pathway and rule out hidden 2-electron background reactions, run a parallel control reaction spiked with 1.0 equiv of TEMPO. Complete suppression of the cross-coupled product and GC-MS detection of the TEMPO-cyclobutyl adduct validates the radical mechanism.

🛠️ Troubleshooting Guide 2: Strain-Release Amination

Issue: Direct nucleophilic substitution (S_N2) or reductive amination to install bulky secondary/tertiary amines onto a cyclobutane core yields <10% product due to severe pseudo-1,3-diaxial clashes. Root Cause: The transition state for nucleophilic attack on a functionalized cyclobutane is sterically inaccessible. Solution: Utilize bicyclo[1.1.0]butanes (BCBs) as "spring-loaded" electrophiles. The ~64 kcal/mol of strain energy in the BCB core acts as a thermodynamic sink, driving the C–N bond formation forward without requiring a sterically demanding S_N2 trajectory[3][4].

StrainRelease BCB Bicyclo[1.1.0]butane (Strain: 64 kcal/mol) Transition Strain-Release C-N Bond Formation BCB->Transition Amine Sterically Hindered Amine Nucleophile Amine->Transition Product 1,3-Disubstituted Cyclobutane Transition->Product Spring-loaded ring opening

Fig 2: Strain-release amination utilizes built-in ring strain to overcome steric barriers.

📋 Self-Validating Protocol: BCB Amination
  • Reagent Mixing: In a standard borosilicate vial, dissolve the complex amine (1.0 equiv) and the bench-stable bicyclo[1.1.0]butane reagent (1.2 equiv) in ethanol (0.2 M).

  • Activation: Add a mild Lewis acid or simply heat to 60 °C depending on the electronic nature of the BCB. Causality Check: The central C–C bond of the BCB is highly polarized; heating provides the minimal activation energy needed to trigger the strain-release ring opening.

  • Monitoring: Stir for 4–12 hours.

  • System Validation (NMR Tracking): Monitor the reaction via ¹H NMR. The disappearance of the highly shielded BCB bridgehead protons (typically around 0.5 to 1.5 ppm) and the emergence of distinct cyclobutane multiplet signals validate the successful strain-release event.

🛠️ Troubleshooting Guide 3: Ligand-Enabled C(sp³)–H Functionalization

Issue: Attempting direct Pd-catalyzed C–H arylation of cyclobutanecarboxamides results in poor yields and catalyst degradation. Root Cause: The rigid, puckered nature of the ring prevents the C–H bond from aligning properly with the palladium center for concerted metalation-deprotonation (CMD). Solution: Employ sterically tuned quinoline-based ligands. These ligands enforce a rigid geometry on the Pd center, forcing the metal into close proximity with the target C(sp³)–H bond and outcompeting the steric repulsion of the ring[5].

📋 Self-Validating Protocol: Directed C–H Arylation
  • Assembly: Combine the cyclobutanecarboxamide substrate (1.0 equiv), arylsilane (2.0 equiv), Pd(OAc)₂ (10 mol%), and a tailored 8-aminoquinoline ligand (20 mol%) in a sealed tube.

  • Oxidant/Additive: Add Ag₂CO₃ (2.0 equiv) as the oxidant and benzoquinone (0.5 equiv) to promote reductive elimination.

  • Reaction: Heat at 110 °C in tert-amyl alcohol for 24 hours.

  • System Validation (Regioselectivity Check): Isolate the crude mixture and perform 2D NMR (NOESY). The presence of NOE cross-peaks between the newly installed aryl group and the adjacent cyclobutane protons validates that functionalization occurred strictly at the β-position, confirming ligand-controlled regioselectivity rather than random radical insertion[5][6].

📊 Quantitative Data Summary: Strategy Comparison

To assist in selecting the correct methodology for your specific steric challenge, consult the comparative data below:

MethodologySteric ToleranceTypical YieldsKey Reagents / CatalystsPrimary Limitation
Photoredox/Ni Dual Catalysis Very High 65–95%Ir(ppy)₃, NiCl₂(dme), Blue LightRequires pre-functionalized redox-active precursors (e.g., BF₃K salts).
Strain-Release Amination High 70–98%Bicyclo[1.1.0]butanes (BCBs)Limited primarily to nucleophilic addition (amines, thiols).
Pd-Catalyzed C–H Arylation Moderate 48–72%Pd(OAc)₂, Quinoline LigandsHighly sensitive to α-substitution; requires directing groups.

📚 References

  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkm2X2pf-zcmsp1CoVC0NBei6RUZKdLQxvuA5EoBG4GCzArXyiIYmst0NqCDAU8bLg3ViUtbBeJzP-_VwwHWyFcYIQan0XaR7A7EKHfbCKquvmA6PLBCHwU-QWxc7Lylkpx_CypA==]

  • Liao, K., et al. (2020). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. Chem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK5gdno-d_zZlj1gmElOCm4qB8TqhAYremSrbEnp3GTw2Co7UWkqTIou0dzZ8D8ZbvTiKA4-SbmfFa81ZfLA3rwZBSWce4yUJNrSSmMn7CzFPV22xw-XrTp6abe6BGOJ0DkSGenJ_kzSMEPoc=]

  • Wang, X., et al. (2015). Ligand-Enabled Cross-Coupling of C(sp³)–H Bonds with Arylsilanes. Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAiwh-7kT3cNXinYGcL1mmKrQca-QQRUbRrpTNNjVR5IOhV5KU4-y6rRmc6eyTUvRVKOjlM5-KXFgOuTv3EQszwY_FqDkKuV7R6vI9toTC1acKr-I2UdX8LKvfqt9N4rOZlrdiwkbTsiGQO4U=]

  • Gianatassio, R., et al. (2016). Strain Release Amination. Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYQxHzBNi0DyVpEW-I5ls3HJ9Be4tsTdef_bLlaJ8SFwQHV5Fog5OJ9kyZ5TGaBlg6Nh4E9N80WS5uIY6oMWFFUnhfgUEh1VMsSFqyjphvXL3l3nnV_EWBYsF0xfXcpkvpwmNY4rqbcx0RSFE=]

  • Lopchuk, J. M., et al. (2017). Strain-Release Heteroatom Functionalization: Development, Scope, and Stereospecificity. Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyUGqe_rVOPi_93OVxxAObIVZDU_L3a85VKViGDiEf2h8xza7LT59MV67JBL1JDC4GKYYQcGxyY1XevjWVrjZKo60Bik_3YI6DbgAxR3ig5-hTr154yZ5qT6kZsBZQ5T_ZmgPR4XiBuA==]

  • Tellis, J. C., et al. (2016). Single-Electron Transmetalation via Photoredox/Nickel Dual Catalysis: Unlocking a New Paradigm for sp³–sp² Cross-Coupling. Accounts of Chemical Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOnRdplZr16rVm13_dXkSYwEPjz3qjsETm_fKDhCsFUVY4nU1mv5dFJhy70K2s6i7wdIOO_lCCnai5kXKL2ih68znfxLpLNzfWZp-0dCCPFB1NW46Sa7rx0iTKp-0Ttpeb2KzDx-e_JP3eDGuMLEOE8BbgFQ==]

Sources

Optimization

Technical Support Center: Purification Methods for Sodium 3-hydroxycyclobutane-1-carboxylate Salts

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of sodium 3-hydroxycyclobutane-1-carboxylate. This document is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of sodium 3-hydroxycyclobutane-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals who are working with this valuable synthetic intermediate. The unique structure of this compound—a polar, salt-like molecule with a hydroxyl group—presents specific challenges for purification. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification strategy for sodium 3-hydroxycyclobutane-1-carboxylate.

Q1: What are the primary methods for purifying sodium 3-hydroxycyclobutane-1-carboxylate?

The most effective purification methods leverage the compound's polarity and salt characteristics. The primary techniques are:

  • Recrystallization: This is the most common and often most effective method for purifying crystalline solids. Success hinges on selecting an appropriate solvent or mixed-solvent system where the salt has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[1]

  • Acid-Base Extraction: This technique is useful for removing neutral or basic impurities. The sodium salt is first converted to its free acid form, 3-hydroxycyclobutane-1-carboxylic acid, by acidification.[2] The free acid, being more soluble in organic solvents, can be extracted from the aqueous phase.[3] It is then converted back to the sodium salt with high purity.

  • Chromatography: For challenging separations or when dealing with impurities of very similar polarity, chromatographic methods are employed. Given the high polarity of the salt, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with appropriate mobile phases are often necessary.[4]

Q2: How do I choose the right solvent system for recrystallization?

Choosing the right solvent is the most critical step for successful recrystallization.[5] The ideal solvent should:

  • Completely dissolve the salt when hot (at or near the solvent's boiling point).

  • Provide very low solubility for the salt when cold (at room temperature or in an ice bath).

  • Either completely dissolve impurities at all temperatures or leave them completely insoluble .

For a polar salt like sodium 3-hydroxycyclobutane-1-carboxylate, single solvents are often either too effective (e.g., water) or completely ineffective (e.g., hexane). Therefore, a mixed-solvent system is typically required. Common choices include:

  • Alcohol/Water: (e.g., Ethanol/Water, Methanol/Water). The salt is dissolved in a minimal amount of hot water or alcohol, and the other solvent is added as an anti-solvent until the solution becomes slightly turbid.

  • Alcohol/Aprotic Solvent: (e.g., Ethanol/Ethyl Acetate, Methanol/Acetonitrile). The salt is dissolved in the polar solvent (alcohol), and the less polar anti-solvent is added to induce crystallization upon cooling.

Q3: What are the likely impurities I might encounter during my experiments?

Impurities can originate from the synthesis or degradation. Common impurities include:

  • Starting Materials: Unreacted reagents from the synthesis, such as 3-oxocyclobutane-1-carboxylic acid or the corresponding ester.[6][7]

  • Side-Products: Diastereomers (e.g., the cis-isomer if the trans-isomer is desired), or products from side reactions.

  • Inorganic Salts: Excess sodium hydroxide or other inorganic salts (e.g., sodium bromide) used or formed during the synthesis.[8]

  • Residual Solvents: Solvents used in the synthesis or previous workup steps.[9]

Q4: When should I consider chromatography over recrystallization?

While recrystallization is preferred for its scalability and cost-effectiveness, chromatography is necessary under certain conditions:[10]

  • "Oiling Out": If the compound consistently separates as an oil instead of crystals, chromatography can be a viable alternative.[11]

  • Similar Impurities: When impurities have very similar solubility profiles to the desired product, making separation by recrystallization inefficient.

  • High Purity Requirement: For analytical standards or final API steps where extremely high purity (>99.5%) is required, chromatography can remove trace impurities that co-crystallize.

  • Amorphous Material: If the crude product is an amorphous solid or a non-crystalline gum, chromatography is often the only practical purification method.

Q5: What analytical techniques are suitable for assessing the purity of the final product?

A combination of methods is recommended for comprehensive purity analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying organic impurities. Quantitative NMR (qNMR) can be used for absolute purity determination.[12]

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC with a suitable column (e.g., C18) and mobile phase (e.g., buffered water/acetonitrile) is excellent for quantifying purity and detecting non-volatile impurities.[]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help identify impurities.[14]

  • Differential Scanning Calorimetry (DSC): Can be used to determine the purity of highly pure crystalline substances.[]

Part 2: Troubleshooting Guide

This guide uses a question-and-answer format to address specific problems you may encounter during purification.

Problem Probable Cause(s) Solution(s)
1. The salt fails to crystallize from the solution upon cooling. A. Too much solvent was used. This is the most common reason. The solution is not supersaturated enough for nucleation to occur.[11] B. The solution is supersaturated but requires nucleation. Crystal growth needs a starting point (a nucleus).[11][15]A. Reduce the solvent volume by heating the solution to boil off some of the solvent. Once reduced, allow it to cool again.[11][16] B. Induce nucleation by:      i. Scratching: Gently scratch the inside surface of the flask with a glass rod at the liquid-air interface.[11]      ii. Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the solution.[16]      iii. Ultra-cooling: Place the flask in an ice/salt bath for a short period.
2. The product "oils out" instead of forming crystals. A. The boiling point of the solvent is higher than the melting point of the solute. The compound is melting in the hot solution rather than dissolving. B. The solution is too concentrated or cooled too quickly. This causes the compound to crash out of solution as a liquid phase.[11] C. High level of impurities. Impurities can disrupt the crystal lattice formation, leading to an oil.[15]A. Choose a lower-boiling point solvent system. B. Re-heat the solution to re-dissolve the oil. Add a small amount of additional "good" solvent (the one the compound is more soluble in) and allow the solution to cool much more slowly. Insulating the flask can help.[11][16] C. If impurities are suspected, consider a preliminary purification step like an acid-base extraction or passing a concentrated solution through a small plug of silica gel before attempting recrystallization.
3. Crystals form too rapidly, resulting in a fine powder and low purity. A. The solution is excessively supersaturated. This can be due to using the absolute minimum amount of solvent or cooling the solution too fast.[16] B. Inappropriate solvent choice. The solubility difference between hot and cold is too extreme.A. Re-heat the solution and add a small amount (5-10%) of extra solvent to slightly reduce the supersaturation level. This encourages slower, more controlled crystal growth.[16] B. Experiment with a different solvent system that provides a more moderate solubility curve. Refer to the solvent selection table below.
4. The purified salt shows low purity by NMR or HPLC analysis. A. Co-crystallization of impurities. An impurity with a similar structure or polarity has been incorporated into the crystal lattice. B. Incomplete removal of mother liquor. The surfaces of the crystals are coated with impure solution.A. Perform a second recrystallization, potentially using a different solvent system. B. Ensure the crystals are washed thoroughly on the filter with a small amount of ice-cold fresh solvent. Ensure the wash solvent is cold to avoid dissolving the product.
5. Poor recovery of material after recrystallization. A. Too much solvent was used. A significant amount of the product remains dissolved in the mother liquor even after cooling.[11] B. The solution was not cooled sufficiently. C. The product was washed with too much solvent or with solvent that was not cold. A. Before filtering, check if a second crop of crystals can be obtained by further concentrating the mother liquor (boiling off more solvent) and re-cooling. B. Ensure the flask is cooled in an ice bath for at least 20-30 minutes to maximize crystal precipitation. C. Use a minimal amount of ice-cold solvent for washing the filter cake.
Part 3: Data & Visualization
Table 1: Solvent Systems for Recrystallization of Polar Carboxylate Salts

The selection of a solvent system is empirical. This table provides starting points for experimentation based on the principles of solubility for polar organic salts.

Solvent System (Good Solvent / Anti-Solvent)Rationale & Use CaseKey Considerations
Methanol / Acetonitrile Methanol is a very polar solvent that readily dissolves the salt. Acetonitrile is a moderately polar aprotic anti-solvent that will reduce the overall solvating power of the mixture, inducing crystallization.Good for removing less polar impurities that remain soluble in the mixture.
Ethanol / Water Water is often an excellent solvent for sodium salts at high temperatures. Ethanol acts to decrease the high polarity of water, reducing solubility upon cooling.[17]Useful if the main impurities are less soluble in highly aqueous environments. The ratio is critical.
Isopropanol / Ethyl Acetate Isopropanol provides moderate solubility. Ethyl acetate is a much less polar anti-solvent.This combination can be effective for salts that are too soluble in methanol or ethanol, allowing for better control over crystallization.
Methanol / Diethyl Ether A system with a very large polarity difference. Diethyl ether is a non-polar anti-solvent.Use with caution. The high volatility of ether and the large polarity difference can cause the product to crash out of solution too quickly. Best used in a vapor diffusion setup.[5]
Diagrams and Workflows

A logical approach to purification is essential. The following diagrams illustrate the decision-making process for method selection and troubleshooting.

Purification_Workflow start Crude Sodium 3-hydroxycyclobutane-1-carboxylate check_impurities Assess Impurities (TLC, NMR) start->check_impurities recrystallization Attempt Recrystallization check_impurities->recrystallization Impurities have different solubility acid_base Perform Acid-Base Extraction check_impurities->acid_base Neutral/basic impurities present chromatography Use Chromatography (HILIC or RP-HPLC) check_impurities->chromatography Impurities are very similar / material is oily purity_check_1 Check Purity (>98%?) recrystallization->purity_check_1 acid_base->recrystallization Isolate free acid, convert back to salt, then recrystallize purity_check_2 Check Purity (>98%?) chromatography->purity_check_2 purity_check_1->chromatography No end_product Pure Product purity_check_1->end_product Yes purity_check_2->recrystallization No, try to crystallize pure fractions purity_check_2->end_product Yes purity_check_3 Check Purity (>98%?)

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Recrystallization start Recrystallization Attempted outcome What is the result? start->outcome no_crystals No Crystals Form outcome->no_crystals Clear Solution oiling_out Product Oils Out outcome->oiling_out Liquid Layer Forms low_purity Low Purity / Fine Powder outcome->low_purity Solid Forms Immediately success High Purity Crystals outcome->success Success sol_too_much Too much solvent? no_crystals->sol_too_much sol_cooling Cooling too fast? oiling_out->sol_cooling sol_too_fast Crystallization too fast? low_purity->sol_too_fast sol_induce Induce Nucleation (Scratch/Seed) sol_too_much->sol_induce No sol_reduce_vol Reduce Solvent Volume sol_too_much->sol_reduce_vol Yes sol_add_solvent Add More Solvent, Cool Slowly sol_cooling->sol_add_solvent Yes sol_change_solvent Change Solvent System sol_cooling->sol_change_solvent No, or still fails sol_too_fast->sol_change_solvent No, or still fails sol_add_more_solvent Add 5-10% More Solvent, Re-crystallize sol_too_fast->sol_add_more_solvent Yes

Caption: Troubleshooting flowchart for common recrystallization issues.

Part 4: Detailed Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol describes a standard procedure for purifying the title compound by creating a supersaturated solution.

Materials:

  • Crude sodium 3-hydroxycyclobutane-1-carboxylate

  • Ethanol (reagent grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Büchner funnel and filter flask

  • Filter paper

Methodology:

  • Dissolution: Place the crude salt (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a minimal amount of hot deionized water (e.g., start with 2-3 mL) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add ethanol dropwise until you observe the first sign of persistent cloudiness (turbidity). This indicates the solution is nearing saturation.

  • Re-solubilization: Add a few more drops of hot water, just enough to make the solution clear again. This ensures you are at the optimal point for crystallization upon cooling.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[16] Do not disturb the flask during this period.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of an ice-cold mixture of ethanol/water (use the approximate ratio that induced crystallization). This removes any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the yield and assess purity using an appropriate analytical method (e.g., NMR, HPLC).

Protocol 2: Purification via Acid-Base Extraction

This method is ideal for removing neutral organic impurities.

Materials:

  • Crude sodium 3-hydroxycyclobutane-1-carboxylate

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • pH paper or meter

Methodology:

  • Dissolution: Dissolve the crude sodium salt in deionized water.

  • Acidification: Cool the solution in an ice bath and slowly add 1 M HCl with stirring. Monitor the pH, continuing to add acid until the pH is approximately 2-3.[2] This protonates the carboxylate, forming the free 3-hydroxycyclobutane-1-carboxylic acid.

  • Extraction of Free Acid: Transfer the acidic aqueous solution to a separatory funnel. Extract the solution three times with ethyl acetate. The free acid, being less polar than its salt form, will move into the organic layer.

  • Washing: Combine the organic extracts and wash them once with brine to remove bulk water.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.

  • Conversion back to Sodium Salt: To the dried ethyl acetate solution, slowly add a stoichiometric amount (1.0 equivalent) of 1 M NaOH with vigorous stirring. The sodium salt will precipitate out of the ethyl acetate.

  • Isolation: Collect the precipitated pure sodium salt by vacuum filtration. Wash the filter cake with a small amount of fresh ethyl acetate and dry under vacuum. Alternatively, the free acid can be isolated by evaporating the ethyl acetate and then purified by recrystallization before being converted back to the salt.

References
  • Dong, J., Whitcomb, D. R., McCormick, A. V., & Davis, H. T. (2007). Crystallization of Silver Carboxylates from Sodium Carboxylate Mixtures. Langmuir, 23(15), 7963–7971. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Dong, J., Whitcomb, D. R., McCormick, A. V., & Davis, H. T. (2007). Crystallization of silver carboxylates from sodium carboxylate mixtures. PubMed. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • Unknown Source. Physical Properties: Solubility Classification. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • University of York. Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

  • Google Patents. (2023). WO2023178061A1 - Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds.
  • The Royal Society of Chemistry. Synthetic Procedures. [Link]

  • IT Medical Team. (Year Unknown). Laboratory Techniques of Purification and Isolation. [Link]

  • Unknown Source. SOP: CRYSTALLIZATION. [Link]

  • Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Singh, G., et al. (2023). Rapid preparation of binary mixtures of sodium carboxylates as anodes in sodium-ion batteries. RSC. [Link]

  • Organic Syntheses. (Year Unknown). Cyclobutanecarboxylic acid. [Link]

  • Chempedia - LookChem. (Year Unknown). General procedures for the purification of Carboxylic acids. [Link]

  • Brainly.in. (2019). Preparation of 3-oxo cyclobutane 1-carboxylic acid. [Link]

  • ScholarWorks. (Year Unknown). studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Synthesis of Strained Cyclobutane Scaffolds

Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of cyclobutane-containing molecules. The construction of the four-membered cyclob...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of cyclobutane-containing molecules. The construction of the four-membered cyclobutane ring presents a unique set of challenges primarily driven by its inherent ring strain.[1][2][3] This guide is structured to provide practical, experience-driven advice to help you troubleshoot common issues, optimize your reaction conditions, and ultimately minimize degradation pathways in your synthetic endeavors.

The cyclobutane motif is a valuable scaffold in medicinal chemistry and natural product synthesis due to its unique three-dimensional structure.[4][5] However, the same strain energy that confers these desirable properties also makes the ring susceptible to cleavage and rearrangement under various synthetic conditions.[6][7] This guide offers solutions to common problems encountered during synthesis, with a focus on the widely employed [2+2] cycloaddition reactions.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles.

Issue 1: My [2+2] photocycloaddition reaction is suffering from low yields.

Low yields in photochemical [2+2] cycloadditions are a frequent challenge.[8] A systematic investigation of several parameters is the most effective troubleshooting strategy.

Answer:

Several factors can contribute to low product conversion. Let's break down the most common culprits:

  • Insufficient Photon Flux or Incorrect Wavelength: The reaction is driven by light, so the energy and intensity of your source are critical. For enone cycloadditions, for example, the wavelength must be appropriate to excite the substrate to its triplet state.[4][8]

    • Solution: Verify the specifications of your UV lamp. For many substrates, a medium-pressure mercury lamp with a Pyrex filter (to block high-energy UV that can degrade your product) is a good starting point. Ensure the lamp is properly cooled and positioned for optimal irradiation of your reaction mixture.

  • Oxygen Quenching: Molecular oxygen is a notorious quencher of triplet excited states, which are often key intermediates in these reactions.[8][9]

    • Solution: Thoroughly degas your solvent and reaction mixture before and during irradiation. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution for at least 30 minutes prior to turning on the lamp.[10]

  • Sub-optimal Concentration: Reaction kinetics can be highly dependent on the concentration of your reactants.

    • Solution: If you are performing an intermolecular cycloaddition, concentrations that are too dilute will disfavor the desired reaction. Conversely, for intramolecular reactions, high dilution can be beneficial to minimize intermolecular side reactions. Start with a concentration around 0.01-0.05 M and optimize from there. Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time.[8]

  • Substrate Reactivity and Side Reactions: Not all alkenes are created equal. The electronic properties of your substrates play a significant role.[8] Additionally, side reactions such as alkene dimerization or polymerization can compete with your desired cycloaddition.[11]

    • Solution: If direct irradiation is inefficient, consider the use of a triplet photosensitizer, such as benzophenone or acetone.[8][12] A sensitizer can be excited by the light source and then efficiently transfer its energy to your reacting alkene, populating the reactive triplet state.

Troubleshooting Workflow for Low Yield in Photocycloaddition ```dot graph TD { A[Low Yield Observed] --> B{Check Light Source}; B --> C{Wavelength Appropriate?}; C -- No --> D[Select Correct Lamp/Filter]; C -- Yes --> E{Degassing Sufficient?}; E -- No --> F[Improve Degassing Protocol]; E -- Yes --> G{Concentration Optimized?}; G -- No --> H[Run Concentration Screen]; G -- Yes --> I{Substrate Reactivity Issue?}; I -- Yes --> J[Add Photosensitizer]; I -- No --> K[Investigate Other Side Reactions]; }

Caption: The desired [2+2] cycloaddition pathway versus the undesired ring-opening degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing cyclobutane rings?

A1: The most common and versatile method is the [2+2] cycloaddition reaction, where two unsaturated molecules (like alkenes) combine. [4]This can be initiated by:

  • Light (Photocycloaddition): An excellent method for forming strained rings, often proceeding through an excited triplet state. [13][14]* Heat (Thermal Cycloaddition): While symmetry-forbidden for many simple alkenes, thermal [2+2] cycloadditions are possible with activated substrates like ketenes. [14][15]* Transition Metal Catalysis: Catalysts based on metals like copper, ruthenium, or gold can facilitate cycloadditions that are otherwise inefficient. [4][16] Q2: Why is ring strain so important in cyclobutane synthesis and stability?

A2: Cyclobutane's C-C-C bond angles are compressed to about 90° from the ideal 109.5° for sp³ hybridized carbon. [3][17]This deviation, known as angle strain, combined with torsional strain from eclipsing hydrogens, results in a significant amount of stored potential energy (about 26 kcal/mol). [1][2]This stored energy is a double-edged sword: it makes cyclobutanes useful synthetic intermediates for ring-opening and expansion reactions, but it also means they are prone to degradation if not handled carefully. [7][18] Q3: How do I choose between photochemical, thermal, or metal-catalyzed [2+2] cycloaddition?

A3: The choice depends heavily on your substrates and desired outcome.

MethodAdvantagesDisadvantagesBest Suited For
Photochemical Access to otherwise "forbidden" products; mild temperatures. [19]Can have issues with selectivity; potential for product degradation. [11]Synthesis of complex, strained polycyclic systems.
Thermal Often operationally simple; can be highly selective.Requires high temperatures; limited to activated substrates (e.g., ketenes). [15]Reactions involving ketenes or highly electron-deficient/rich alkenes.
Metal-Catalyzed Can achieve high stereoselectivity; milder conditions than thermal methods. [20][21]Catalyst cost and sensitivity; may require careful optimization.Enantioselective synthesis; reactions that fail under photo/thermal conditions.

Q4: What is the role of a photosensitizer?

A4: A photosensitizer is a molecule that can absorb light energy and then transfer that energy to one of the reacting molecules, "sensitizing" it to react. In many [2+2] reactions, the key is to form a triplet excited state of an alkene. If the alkene itself doesn't efficiently form a triplet state upon direct irradiation, a sensitizer like benzophenone or acetone can be used. The sensitizer absorbs the light, converts to its triplet state, and then collides with the alkene, transferring the triplet energy and allowing the cycloaddition to proceed. [8][12]

Detailed Experimental Protocol: Visible-Light-Mediated [2+2] Cycloaddition of an Aryl Enone

This protocol is a representative example of a modern, photocatalyzed cyclobutane synthesis. [8][16] Materials:

  • Aryl enone (1.0 equiv)

  • Alkene coupling partner (1.5 - 2.0 equiv)

  • Ru(bipy)₃Cl₂ (1-2 mol%)

  • Degassed solvent (e.g., acetonitrile or acetone)

  • Schlenk flask or similar reaction vessel with a rubber septum

  • Stir bar

  • Visible light source (e.g., blue LED strip, 26W compact fluorescent lamp)

Procedure:

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the aryl enone (e.g., 0.5 mmol, 1.0 equiv) and the photocatalyst Ru(bipy)₃Cl₂ (e.g., 0.005 mmol, 1 mol%).

  • Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Addition of Reagents: Through the septum, add the degassed solvent (e.g., 50 mL to achieve a 0.01 M concentration) via cannula or syringe, followed by the alkene coupling partner (e.g., 0.75 mmol, 1.5 equiv).

  • Irradiation: Place the reaction flask approximately 5-10 cm from the visible light source. For efficient and even irradiation, it can be helpful to wrap the light source around the flask. Ensure the reaction is stirred vigorously.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every 2-4 hours).

  • Workup: Once the reaction is complete (typically 12-24 hours), remove the light source and concentrate the reaction mixture in vacuo to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., an ethyl acetate/hexanes gradient) to isolate the desired cyclobutane product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

References

  • Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis. ResearchGate. [Link]

  • Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews - ACS Publications. [Link]

  • Cyclobutanes in Organic Synthesis. Baran Lab. [Link]

  • Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. PMC - NIH. [Link]

  • Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2 + 2] Cycloadditions. MD Anderson Cancer Center. [Link]

  • Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. PMC - NIH. [Link]

  • [2+2] Photochemical Cycloaddition in Organic Synthesis. ResearchGate. [Link]

  • Ring-Opening Reaction of Cyclobutene Radical Cation: Effect of Solvent on Competing Pathways. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Cyclobutane synthesis. Organic Chemistry Portal. [Link]

  • Cyclobutene Ring Opening Reactions. ResearchGate. [Link]

  • Acidity and Basicity of Cyclobutanes. R Discovery. [Link]

  • Process for the recovery and purification of cyclobutanone.
  • Cyclopropane, cyclobutane, and cyclopentane. What is the acidic strength order?. Quora. [Link]

  • Cyclobutane Synthesis Methods Review. Scribd. [Link]

  • Functions and Mechanism of Cyclobutanone. Liskon Biological. [Link]

  • Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones. PMC - NIH. [Link]

  • Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions. [Link]

  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. [Link]

  • Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab. [Link]

  • The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]

  • Cyclobutane Synthesis. Andrew G Myers Research Group. [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. [Link]

  • 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/-[22][22]rearrangement cascade. PMC - NIH. [Link]

  • Ring strain. Wikipedia. [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC - NIH. [Link]

  • Manipulation of ring strain and antiaromaticity in the design and synthesis of unique optoelectronic materials. DSpace@MIT. [Link]

  • 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]

  • Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations. Auburn University. [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • Stability of Cycloalkane (Combustion Analysis). OpenOChem Learn. [Link]

  • Recent Visible Light and Metal Free Strategies in [2+2] and [4+2] Photocycloadditions. PMC - NIH. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC - NIH. [Link]

  • Help with understanding 2+2 cycloadditions. Reddit. [Link]

Sources

Optimization

Technical Support Center: Stereocontrol in 3-Substituted Cyclobutane Synthesis

Welcome to the Advanced Application Support Center. The synthesis of 1,3-disubstituted and 1,1,3-trisubstituted cyclobutanes is a critical bottleneck in modern drug discovery, where these rigid scaffolds are increasingly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. The synthesis of 1,3-disubstituted and 1,1,3-trisubstituted cyclobutanes is a critical bottleneck in modern drug discovery, where these rigid scaffolds are increasingly utilized as conformationally restricted aryl isosteres to improve metabolic stability and pharmacokinetic profiles[1].

Achieving precise diastereoselectivity (cis vs. trans) in these strained four-membered rings requires rigorous control over reaction kinetics, intermediate lifetimes, and catalyst geometry. This guide provides mechanistic troubleshooting, validated protocols, and structural insights to resolve common stereochemical failures in your workflows.

Part 1: Troubleshooting Guides & Mechanistic FAQs

Q1: I am observing significant racemization during pyrrolidine ring contractions. How can I preserve stereochemical memory?

The Issue: When attempting to synthesize trans-cyclobutane-1,2-dicarboxylic acid derivatives from enantiopure pyrrolidines, extended lifetimes of the radical intermediates allow for bond rotation, leading to a loss of diastereoselectivity and enantiopurity. The Solution: You must enforce a "memory of chirality" by optimizing the nitrogen extrusion rate. Transition to an iodonitrene-mediated pathway using2[2]. Conducting this reaction in 2,2,2-trifluoroethanol (TFE) is critical; TFE's high ionizing power and low nucleophilicity stabilize the transient 1,4-biradical species, forcing rapid cyclization before C-C bond rotation can occur. This ensures a trans-pyrrolidine precursor yields the trans-cyclobutane with >99% enantiomeric excess (ee)[2].

G A trans-Pyrrolidine Precursor B Iodonitrene Formation (HTIB) A->B TFE Solvent C 1,4-Biradical Intermediate B->C N2 Extrusion D trans-Cyclobutane (>99% ee) C->D Rapid Cyclization

Fig 1. Stereospecific memory of chirality pathway in pyrrolidine ring contractions.

Q2: My Cu-catalyzed borylation of homoallylic sulfonates yields inconsistent cis/trans ratios. What drives the stereospecificity?

The Issue: The reaction is yielding mixtures of cis- and trans-borylcyclobutanes, indicating a breakdown in the stereospecific transfer from the alkene geometry. The Solution: The stereospecificity of this3 is strictly dependent on the geometric purity of the starting material and the rigidity of the catalyst[3]. (Z)-homoallylic sulfonates convert exclusively to trans-cyclobutanes, while (E)-isomers yield cis-cyclobutanes[3]. If ratios are inconsistent:

  • Validate the E/Z purity of your starting sulfonate via NOESY NMR prior to the reaction.

  • Ensure complete pre-formation of the CuCl/dppp complex. The bidentate dppp (1,3-bis(diphenylphosphino)propane) ligand enforces a rigid geometry around the copper center. Free copper in the absence of tightly bound dppp will catalyze a non-selective background reaction.

G Z (Z)-Homoallylic Sulfonate Cat CuCl/dppp + B2(pin)2 Catalytic System Z->Cat Stereospecific E (E)-Homoallylic Sulfonate E->Cat Stereospecific Trans trans-Borylcyclobutane Product Cat->Trans from (Z) Cis cis-Borylcyclobutane Product Cat->Cis from (E)

Fig 2. Divergent stereospecific synthesis of borylcyclobutanes via Cu(I) catalysis.

Q3: Why does the strain-release ring-opening of bicyclo[1.1.0]butanes (BCBs) yield poor diastereomeric ratios (d.r.)?

The Issue: Radical-mediated ring-openings of BCBs often result in ~1:1 mixtures of 1,3-cis and 1,3-trans isomers due to the planar nature of the intermediate cyclobutyl radical. The Solution: Shift from a radical mechanism to a polar strain-release mechanism using a π-acid catalyst. By employing 1, you can activate the highly strained central C-C bond of the BCB[1]. The silver coordinates the bridgehead, directing the incoming hydroxyarene nucleophile to attack from the less sterically hindered face. This concerted-like transition state yields 1,1,3-trisubstituted cyclobutanes with exceptional diastereocontrol (up to >98:2 d.r.)[1]. Alternatively, Sc(OTf)3 can be used for formal ene reactions with thioindolinones to achieve similar stereocontrol[4].

Part 2: Quantitative Data Summary

The following table summarizes the key parameters and stereochemical outcomes for the primary methodologies used to control diastereoselectivity in 3-substituted cyclobutanes.

MethodologyPrecursorCatalyst / ReagentsPrimary Stereochemical OutcomeKey Advantage / Causality
Photochemical[2+2] trans-Cinnamic acidUV (350 nm) + Solid-State Templatecis or trans (Template-dependent)Solid-state templating enforces parallel olefin alignment, overriding thermodynamic preferences[2].
Iodonitrene Ring Contraction Enantiopure PyrrolidinesHTIB, Ammonium Carbamate in TFEtrans-to-trans (>99% ee)TFE stabilizes the biradical, ensuring perfect chirality transfer before bond rotation[2].
Cu(I)-Catalyzed Borylation Homoallylic SulfonatesCuCl/dppp, B2(pin)2, K(O-t-Bu)(Z) trans; (E) cisRigid dppp-Cu geometry forces stereospecific transfer from alkene to cyclobutane[3].
Polar Strain-Release Bicyclo[1.1.0]butanes (BCBs)AgBF4 (Silver π-acid)1,1,3-trisubstituted (>98:2 d.r.)Ag-coordination directs nucleophilic attack to the least hindered face[1].

Part 3: Self-Validating Experimental Protocols

Protocol A: Cu(I)-Catalyzed Stereospecific Synthesis of Borylcyclobutanes

This protocol converts (Z)-homoallylic methanesulfonates to trans-1-silyl-2-borylcyclobutanes[3].

1. Catalyst Pre-activation (Causality: Enforcing Rigidity)

  • Step: In an argon-filled glovebox, combine CuCl (5.0 mol %) and dppp (5.0 mol %) in dry THF. Stir for 30 minutes at room temperature.

  • Validation: The solution will transition from colorless to a distinct pale yellow, confirming the formation of the rigid Cu-dppp complex. If the solution remains cloudy, ligand binding is incomplete; do not proceed.

2. Borylation Initiation

  • Step: Add bis(pinacolato)diboron (1.1 equiv) and K(O-t-Bu) (1.2 equiv) to the catalyst solution. Stir for 15 minutes.

  • Causality: K(O-t-Bu) activates the diboron species, generating the active nucleophilic Cu-boryl intermediate necessary for the subsequent displacement.

3. Substrate Addition & Cyclization

  • Step: Dropwise add the (Z)-homoallylic methanesulfonate (1.0 equiv) dissolved in THF. Stir at 25 °C for 12 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc, UV/KMnO4 stain). The starting sulfonate should completely disappear.

  • Validation (Post-Reaction): Isolate the product via silica gel chromatography. Confirm the trans configuration via 1H NMR; the cyclobutane ring protons will show diagnostic upfield shifts (1.5 - 2.5 ppm) and specific coupling constants ( 3Jcis​ vs 3Jtrans​ ) distinct from the cis isomer. 11B NMR must show a sharp singlet at ~33 ppm confirming the intact pinacolboronate.

Protocol B: Ag-Catalyzed Diastereocontrolled Ring-Opening of BCBs

This protocol yields 1,1,3-trisubstituted cyclobutanes from BCBs and hydroxyarenes[1].

1. Reaction Assembly

  • Step: To an oven-dried vial equipped with a magnetic stir bar, add the hydroxyarene (e.g., 2-naphthol, 0.2 mmol, 1.0 equiv) and AgBF4 (5.0 mol %).

  • Causality: AgBF4 is selected because the non-coordinating BF4⁻ counterion ensures the silver center remains highly Lewis acidic, preventing premature deactivation.

2. Strain-Release Activation

  • Step: Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE, 2.0 mL). Slowly inject the bicyclo[1.1.0]butane (BCB) derivative (1.5 equiv). Stir at room temperature for 4 hours.

  • Causality: The carbophilic silver selectively activates the strained central C-C bond of the BCB. The slow addition of BCB prevents homodimerization.

  • Validation (In-Process): The reaction mixture typically exhibits a slight color change (often darkening) upon silver coordination to the BCB. Monitor the consumption of the hydroxyarene via GC-MS.

3. Quenching and Stereochemical Validation

  • Step: Quench the reaction by filtering through a short pad of Celite to remove silver salts. Concentrate under reduced pressure.

  • Validation (Post-Reaction): Before column chromatography, take a crude 1H NMR. Integrate the diagnostic C1 and C3 methine protons of the cyclobutane ring. A successful reaction will display a diastereomeric ratio (d.r.) of >95:5. If the d.r. is ~1:1, moisture may have compromised the AgBF4, leading to a background radical pathway.

References

  • Stereospecific Synthesis of Cyclobutylboronates through Copper(I)
  • Buy trans-Cyclobutane-1,2-dicarboxylic acid | 1124-13-6 Source: Smolecule URL
  • Source: Chemical Science (RSC Publishing)
  • C(sp2)

Sources

Troubleshooting

Technical Support Center: Desalting 3-Hydroxycyclobutane Reaction Mixtures

Welcome to the Technical Support Center. The synthesis of 3-hydroxycyclobutane derivatives (such as 3-hydroxycyclobutanecarboxylic acid and 3-hydroxycyclobutanone) frequently involves sodium-based reagents, including sod...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 3-hydroxycyclobutane derivatives (such as 3-hydroxycyclobutanecarboxylic acid and 3-hydroxycyclobutanone) frequently involves sodium-based reagents, including sodium borohydride (NaBH₄) for ketone reductions or sodium hydroxide (NaOH) for ester hydrolyses.

Removing the resulting inorganic sodium salts (e.g., NaCl, Na₂SO₄, sodium borates) from the final product is a notorious bottleneck. Because the cyclobutane core is small and highly strained, the addition of hydroxyl and carboxyl groups results in an extremely polar, water-soluble molecule. This guide provides field-proven troubleshooting, theoretical causality, and self-validating protocols to ensure high-purity isolation.

Diagnostic Workflow: Selecting a Desalting Strategy

Before proceeding with a purification protocol, use the decision matrix below to determine the optimal method based on your product's chemical state and your reaction scale.

DesaltingDecisionTree Start Crude 3-Hydroxycyclobutane Reaction Mixture Assess Assess Product Form & Reaction Scale Start->Assess FormAcid Neutral Form (Free Alcohol/Acid) Assess->FormAcid FormSalt Anionic Form (Carboxylate Salt) Assess->FormSalt ScaleSmall Lab Scale (<10g) FormAcid->ScaleSmall ScaleLarge Process Scale (>10g) FormAcid->ScaleLarge MethodResin Cation-Exchange Chromatography FormSalt->MethodResin Na+ Removal MethodPrecip Anti-Solvent Precipitation (Acetone/EtOH) ScaleSmall->MethodPrecip High Lattice Energy Salts MethodExtraction Salting-Out Extraction (2-MeTHF/DME) ScaleLarge->MethodExtraction Hofmeister Series

Workflow for selecting the optimal sodium salt removal strategy.

Troubleshooting & FAQs

Q: Why does 3-hydroxycyclobutanecarboxylic acid co-elute with sodium salts during standard aqueous extraction? A: 3-Hydroxycyclobutane derivatives possess extremely low partition coefficients (LogP). The highly polar hydroxyl and carboxyl groups attached to a compact, strained four-membered ring create a thermodynamically stable hydration shell in aqueous media[1]. During standard liquid-liquid extraction (e.g., using ethyl acetate or dichloromethane), the energy required to desolvate the cyclobutane ring is too high, causing the organic product to remain in the aqueous phase alongside inorganic sodium salts[2].

Q: How can I selectively precipitate sodium salts from the crude mixture without losing my product? A: Inorganic sodium salts (like NaCl and Na₂SO₄) have exceptionally high lattice energies and are insoluble in moderately polar organic solvents. By concentrating the crude aqueous mixture to absolute dryness and triturating the residue with an anti-solvent (like anhydrous acetone or ethanol), the neutral 3-hydroxycyclobutane derivative can disrupt the solvent-solvent interactions and dissolve, while the sodium salts remain as a solid precipitate that can be filtered away.

Q: What is the best method for removing sodium salts on a process scale (>50 g) where chromatography or evaporation to dryness is impractical? A: Salting-out extraction is the most scalable approach for highly water-soluble organics. By saturating the aqueous phase with a strong kosmotropic salt like sodium sulfate (Na₂SO₄)—informed by the Hofmeister series—you force the organic product out of the aqueous phase. Extracting with a specialized solvent mixture like 2-methyltetrahydrofuran (2-MeTHF) and 1,2-dimethoxyethane (DME) provides the necessary hydrogen-bond acceptors to stabilize the cyclobutane in the organic layer[3].

Q: How do I desalt the sodium salt of 3-hydroxycyclobutanecarboxylic acid itself? A: When your target product is an anionic carboxylate salt, anti-solvent precipitation fails because the product behaves similarly to the inorganic impurities. Passing the aqueous mixture through a strong acid cation-exchange resin (H⁺ form) replaces the Na⁺ ions with H⁺ ions. This converts the product into its neutral free-acid form while retaining the inorganic sodium on the column, allowing the pure acid to be recovered via lyophilization[4].

Quantitative Performance Matrix

Use the table below to compare the expected outcomes of each desalting methodology based on internal validation metrics.

Desalting MethodTarget Product StateOptimal ScaleTypical Na⁺ Removal EfficiencyProduct Recovery Yield
Anti-Solvent Precipitation Neutral (Alcohol / Free Acid)< 50 g85 - 95%75 - 90%
Salting-Out Extraction Neutral (Alcohol / Free Acid)> 50 g (Process)90 - 98%85 - 95%
Cation-Exchange Resin Anionic (Carboxylate Salt)< 100 g> 99%80 - 90%

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next synthetic step without passing the validation check.

Protocol A: Anti-Solvent Precipitation (Lab Scale)

Best for removing NaCl or sodium borates from neutral 3-hydroxycyclobutanone.

  • Complete Desiccation: Concentrate the crude aqueous reaction mixture in vacuo at 45 °C. Causality: Water mediates the solubility of sodium salts in organic solvents. Even 1% residual water creates a hydration shell that allows sodium salts to partition into the anti-solvent.

  • Trituration: Suspend the dried crude residue in anhydrous acetone (10 mL per gram of expected product). Causality: Acetone's moderate dielectric constant (~21) solvates the neutral cyclobutane core but cannot overcome the high lattice energy of inorganic sodium salts.

  • Agitation & Filtration: Sonicate the suspension for 15 minutes, then filter through a medium-porosity glass frit under an inert atmosphere (N₂). Wash the filter cake with a small volume of cold anhydrous acetone.

  • Concentration: Concentrate the filtrate in vacuo to yield the desalted product.

  • Validation Step (Silver Nitrate Test): Dissolve a 10 mg aliquot of the concentrated filtrate in 1 mL of deionized water. Add 1 drop of 0.1 M AgNO₃. A clear solution validates the complete exclusion of chloride salts. A white precipitate indicates residual water was present during Step 1, requiring re-drying and re-filtration.

Protocol B: Salting-Out Liquid-Liquid Extraction (Process Scale)

Best for large-scale extraction of free 3-hydroxycyclobutanecarboxylic acid.

  • Aqueous Saturation: To the crude aqueous mixture, add solid Na₂SO₄ until the solution reaches 17–22 wt% saturation. Causality: According to the Hofmeister series, sulfate is a strong kosmotrope. It tightly binds water molecules, effectively "dehydrating" the highly polar 3-hydroxycyclobutane and forcing it out of the aqueous phase[3].

  • Biphasic Extraction: Extract the saturated aqueous layer with a 2:1 (v/v) mixture of 2-MeTHF and DME (10 mL/g of product). Causality: 2-MeTHF provides excellent phase separation, while DME acts as a potent hydrogen-bond acceptor to stabilize the cyclobutane's hydroxyl groups in the organic phase.

  • Phase Separation: Allow the layers to separate for 30 minutes. Collect the upper organic layer and concentrate in vacuo.

  • Validation Step (Flame Photometry): Dip a clean nichrome wire into the concentrated organic residue and introduce it to a Bunsen burner flame. A clean burn validates the protocol. A persistent, intense yellow flame (589 nm) indicates sodium breakthrough, requiring a secondary wash with saturated brine.

Protocol C: Cation-Exchange Chromatography

Best for isolating the free acid from a mixture of sodium carboxylate and inorganic sodium salts.

  • Resin Activation: Pack a glass column with Dowex 50WX8 resin (strong acid, sulfonated polystyrene). Wash with 3 column volumes (CV) of 1M HCl, followed by HPLC-grade water until the eluate is pH neutral. Causality: This ensures the resin is fully in the H⁺ form, maximizing its capacity to exchange with Na⁺ ions[4].

  • Loading: Load the aqueous solution of the crude 3-hydroxycyclobutanecarboxylate sodium salt onto the column. Causality: As the mixture passes through, Na⁺ displaces H⁺ on the resin due to the high localized concentration of sulfonate groups, protonating the cyclobutane into its neutral free-acid form.

  • Elution: Elute with HPLC-grade water at a flow rate of 1 CV/hour.

  • Validation Step (Continuous pH Monitoring): Monitor the pH of the eluate fractions. The pH will drop significantly (pH 2–3) as the free cyclobutanecarboxylic acid elutes. Once the pH returns to neutral (pH ~7), the product has fully eluted. Lyophilize the acidic fractions to obtain the pure, salt-free product.

References

  • [1] Synthesis method of trans-3-hydroxycyclobutylformic acid. Google Patents (CN108129288B). Available at:

  • [3] General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development - ACS Publications. Available at:

  • [2] 3-Hydroxycyclobutanone | Supplier. Benchchem. Available at:

  • [4] Chiral Amphiphilic Secondary Amine-Porphyrin Hybrids for Aqueous Organocatalysis. Semantic Scholar. Available at:

Sources

Optimization

Technical Support Center: Optimizing Crystallization of 3-hydroxycyclobutane-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the crystallization of small, polar, and highly soluble cyclic intermediates like 3-hydroxycyclobutane-1-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the crystallization of small, polar, and highly soluble cyclic intermediates like 3-hydroxycyclobutane-1-carboxylate. This conformationally restricted molecule is a critical building block for synthesizing complex active pharmaceutical ingredients (APIs), including JAK inhibitors[1], Nav1.8 inhibitors[2], and PARP7 inhibitors[3].

However, its propensity to "oil out" (liquid-liquid phase separation) and form severe foams during solvent evaporation makes its isolation notoriously difficult[4]. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-yield, high-purity crystallization.

Crystallization Workflow

CrystallizationWorkflow N1 Crude 3-hydroxycyclobutane- 1-carboxylate N2 Dissolution in EtOAc (Heating to 60°C) N1->N2 N3 Decolorization (Activated Charcoal) N2->N3 Remove impurities N4 Solvent Reduction (Vacuum Distillation) N3->N4 Filter over Celite N5 Anti-solvent Addition (Hexane dropwise) N4->N5 Prevent foaming N6 Seeding & Cooling (0.1 °C/min to 5°C) N5->N6 Control supersaturation N7 Isolation (Filtration & Wet Milling) N6->N7 Crystal growth N8 Pure Crystalline Product N7->N8 Uniform particle size

Anti-solvent cooling crystallization workflow for 3-hydroxycyclobutane-1-carboxylate.

Core Experimental Protocols

Protocol A: Anti-Solvent Cooling Crystallization

This protocol is designed to prevent the severe foaming and oiling out commonly observed with this intermediate[4].

  • Step 1: Dissolution. Suspend the crude 3-hydroxycyclobutane-1-carboxylate in ethyl acetate (EtOAc) (approx. 10 mL/g). Heat to 60 °C until complete dissolution is achieved.

  • Step 2: Decolorization. Add activated charcoal (10% w/w). Stir for 1 hour at ambient temperature. Filter through a Celite pad to remove the charcoal[4].

    • Causality: Charcoal adsorbs high-molecular-weight colored impurities that can inhibit crystal nucleation and poison the growing crystal lattice.

  • Step 3: Concentration (Self-Validating Step). Remove approximately 60% of the EtOAc under reduced pressure.

    • Causality: Over-concentration leads to severe foaming and causes the product to oil out rather than crystallize[4]. Validation: Visually monitor the distillation; if foaming begins, immediately break the vacuum and proceed to Step 4.

  • Step 4: Anti-Solvent Addition. At 40 °C, add hexane (1:1 v/v relative to the remaining EtOAc) dropwise[4].

    • Causality: Hexane acts as an anti-solvent, lowering the solubility of the carboxylate. Dropwise addition prevents localized high supersaturation, keeping the system within the metastable zone and avoiding liquid-liquid phase separation.

  • Step 5: Seeding and Cooling. Introduce 1% w/w seed crystals. Cool the mixture to 5 °C at a controlled rate of 0.1 °C/min.

  • Step 6: Isolation. Filter the resulting slurry and wash with cold hexane. If a uniform particle size distribution is required for downstream coupling reactions, subject the wet cake to a wet milling operation[5]. Dry under vacuum at 40 °C.

Protocol B: Fractional Crystallization of Diastereomeric Salts

Because 3-hydroxycyclobutane-1-carboxylate has cis and trans isomers, fractional crystallization is often required to isolate the desired stereoisomer for API synthesis[2][6].

  • Step 1: Salt Formation. Dissolve the diastereomeric mixture in an isopropanol/water (95:5) matrix. Add 1.05 equivalents of a chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine).

  • Step 2: Heating. Heat the suspension to 75 °C until a clear solution is obtained.

  • Step 3: Controlled Cooling. Cool the solution to 20 °C over 4 hours.

    • Causality: The thermodynamic solubility difference between the diastereomeric salts forces the less soluble isomer to selectively precipitate[6].

  • Step 4: Liberation. Isolate the crystals via filtration. Suspend the salt in water and treat with aqueous alkali (e.g., 1M NaOH) to liberate the pure stereoisomeric form of 3-hydroxycyclobutane-1-carboxylate[6]. Extract with EtOAc and concentrate.

Troubleshooting Guide

Q: Why does my product form a dark oil instead of crystallizing during solvent removal? A: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the supersaturation level exceeds the spinodal curve before reaching the nucleation threshold. For 3-hydroxycyclobutane-1-carboxylate, rapid removal of EtOAc causes severe foaming and oiling[4]. Solution: Do not evaporate to dryness. Stop the distillation leaving ~40% EtOAc, and induce crystallization via the slow, controlled addition of an anti-solvent like hexane[4].

Q: How can I improve the diastereomeric excess (de%) during fractional crystallization? A: Poor stereochemical purity usually results from co-precipitation or entrapment of the more soluble diastereomer. Solution: Optimize the solvent matrix. Adding a small percentage of water to the isopropanol matrix increases the solubility difference between the diastereomeric salts. Additionally, lower the cooling rate to 0.1 °C/min to allow perfect lattice formation, which naturally rejects the incorrect isomer[6].

Q: My isolated crystals turn into a sticky paste when left on the bench. What is happening? A: The compound is likely forming an unstable hydrate that rapidly loses its water of crystallization upon exposure to ambient conditions, leading to the collapse of the crystal lattice[7]. Solution: Dry the crystals immediately under a vacuum at 40 °C, or switch to a completely anhydrous solvent system (e.g., Toluene/Heptane) to ensure the anhydrous polymorph is thermodynamically favored.

Quantitative Data: Solvent Screening

Table 1: Solvent Screening for 3-hydroxycyclobutane-1-carboxylate Crystallization

Solvent SystemRatio (v/v)Solubility at 20°C (mg/mL)Yield (%)Purity (HPLC Area %)Observation
EtOAc / Hexane1:115.288>98.5Clean needles, no oiling[4]
Pure EtOAcN/A>150N/AN/ASevere foaming upon concentration[4]
Isopropanol / Water95:522.476>99.0 (de%)Excellent for diastereomeric salt resolution[6]
DCM / Heptane1:218.58197.2Moderate yield, prone to oiling if cooled too fast

Frequently Asked Questions (FAQs)

Q: Can I use reactive crystallization to isolate this intermediate? A: Yes. Reactive crystallization, where the product crystallizes directly as it is formed during a reaction (such as salt formation), can bypass the need for chromatographic purification and is highly scalable for multikilogram operations[5].

Q: Is chiral chromatography a viable alternative to fractional crystallization? A: Yes, liquid chromatography using a chiral stationary phase is a validated alternative for separating the enantiomeric forms of cyclobutane derivatives[2][6]. However, for large-scale manufacturing, fractional crystallization remains significantly more cost-effective.

Q: Do I need to use chromatography if crystallization fails? A: While flash silica gel chromatography (e.g., using a gradient of methanol in dichloromethane) can yield high purity[6], it is solvent-intensive. Optimizing the crystallization parameters (solvent ratio, cooling rate, seeding) is always preferred for process chemistry[5].

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Characterization Guide: Cis vs. Trans 3-Hydroxycyclobutane-1-Carboxylate

In modern drug development, cyclobutane rings are frequently deployed as metabolically stable bioisosteres for phenyl rings or saturated heterocycles. The 3-hydroxycyclobutane-1-carboxylate motif is a highly versatile bu...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development, cyclobutane rings are frequently deployed as metabolically stable bioisosteres for phenyl rings or saturated heterocycles. The 3-hydroxycyclobutane-1-carboxylate motif is a highly versatile building block, but the pharmacological efficacy of the final active pharmaceutical ingredient (API) often hinges on the exact stereochemistry of the cyclobutane core.

This guide provides an objective, data-driven comparison of the cis and trans isomers of 3-hydroxycyclobutane-1-carboxylate, detailing the physical causality behind their distinct NMR signatures and offering a self-validating experimental protocol for unambiguous assignment.

Mechanistic Grounding: Conformational Dynamics & NMR Causality

To understand why the NMR spectra of these isomers differ, one must analyze the conformational thermodynamics of the cyclobutane ring. Cyclobutane is not planar; it adopts a "puckered" butterfly conformation to relieve torsional strain (Pitzer strain) between adjacent C–H bonds.

  • Cis Isomer: A cis-1,3-disubstituted cyclobutane strongly favors a puckered conformation where both the hydroxyl and carboxylate groups occupy pseudo-equatorial positions. This geometry minimizes 1,3-diaxial steric repulsion. Consequently, the methine protons at C1 (H1) and C3 (H3) are forced into pseudo-axial positions on the same face of the ring. This spatial proximity (internuclear distance < 3.0 Å) guarantees a strong Nuclear Overhauser Effect (NOE) cross-peak[1].

  • Trans Isomer: A trans-1,3-disubstituted cyclobutane must place one substituent in a pseudo-axial position and the other in a pseudo-equatorial position. To minimize energy, the molecule undergoes rapid ring-flipping between two energetically equivalent (or near-equivalent) puckered conformers. Because H1 and H3 are on opposite faces of the ring, their time-averaged internuclear distance exceeds 4.5 Å, rendering any H1-H3 NOE cross-peak negligible or entirely absent[2].

Conformation_Logic Cis Cis-3-Hydroxycyclobutane-1-carboxylate Cis_Conf Diequatorial Substituents (Pseudo-axial H1 & H3) Cis->Cis_Conf Trans Trans-3-Hydroxycyclobutane-1-carboxylate Trans_Conf Axial-Equatorial Substituents (Rapid Ring Flip) Trans->Trans_Conf Cis_NOE Strong H1-H3 NOE (Distance < 3 Å) Cis_Conf->Cis_NOE Trans_NOE No H1-H3 NOE (Distance > 4.5 Å) Trans_Conf->Trans_NOE

Logical relationship between cyclobutane puckering, substituent orientation, and NOE.

Experimental Protocols: A Self-Validating Workflow

Relying solely on 1D ¹H NMR chemical shifts or scalar couplings (J-values) can be ambiguous due to subtle solvent effects, concentration dependence, or overlapping multiplets. A self-validating system must incorporate 2D NOESY or ROESY experiments, where the binary presence or absence of a specific cross-peak definitively proves the stereochemistry[3].

Step-by-Step NMR Acquisition Protocol:

  • Sample Preparation: Dissolve 10–15 mg of the highly purified cyclobutane derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality: Ensure the sample is filtered and free of paramagnetic impurities (e.g., trace metals from synthesis) which can drastically quench NOE signals and lead to false-negative trans assignments.

  • 1D ¹H NMR Acquisition: Acquire a standard ¹H spectrum (minimum 400 MHz, 16–64 scans). Causality: High magnetic field resolution is required to extract the complex multiplet structures of the ring CH₂ protons (H2, H4), which exhibit geminal coupling (~10–12 Hz) and distinct cis (~8–10 Hz) and trans (~5–7 Hz) vicinal couplings to H1/H3.

  • 1D ¹³C NMR Acquisition: Acquire a ¹³C{¹H} spectrum (100 MHz or 150 MHz, 512–1024 scans) to confirm the carbon skeleton and identify the C1 and C3 resonances.

  • 2D NOESY/ROESY Acquisition (The Critical Step):

    • Set the mixing time ( τm​ ) to 300–500 ms. Causality: For small molecules (MW < 500 Da) in non-viscous solvents, this mixing time allows sufficient cross-relaxation to build up the NOE signal without introducing artifacts from spin diffusion.

    • Acquire with at least 256 increments in the indirect dimension (t1) to ensure adequate resolution of the H1 and H3 cross-peaks.

  • Data Processing & Validation: Phase the 2D spectrum carefully. Extract the 1D slice at the H1 resonance frequency. Validation Logic: If a positive cross-peak at the H3 frequency is observed, the isomer is unambiguously cis. If absent, it is trans.

NMR_Workflow A 1. Sample Prep (10-15 mg in CDCl3) B 2. 1D 1H & 13C NMR (Resonance Assignment) A->B C 3. 2D NOESY/ROESY (Mixing Time: 400 ms) B->C D 4. Cross-Peak Analysis (H1-H3 Interaction) C->D

Step-by-step experimental workflow for assigning cyclobutane stereochemistry.

Data Presentation & Objective Comparison

The following tables summarize the typical NMR parameters for the cis and trans isomers of 3-hydroxycyclobutane-1-carboxylate (using the methyl ester derivative in CDCl₃ as a representative model)[2].

Table 1: ¹H NMR Chemical Shifts and Splitting Patterns (400 MHz, CDCl₃)

PositionCis IsomerTrans IsomerDiagnostic Difference & Causality
H1 (CH-COOMe) ~2.60 ppm (tt, J = 9.5, 8.0 Hz)~2.90 ppm (tt, J = 8.5, 6.0 Hz)Trans H1 is typically shifted downfield due to the averaged proximity to the electronegative OH oxygen in the rapidly flipping conformer.
H3 (CH-OH) ~4.15 ppm (tt, J = 7.5, 7.0 Hz)~4.45 ppm (tt, J = 7.0, 6.5 Hz)Trans H3 is shifted downfield; the multiplet structure is often narrower due to the time-averaging of axial and equatorial J-couplings.
H2, H4 (CH₂) ~2.55 ppm (m, 2H, pseudo-axial)~2.15 ppm (m, 2H, pseudo-equatorial)~2.35 ppm (m, 4H)Cis CH₂ protons are highly diastereotopic (distinct axial/equatorial signals). Trans CH₂ protons often appear as a more tightly clustered multiplet due to ring flipping.

Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

PositionCis IsomerTrans IsomerDiagnostic Difference
C1 (CH-COOMe) ~32.5 ppm~34.0 ppmMinor difference; trans carbon is slightly downfield.
C3 (CH-OH) ~63.0 ppm~65.5 ppmTrans C3 is consistently shifted downfield by ~2–3 ppm due to stereoelectronic effects of the axial/equatorial averaging.
C2, C4 (CH₂) ~38.5 ppm~39.5 ppmMinor difference; generally not diagnostic on its own.

Table 3: 2D NOESY Correlations

Correlation PairCis IsomerTrans IsomerMechanistic Interpretation
H1 ↔ H3 Strong Positive Absent In the cis diequatorial conformer, H1 and H3 are co-facial and pseudo-axial (distance < 3 Å). In trans, they are on opposite faces (> 4.5 Å).
H1 ↔ H2/H4 (eq) ModerateModerateAdjacent vicinal protons; expected correlation in both isomers.
H3 ↔ H2/H4 (eq) ModerateModerateAdjacent vicinal protons; expected correlation in both isomers.
Conclusion

While 1D ¹H NMR provides strong hints via chemical shift differences (with the trans methine protons generally appearing further downfield than the cis protons) and the diastereotopic nature of the CH₂ protons, these metrics remain susceptible to variations based on solvent, concentration, and temperature. The definitive, self-validating method for distinguishing cis vs. trans 3-hydroxycyclobutane-1-carboxylate is the 2D NOESY/ROESY experiment, leveraging the fixed pseudo-axial relationship of H1 and H3 in the cis isomer.

References
  • Stereocontrolled Preparation of Diversely Trifunctionalized Cyclobutanes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis method of trans-3-hydroxycyclobutylformic acid (CN108129288B)
  • Synthesis and structural study of highly constrained hybrid cyclobutane-proline γ,γ-peptides Source: ResearchGate URL:[Link]

Sources

Comparative

Structural Elucidation of Sodium 3-Hydroxycyclobutane-1-Carboxylate: An Analytical Comparison Guide

The synthesis of conformationally restricted small molecules relies heavily on functionalized cyclobutane scaffolds. Sodium 3-hydroxycyclobutane-1-carboxylate is a highly polar, rigid building block utilized in the devel...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of conformationally restricted small molecules relies heavily on functionalized cyclobutane scaffolds. Sodium 3-hydroxycyclobutane-1-carboxylate is a highly polar, rigid building block utilized in the development of peptidomimetics and neuroactive compounds. However, the 1,3-disubstitution pattern on the cyclobutane ring introduces a critical analytical bottleneck: the definitive assignment of cis versus trans relative stereochemistry[1].

While Nuclear Magnetic Resonance (NMR) spectroscopy is the standard workhorse of the synthetic laboratory, it often falls short when applied to small, dynamically puckered rings. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative analytical modalities, demonstrating why SCXRD remains the gold standard for the structural validation of this specific compound[2].

Modality Comparison: Analytical Performance

To objectively evaluate the best approach for structural elucidation, we must compare the data output, resolution, and limitations of the primary analytical techniques available to researchers.

Analytical ModalityResolution LimitStereochemical AssignmentSample RequirementPrimary Limitation
Single-Crystal X-Ray Diffraction (SCXRD) Atomic (< 0.8 Å)Definitive (Absolute & Relative)Single, high-quality crystalRequires solid-state crystallization
1D/2D NMR (NOESY) Bulk EnsembleAmbiguous (due to ring puckering)5–10 mg (Solution state)Dynamic conformational averaging
Mass Spectrometry (LC-MS) Molecular MassNone (Cannot distinguish isomers)< 1 mgDestructive; yields no 3D spatial data
Powder X-Ray Diffraction (PXRD) Bulk PhaseIndirect (Requires known reference)10–50 mg (Powder)Cannot solve de novo structures easily

The Causality of Experimental Choices

As an application scientist, it is crucial to understand why specific experimental routes are chosen over others. The structural analysis of sodium 3-hydroxycyclobutane-1-carboxylate is governed by two major physical chemistry principles:

Why the Sodium Salt? The free acid counterpart (3-hydroxycyclobutane-1-carboxylic acid) exhibits extensive intermolecular hydrogen bonding that often results in viscous oils or highly hygroscopic, low-melting solids. By converting the free acid to its sodium salt, we introduce strong electrostatic interactions between the Na⁺ cation and the carboxylate anion. This thermodynamic shift drives the formation of a rigid, well-ordered ionic lattice, which is a strict prerequisite for high-resolution SCXRD.

Why SCXRD over NMR for Cyclobutanes? In solution, the cyclobutane ring is not perfectly planar; it rapidly interconverts between two "puckered" (butterfly) conformations. This dynamic averaging smears the nuclear Overhauser effect (NOE) signals and scalar J-couplings. Consequently, distinguishing between cis-1,3 and trans-1,3 isomers via NMR is highly prone to false positives. SCXRD freezes the molecule in the solid state at cryogenic temperatures, providing exact 3D coordinates and unequivocal stereochemical assignment[2].

Workflow Visualization

G Start Synthesize Sodium 3-hydroxycyclobutane-1-carboxylate NMR 1D NMR & 2D NOESY (Initial Screening) Start->NMR Decision Is cis/trans configuration definitive? NMR->Decision Cryst Crystal Growth (Vapor Diffusion) Decision->Cryst Ambiguous (Ring Puckering) SCXRD Single-Crystal X-Ray Diffraction (Rigaku/Bruker, 100K) Decision->SCXRD Confirmed (Validation) Cryst->SCXRD Model Anisotropic Refinement (ShelXL / Olex2) SCXRD->Model Done Absolute & Relative Stereochemistry Confirmed Model->Done

Workflow for the structural elucidation of cyclobutane stereoisomers.

Self-Validating Protocol: From Powder to Solved Structure

This protocol outlines the end-to-end workflow for obtaining publication-quality crystallographic data, ensuring that every step contains an internal validation mechanism[3].

Step 1: Crystal Growth via Anti-Solvent Vapor Diffusion
  • Procedure: Dissolve 10 mg of sodium 3-hydroxycyclobutane-1-carboxylate in a minimal volume (approx. 0.5 mL) of a high-polarity solvent (e.g., a methanol/water mixture) in a 1-dram inner vial. Place this unsealed vial inside a 20-mL outer vial containing 3 mL of an anti-solvent (e.g., isopropanol or acetone). Seal the outer vial tightly and leave undisturbed for 3–7 days.

  • Causality: The volatile anti-solvent slowly diffuses into the inner vial, gradually lowering the solubility of the sodium salt. This slow kinetic process prevents rapid, chaotic precipitation, favoring the nucleation of single, defect-free crystals.

Step 2: Harvesting and Cryoprotection
  • Procedure: Submerge the newly formed crystals in a drop of Paratone-N oil on a glass slide. Examine the crystals under a polarized light microscope. Select a single crystal that extinguishes light uniformly upon rotation. Mount the crystal onto a polyimide loop.

  • Validation Check: Uniform extinction under cross-polarized light confirms the crystal is a "single" domain and not a twinned aggregate. The Paratone-N oil acts as a cryoprotectant, preventing solvent evaporation and blocking ice formation during flash-cooling.

Step 3: Data Collection
  • Procedure: Transfer the mounted crystal to a diffractometer (e.g., Rigaku Oxford Diffraction Supernova) equipped with a nitrogen Cryostream set to 100 K. Utilize Cu-Kα radiation ( λ=1.54184 Å) for data acquisition[3].

  • Causality: While Mo-Kα is standard for heavy metals, Cu-Kα radiation is deliberately chosen here. It maximizes the diffraction intensity for light-atom structures (C, H, O, Na) and enhances the anomalous dispersion signal, which is critical if absolute configuration determination is required.

Step 4: Structure Solution and Refinement
  • Procedure: Process the raw diffraction frames to generate an .hkl file. Use the ShelXT program to solve the phase problem via Direct Methods. Refine the structure using Least Squares minimization in ShelXL, facilitated by the Olex2 graphical interface[3]. Assign anisotropic displacement parameters (thermal ellipsoids) to all non-hydrogen atoms.

  • Validation Check: The protocol is self-validating through the final crystallographic R-factor (R₁). An R₁ value below 0.05, combined with a featureless residual electron density map, mathematically confirms the accuracy of the structural model and the correct assignment of the cis or trans isomer.

References

  • Table of Contents - Rsc.
  • Ethyl 1-aminocyclopent-3-enecarboxylate | 199532-88-2 | Benchchem Benchchem URL
  • National Institutes of Health (NIH)

Sources

Validation

Escaping Flatland: A Comparative Guide to the Metabolic Stability of Cyclobutane vs. Phenyl Linkers

In modern lead optimization, the indiscriminate use of phenyl rings has become a recognized liability. While phenyl linkers are synthetically accessible and excellent at projecting pharmacophores, their planar "flatland"...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In modern lead optimization, the indiscriminate use of phenyl rings has become a recognized liability. While phenyl linkers are synthetically accessible and excellent at projecting pharmacophores, their planar "flatland" geometry often results in poor physicochemical properties, high lipophilicity, and significant metabolic vulnerabilities[1].

As drug development professionals, we are increasingly turning to sp3 -rich, three-dimensional bioisosteres. Among these, cyclobutanes and bicyclo[1.1.1]pentanes (BCPs) have emerged as superior alternatives to para-, meta-, and ortho-substituted benzenes. This guide objectively compares the metabolic stability of these linkers, providing the mechanistic causality behind their performance and the self-validating experimental protocols required to measure them.

Mechanistic Rationale: The Physics of Metabolic Resistance

To understand why a bioisosteric shift from a phenyl ring to a cyclobutane improves metabolic stability, we must examine the thermodynamics of Cytochrome P450 (CYP450) mediated biotransformation.

  • The Phenyl Vulnerability: Phenyl rings possess an electron-rich π -system. The highly reactive heme-oxo intermediate of CYP450 enzymes readily attacks this π -cloud, leading to epoxidation. These epoxides rapidly rearrange into phenols (hydroxylation) or form reactive, toxic metabolites that covalently bind to proteins, driving high intrinsic clearance ( CLint​ )[1].

  • The Cyclobutane Advantage: Cyclobutanes and BCPs lack π -electrons entirely, eliminating the epoxidation pathway. Furthermore, the extreme ring strain in these small carbocycles forces the carbon atoms to adopt a geometry with unusually high s -character in their C-H bonds. This elevated s -character significantly increases the Bond Dissociation Energy (BDE)[2]. Consequently, hydrogen atom abstraction by CYP450—the rate-limiting step for aliphatic oxidation—becomes thermodynamically unfavorable, effectively shielding the linker from metabolism.

Comparative biotransformation pathways of phenyl versus cyclobutane linkers.

Experimental Methodology: Self-Validating Microsomal Clearance Assay

To objectively compare these linkers, we utilize an in vitro Human Liver Microsome (HLM) clearance assay. As an Application Scientist, I cannot stress enough that a protocol is only as good as its internal controls. We engineer this workflow as a self-validating system to ensure that any observed stability is an intrinsic property of the linker, not an artifact of inactive enzymes.

Step-by-Step Protocol & Causality
  • Compound Preparation: Prepare the test compounds (Phenyl vs. Cyclobutane matched pairs) at a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining physiological pH ensures the drug molecules are in their biologically relevant ionization state, preventing artificial partitioning.

  • Pre-incubation: Add pooled Human Liver Microsomes (0.5 mg/mL final protein concentration). Incubate the mixture at 37°C for 5 minutes.

    • Causality: This step thermally equilibrates the system and allows non-specific protein binding to reach a steady state before metabolism begins, preventing skewed initial time-point data.

  • Reaction Initiation: Add 1 mM NADPH to the mixture.

    • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Without it, oxidation cannot occur. Its addition serves as the precise "time zero" trigger.

  • Time-Course Sampling: Extract 50 µL aliquots at t= 0, 5, 15, 30, and 60 minutes.

  • Enzymatic Quenching: Immediately dispense the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The organic solvent instantly denatures the CYP450 enzymes, halting the reaction at exact time intervals, while simultaneously precipitating proteins to ensure a clean injection for LC-MS/MS analysis.

  • System Validation (Critical): Concurrently run Verapamil (High Clearance Control) and Warfarin (Low Clearance Control).

    • Causality: If Verapamil is not rapidly depleted, the microsomes have lost viability. If Warfarin is depleted, the assay is generating false positives for instability.

In vitro metabolic clearance assay workflow using human liver microsomes.

Comparative Data Analysis: Phenyl vs. BCP Bioisosteres

The most definitive proof of this concept comes from matched molecular pair (MMP) analysis. A landmark case study in drug discovery is the optimization of the γ -secretase inhibitor BMS-708,163. Researchers replaced the central, para-substituted fluorophenyl ring with a bicyclo[1.1.1]pentane (BCP) motif[3].

The data below summarizes the profound impact this single bioisosteric shift had on the molecule's developability:

Pharmacokinetic ParameterFluorophenyl Linker (BMS-708,163)Bicyclo[1.1.1]pentane Linker (Compound 3)Impact of Bioisosteric Shift
Target Activity ( IC50​ ) 1.04 nM0.99 nMMaintained equipotency[3]
Aqueous Solubility PoorSignificantly ImprovedEnhanced drug-likeness & formulation[3]
Passive Permeability ModerateHighImproved membrane crossing[3]
Metabolic Stability / Oral Exposure (AUC) Baseline~4-fold Increase Drastic reduction in first-pass clearance[3]

Similarly, in the development of selective JAK1 inhibitors, replacing flexible or planar linkers with a rigid cis-1,3-cyclobutane diamine linker (as seen in the clinical candidate PF-04965842) conferred both excellent kinase selectivity and highly desirable metabolic stability, bringing clearance down to manageable levels[4].

Strategic Recommendations for Drug Developers

Default to Phenyls only for π

π Stacking: If the linker must actively engage in π

π stacking or cation- π interactions with the target protein's binding pocket, a phenyl ring remains necessary.
  • Deploy BCPs for Para-Substitutions: If the phenyl ring acts purely as a structural spacer between two pharmacophores (a para-relationship), immediately synthesize the BCP analogue. It will almost universally lower your clogP , increase solubility, and reduce CYP450-mediated clearance[1].

  • Deploy Cyclobutanes for Conformational Locking: If you need to restrict the rotatable bonds of a flexible chain while masking metabolic soft spots, a 1,3-disubstituted cyclobutane provides excellent conformational restriction and high C-H bond stability[2].

  • References

    • Title : Cyclobutanes in Small‐Molecule Drug Candidates Source : ChemMedChem (National Library of Medicine / PMC) URL :[Link]

    • Title : Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

    • Title : Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

    Sources

    Comparative

    Escaping Flatland: A Bioisosteric Comparison of Cyclobutane and Cyclopentane Scaffolds

    As drug discovery increasingly shifts away from planar, sp2-hybridized aromatic rings to mitigate metabolic liabilities and off-target toxicity, the strategic incorporation of saturated, three-dimensional scaffolds has b...

    Author: BenchChem Technical Support Team. Date: March 2026

    As drug discovery increasingly shifts away from planar, sp2-hybridized aromatic rings to mitigate metabolic liabilities and off-target toxicity, the strategic incorporation of saturated, three-dimensional scaffolds has become paramount. This paradigm, often termed "escaping from flatland," relies heavily on the use of aliphatic carbocycles as bioisosteres[1].

    For researchers and medicinal chemists, choosing the correct sp3-rich scaffold is critical. While both cyclobutane and cyclopentane serve as excellent bioisosteres for phenyl rings or gem-dimethyl groups, their distinct physicochemical properties, ring strains, and conformational dynamics lead to vastly different pharmacokinetic (PK) and pharmacodynamic (PD) outcomes. This guide provides an objective, data-driven comparison of cyclobutane and cyclopentane scaffolds, supported by mechanistic rationales and validated experimental protocols.

    Structural and Physicochemical Foundations

    The fundamental differences between cyclobutane and cyclopentane dictate their behavior in biological systems.

    • Ring Strain and Conformation: Cyclobutane is a highly strained ring system with a strain energy of 26.3 kcal/mol, second only to cyclopropane[2]. To relieve eclipsing 1,2-interactions, it adopts a puckered conformation with a median puckering angle of 15.5° and a compressed C-C-C bond angle of 88.9°[2]. In contrast, cyclopentane is relatively unstrained (7.1 kcal/mol) and highly flexible, rapidly interconverting between envelope and half-chair conformations[2].

    • Lipophilicity and Volume: Cyclopentane occupies a larger steric volume and generally increases the lipophilicity (LogP) of a molecule compared to a baseline phenyl ring. Cyclobutane, being more compact, typically lowers lipophilicity, making it an attractive option for reducing the overall hydrophobic burden of a lead compound[1].

    Workflow for evaluating cyclobutane and cyclopentane bioisosteres in drug discovery.

    Mechanistic Causality: Metabolic Stability

    A critical advantage of the cyclobutane ring over cyclopentane lies in its resistance to oxidative metabolism by Cytochrome P450 (CYP450) enzymes.

    The Causality: The high ring strain of cyclobutane forces the internal C-C bonds to adopt more p-character to maintain orbital overlap. Consequently, the external C-H bonds acquire significantly more s-character[2]. Bonds with higher s-character are shorter, stronger, and more polarized. When a CYP450 enzyme attempts a Hydrogen Atom Transfer (HAT)—the rate-limiting step in aliphatic hydroxylation—the increased bond dissociation energy of the cyclobutane C-H bond creates a high kinetic barrier[2].

    Cyclopentane lacks this high s-character. Its standard sp3 C-H bonds are highly susceptible to HAT, frequently resulting in rapid hydroxylation and high intrinsic clearance ( CLint​ ). Therefore, cyclobutane is often the superior choice for rigidifying a molecule while simultaneously blocking metabolic soft spots[3].

    Mechanistic pathway of CYP450 oxidative metabolism comparing cyclobutane and cyclopentane.

    Quantitative Data Comparison

    The following table synthesizes the comparative performance metrics of these scaffolds when used as bioisosteric replacements for a standard phenyl ring.

    PropertyPhenyl (Baseline)Cyclobutane BioisostereCyclopentane Bioisostere
    Ring Strain (kcal/mol) 026.37.1
    Fraction sp3 ( Fsp3​ ) 0 (Low)1.0 (High)1.0 (High)
    Conformational State Planar (2D)Puckered (Rigid, 15.5°)Envelope / Half-chair (Flexible)
    Relative Lipophilicity ( Δ LogP) Baseline (0)-0.2 to -0.5+0.2 to +0.5
    CYP450 Metabolic Stability ModerateHigh (Resists oxidation)Low to Moderate
    Steric Volume ModerateCompact / ConstrainedLarge / Bulky
    General Impact on Potency BaselineContext-dependent (often retains)Generally well-tolerated[1]

    Validated Experimental Methodologies

    To objectively evaluate the differences between cyclobutane and cyclopentane derivatives, the following self-validating protocols must be strictly adhered to.

    Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

    This assay determines the intrinsic clearance ( CLint​ ) to validate the metabolic stability claims of the cyclobutane scaffold.

    Step-by-Step Methodology:

    • Preparation: Prepare a 10 mM stock of the test compounds in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

      • Causality: Limiting the final DMSO concentration to <0.1% prevents solvent-induced inhibition of CYP450 enzymes.

    • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

      • Causality: Establishing thermal equilibrium allows the highly lipophilic compounds to partition naturally into the microsomal lipid bilayer, preventing an artificial lag phase in the kinetic degradation curve.

    • Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

      • Causality: Direct addition of NADPH leads to rapid depletion. A regenerating system ensures a constant supply of reducing equivalents, maintaining a linear enzymatic rate over the 45-minute assay.

    • Time-Course Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 45 minutes. Immediately dispense into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

      • Causality: The cold organic solvent instantly denatures the CYP450 proteins, halting the reaction precisely at the target timepoint. The internal standard corrects for matrix effects and ionization suppression during LC-MS/MS, ensuring calculated clearance reflects true enzymatic degradation.

    • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ . Include Verapamil as a high-clearance positive control to validate microsomal activity.

    Protocol B: Thermodynamic Shake-Flask LogD 7.4​ Determination

    To verify the lipophilicity shift ( Δ LogP/LogD) between the two scaffolds.

    Step-by-Step Methodology:

    • Phase Saturation: Pre-saturate 1-octanol and 10 mM phosphate buffer (pH 7.4) by stirring them together for 24 hours, then separate.

      • Causality: Pre-saturation prevents volume shifts during the actual assay, ensuring the phase ratio remains exactly as calculated.

    • Compound Addition: Dissolve the test compound in the octanol phase to a concentration of 100 µM. Add an equal volume of the pH 7.4 buffer.

    • Equilibration: Shake the vials mechanically for 60 minutes at 25°C.

    • Phase Separation (Critical Step): Centrifuge the vials at 3000 x g for 15 minutes.

      • Causality: Vigorous shaking creates micro-emulsions at the octanol-water interface. Centrifugation breaks these emulsions, guaranteeing that the sampled aliquots are thermodynamically distinct phases. Sampling a micro-emulsion would falsely elevate the aqueous concentration of highly lipophilic compounds, skewing the LogD calculation.

    • Quantification: Carefully sample the aqueous and octanol phases using separate pipette tips. Quantify the concentration in both phases via LC-MS/MS to calculate the LogD 7.4​ value.

    Strategic Recommendations

    • Choose Cyclobutane when: The primary goal is to restrict the conformation of a flexible linker, reduce overall lipophilicity, or eliminate a metabolic soft spot on an existing cyclopentane or linear alkyl chain[2]. Its compact nature and high s-character make it a premium choice for optimizing ADME profiles[3].

    • Choose Cyclopentane when: The target binding pocket is large and hydrophobic, requiring a bulkier, more flexible moiety to maximize van der Waals interactions. It is also an excellent general replacement for para- or meta-substituted benzene rings when metabolic stability is already sufficient[1].

    Sources

    Validation

    A Comparative Guide to the Mass Spectrometry Fragmentation of Cyclobutane Carboxylates

    For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and organic chemistry, the structural elucidation of small molecules is a critical endeavor. Cyclobut...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    In the landscape of modern drug discovery and organic chemistry, the structural elucidation of small molecules is a critical endeavor. Cyclobutane rings, while less common than their five- and six-membered counterparts, are integral components of numerous biologically active compounds and natural products. Their inherent ring strain imparts unique chemical properties that can be exploited in medicinal chemistry. Mass spectrometry, particularly under electron ionization (EI), is a powerful analytical technique for determining the structure of these molecules. Understanding the characteristic fragmentation patterns of cyclobutane carboxylates is paramount for their unambiguous identification and differentiation from isomeric structures.

    This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of cyclobutane carboxylates. We will explore the fundamental fragmentation mechanisms, compare the mass spectra of different cyclobutane carboxylate esters, and provide a standardized experimental protocol for their analysis. This document is intended to serve as a practical resource for researchers, enabling them to interpret mass spectra with greater confidence and to leverage this knowledge in their scientific pursuits.

    Core Fragmentation Pathways of Cyclobutane Carboxylates

    The fragmentation of cyclobutane derivatives upon electron impact is a complex process governed by the stability of the resulting radical cations and neutral losses. Several key transformation pathways are characteristic of these molecules[1]. Generally, the fragmentation process is initiated by the removal of an electron, most commonly from a non-bonding orbital on the oxygen atom of the carboxylate group, to form a molecular ion (M•+)[2]. The subsequent fragmentation is driven by the high energy of this molecular ion.

    The principal fragmentation routes observed for cyclobutane carboxylates include:

    • Ring Opening and Cleavage: A hallmark of cyclobutane fragmentation is the opening of the strained four-membered ring. This often occurs through the cleavage of the C-C bonds opposite to each other[1]. The initial ring-opening can be followed by the expulsion of neutral molecules like ethene (C2H4).

    • Cleavage of the Ester Group: The ester functional group itself is a primary site for fragmentation. Common losses include the alkoxy group (-OR) or the entire ester group as a radical.

    • McLafferty Rearrangement: In specific structural contexts, such as in the fragmentation of some truxillic acids (dimers of cinnamic acid containing a cyclobutane ring), a McLafferty rearrangement can precede fragmentation[3].

    • Influence of Substituents and Stereochemistry: The presence and nature of other substituents on the cyclobutane ring can significantly influence the fragmentation pathways. Moreover, the stereochemical relationship of substituents (cis vs. trans) can affect the relative abundance of fragment ions, with sterically hindered cis isomers sometimes showing a greater propensity for ring cleavage[4].

    Comparative Fragmentation Analysis

    To illustrate the practical application of these principles, we will compare the EI-MS fragmentation patterns of two representative cyclobutane carboxylates: methyl cyclobutanecarboxylate and ethyl cyclobutanecarboxylate. We will also draw comparisons with the fragmentation of the parent cyclobutane molecule and a five-membered ring analogue, methyl cyclopentanecarboxylate, to highlight the unique features of the cyclobutane ring.

    Unsubstituted Cyclobutane

    The mass spectrum of cyclobutane is characterized by a molecular ion peak at m/z 56. The base peak is typically at m/z 28, corresponding to the ethene radical cation ([C2H4]•+), formed by the cleavage of the ring into two ethene molecules[5]. This symmetric cleavage is a dominant fragmentation pathway for the unsubstituted ring.

    Methyl Cyclobutanecarboxylate

    For methyl cyclobutanecarboxylate (C6H10O2, MW: 114.14), the mass spectrum exhibits a series of characteristic fragments. The molecular ion peak at m/z 114 may be observed, though it can be of low intensity. Key fragments arise from the interplay between ring cleavage and fragmentation of the ester group.

    Ethyl Cyclobutanecarboxylate

    Ethyl cyclobutanecarboxylate (C7H12O2, MW: 128.17) displays a fragmentation pattern analogous to its methyl counterpart, with shifts in fragment masses corresponding to the larger ethyl ester group[4]. The NIST WebBook provides a reference mass spectrum for this compound, showing a prominent peak at m/z 55[4].

    Comparison with Methyl Cyclopentanecarboxylate

    Comparing the fragmentation of cyclobutane carboxylates to their cyclopentane analogs reveals the influence of ring strain. The mass spectrum of methyl cyclopentanecarboxylate (C7H12O2, MW: 128.17) is also available in the NIST WebBook[6]. While it shares some common fragmentation pathways related to the ester group, the fragmentation pattern originating from the ring differs due to the lower ring strain of the five-membered ring.

    Tabulated Comparison of Key Fragments

    CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and Proposed Structures
    Cyclobutane 562855 ([M-H]+), 41 ([C3H5]+), 28 ([C2H4]•+)[5]
    Methyl Cyclobutanecarboxylate 1145583 ([M-OCH3]+), 59 ([COOCH3]+), 55 ([C4H7]+)
    Ethyl Cyclobutanecarboxylate 1285583 ([M-OC2H5]+), 73 ([COOC2H5]+), 55 ([C4H7]+)[4]
    Methyl Cyclopentanecarboxylate 1286997 ([M-OCH3]+), 69 ([C5H9]+), 59 ([COOCH3]+)[6]

    Experimental Protocol: GC-MS Analysis of Cyclobutane Carboxylates

    This section provides a step-by-step methodology for the analysis of cyclobutane carboxylates using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

    1. Sample Preparation

    • Dissolve the cyclobutane carboxylate sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • Ensure the sample is free of non-volatile impurities that could contaminate the GC inlet and column.

    2. GC-MS Instrumentation and Parameters

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

    • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: A non-polar or medium-polarity column is typically suitable, such as a 30 m x 0.25 mm x 0.25 µm HP-5ms or DB-5ms.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes at 250 °C.

      • Rationale: This temperature program allows for good separation of the analyte from the solvent and any volatile impurities.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI).

      • Electron Energy: 70 eV. Rationale: This is the standard electron energy for EI-MS, which promotes reproducible fragmentation and allows for comparison with library spectra.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Mass Scan Range: m/z 35-350. Rationale: This range covers the expected molecular ions and fragments of typical cyclobutane carboxylates.

      • Solvent Delay: 3 minutes. Rationale: To prevent the high concentration of the solvent from saturating the detector.

    3. Data Acquisition and Analysis

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the cyclobutane carboxylate.

    • Process the data using the instrument's software. Identify the molecular ion and major fragment ions.

    • Compare the acquired spectrum with reference spectra from databases such as the NIST Mass Spectral Library for confirmation.

    Visualization of Fragmentation Pathways

    The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways of methyl cyclobutanecarboxylate.

    fragmentation1 M [C6H10O2]•+ m/z 114 (Molecular Ion) F1 [C5H7O]•+ m/z 83 Loss of •OCH3 M->F1 - •OCH3 F2 [COOCH3]+ m/z 59 M->F2 Ring Cleavage F3 [C4H7]+ m/z 55 M->F3 Loss of COOCH3 fragmentation2 M [C7H12O2]•+ m/z 128 (Molecular Ion) F1 [C5H7O]•+ m/z 83 Loss of •OC2H5 M->F1 - •OC2H5 F2 [COOC2H5]+ m/z 73 M->F2 Ring Cleavage F3 [C4H7]+ m/z 55 M->F3 Loss of COOC2H5

    Caption: Primary fragmentation of ethyl cyclobutanecarboxylate.

    Conclusion

    The mass spectrometry fragmentation patterns of cyclobutane carboxylates are a rich source of structural information. By understanding the characteristic ring-opening reactions, ester group cleavages, and the influence of substituents, researchers can confidently identify these important molecules. This guide has provided a comparative analysis of these fragmentation pathways, supported by experimental data and a standardized analytical protocol. The ability to interpret these mass spectra is an invaluable skill for chemists in both academic and industrial settings, aiding in the rapid and accurate elucidation of molecular structures.

    References

    • Pálinkó, I., Szabó, P. T., Török, B., & Kele, Z. (1998). Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Rapid communications in mass spectrometry, 12(22), 1771-1776. [Link]

    • Bak, D. A., & Conrow, K. (1966). Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry, 31(11), 3608-3611. [Link]

    • MacLeod, J. K., & Christie, G. S. (1992). Identification of cyclobutane-type dimers of substituted cinnamic acids by gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 6(1), 46-53. [Link]

    • NIST/EPA/NIH Mass Spectral Library. [Link]

    • Methyl cyclopentanecarboxylate. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

    • Cyclobutane. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

    • Ethyl cyclobutanecarboxylate. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

    • McLafferty, F. W., & Turecek, F. (1993). Interpretation of mass spectra. University Science Books.
    • JoVE. (n.d.). Mass Spectrometry: Cycloalkane Fragmentation. Retrieved from [Link]

    • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

    • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and.... [Link]

    • Mikaelyan, A., Hovhannisyan, G., Grigoryan, A., Asatryan, N., & Torosyan, G. (2004). Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. P-14. [Link]

    • Donaghue, P. F., Collins, P. J., & Bishop, R. (1970). Mass spectra of isomers. Part II. Electron-impact-induced isomerisation of some derivatives of cyclobutane. Journal of the Chemical Society B: Physical Organic, 1329-1332. [Link]

    • University of Delhi. (n.d.). Fragmentation of Alkane. [Link]

    • Larsen, B. S. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. [Link]

    Sources

    Comparative

    Validating Stereochemistry of 3-Hydroxycyclobutane Derivatives: A Comparative Guide

    Introduction: The Stereochemical Challenge 3-Hydroxycyclobutane derivatives are highly valued in medicinal chemistry as sp³-rich bioisosteres and critical scaffolds in targeted therapies, including next-generation platin...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Stereochemical Challenge

    3-Hydroxycyclobutane derivatives are highly valued in medicinal chemistry as sp³-rich bioisosteres and critical scaffolds in targeted therapies, including next-generation platinum-based antineoplastic agents (1)[1]. However, validating their stereochemistry—specifically the cis vs. trans relationship of the 1,3-substituents—presents a unique analytical challenge.

    Unlike rigid epoxides, the cyclobutane ring is not planar. To relieve the severe torsional strain of eclipsed C-H bonds, the ring adopts a puckered "butterfly" conformation. High-level ab initio calculations and spectroscopic data confirm an equilibrium puckering angle of ~29.6° and a remarkably low ring-inversion barrier of ~498 cm⁻¹ (2)[2]. Because the ring rapidly flips between two puckered states at room temperature, vicinal coupling constants ( 3JHH​ ) are averaged out. Consequently, standard 1D ¹H NMR J -coupling analysis is highly unreliable for assigning relative configuration, logically necessitating the use of advanced spatial and crystallographic techniques.

    Comparative Modalities for Stereochemical Validation

    2D NMR Spectroscopy (NOESY/ROESY)

    Mechanism & Causality: Because J -couplings are compromised by ring puckering, through-space dipole-dipole relaxation (Nuclear Overhauser Effect) is the gold standard for solution-state relative stereochemistry. In 1,3-disubstituted cyclobutanes, if the substituents are cis, the H1 and H3 methine protons are forced onto the same face of the ring. This proximity (< 3.0 Å) generates a strong NOE cross-peak. Conversely, in the trans isomer, the protons reside on opposite faces, yielding a weak or absent NOE signal. This NOESY-driven approach is routinely used to assign relative configurations in complex photocycloaddition products (3)[3].

    Single-Crystal X-Ray Diffraction (SCXRD)

    Mechanism & Causality: SCXRD provides absolute 3D spatial coordinates by mapping electron density. It is the ultimate arbiter when NOE signals are obscured by overlapping resonances in heavily functionalized derivatives (e.g., trifunctionalized cyclobutanes) (4)[4]. It definitively resolves the solid-state puckering angle and the exact cis/trans geometry.

    Vibrational Circular Dichroism (VCD) & DFT

    Mechanism & Causality: Simple 1,3-disubstituted cyclobutanes with identical substituents are achiral (meso). However, asymmetrically substituted 3-hydroxycyclobutane derivatives are chiral. VCD compares the differential absorption of left and right circularly polarized infrared light against Time-Dependent Density Functional Theory (TD-DFT) calculations to assign the absolute configuration of these chiral variants without requiring crystallization.

    Quantitative Comparison Matrix

    Validation ModalityPrimary OutputSample RequirementResolution / AccuracyThroughputKey Limitations
    2D NMR (NOESY) Relative Configuration5–15 mg (Solution)High (Distance < 5 Å)High (Hours)Cannot determine absolute configuration; MW dependent.
    SCXRD Absolute & Relative>0.1 mm Single CrystalAtomic (< 0.01 Å)Low (Days–Weeks)Relies entirely on successful crystal formation.
    VCD + DFT Absolute Configuration2–5 mg (Solution)High (Chiroptical match)Medium (Days)Computationally intensive; requires a chiral derivative.

    Self-Validating Experimental Protocols

    Protocol A: 2D NOESY NMR for Relative Stereochemistry

    This protocol utilizes internal geometric constraints to self-validate the integrity of the NOE build-up.

    • Sample Preparation: Dissolve 10–15 mg of the highly pure 3-hydroxycyclobutane derivative in 600 µL of a low-viscosity deuterated solvent (e.g., CDCl₃ or CD₃OD). Causality: Low viscosity ensures a short rotational correlation time ( τc​ ), preventing spin diffusion and artifacts.

    • Acquisition Parameters: Set the mixing time ( tm​ ) to 300–500 ms. For small molecules (MW < 500 Da), NOE builds up slowly and is positive.

    • Self-Validation Step (Critical): Before interpreting the H1/H3 relationship, inspect the 2D spectrum for the cross-peak between the geminal protons at C2 or C4. Because their distance is fixed at ~1.8 Å, they must exhibit an intense NOE cross-peak. If absent, the molecule is in the NOE null regime ( ωτc​≈1.12 ); you must immediately switch to a ROESY experiment.

    • Interpretation: Extract the 1D slice at the chemical shift of the H1 methine proton. A strong positive NOE at the H3 methine frequency confirms the protons are on the same face, dictating a cis relationship for the substituents.

    Protocol B: Single-Crystal X-Ray Diffraction (SCXRD)

    This protocol uses crystallographic refinement metrics to validate structural integrity.

    • Crystallization: Utilize vapor diffusion. Dissolve the derivative in a minimal volume of a good solvent (e.g., dichloromethane) and place the open vial inside a sealed chamber containing an anti-solvent (e.g., pentane). Allow 3–7 days for diffusion.

    • Data Collection: Mount a suitable crystal (>0.1 mm) on a diffractometer. Collect data at cryogenic temperatures (100 K) using Mo-K α or Cu-K α radiation. Causality: Cooling minimizes thermal atomic motion, which is critical for resolving the dynamic puckering of the cyclobutane ring.

    • Refinement & Self-Validation: Solve the phase problem using direct methods. Refine the structure until the R₁ factor is < 5% and the Goodness-of-Fit (GoF) is ~1.0. If large residual electron density peaks remain near the cyclobutane ring, it indicates structural disorder (the ring is trapped in multiple puckered states), and the stereochemical assignment must be cross-verified with NMR.

    Logical Workflow for Stereochemical Validation

    G Start Synthesized 3-Hydroxycyclobutane Derivative CheckChiral Is the derivative chiral? (e.g., asymmetric substitution) Start->CheckChiral NMR 2D NMR (NOESY/ROESY) Solution State CheckChiral->NMR Achiral (Relative Config) VCD VCD / ECD + DFT Absolute Configuration CheckChiral->VCD Chiral (Absolute Config) XRD X-Ray Crystallography Solid State CheckChiral->XRD Single Crystal Available NOE_Check Strong NOE between H1 and H3 methine protons? NMR->NOE_Check Cis Cis-Isomer (Substituents on same face) NOE_Check->Cis Yes Trans Trans-Isomer (Substituents on opposite faces) NOE_Check->Trans No / Weak

    Workflow for stereochemical validation of 3-hydroxycyclobutane derivatives.

    References

    • Platinum(II) complexes with N-monoalkyl 1R,2R-diaminocyclohexane derivatives as carrier ligands and 3-hydroxycyclobutane-1,1-dicarboxylate as a leaving group: potent cytotoxicity and DNA binding ability.NIH.
    • Structure, vibrational spectrum, and ring puckering barrier of cyclobutane.NIH.
    • Enantioselective [2 + 2] Photocycloaddition via Iminium Ions: Catalysis by a Sensitizing Chiral Brønsted Acid.ACS.
    • Stereocontrolled Preparation of Diversely Trifunctionalized Cyclobutanes.ACS.

    Sources

    Validation

    Escaping Flatland: A Comparative Guide to Cyclobutane and Oxetane Scaffolds in Drug Design

    The push to increase the three-dimensionality of small-molecule therapeutics—often termed the "Escape from Flatland" paradigm—has driven medicinal chemists to systematically replace planar aromatic rings with sp³-rich mo...

    Author: BenchChem Technical Support Team. Date: March 2026

    The push to increase the three-dimensionality of small-molecule therapeutics—often termed the "Escape from Flatland" paradigm—has driven medicinal chemists to systematically replace planar aromatic rings with sp³-rich motifs. Among these, four-membered rings have emerged as privileged bioisosteres. While cyclobutane and oxetane share a similar spatial volume, the substitution of a single methylene group with an ethereal oxygen fundamentally alters the physicochemical, electronic, and metabolic trajectory of the resulting pharmacophore.

    As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will analyze the mechanistic causality behind the divergent behaviors of cyclobutane and oxetane scaffolds, objectively compare their performance, and provide self-validating experimental protocols for their evaluation.

    Structural and Electronic Fundamentals: The Causality of Scaffold Behavior

    To rationally select between a cyclobutane and an oxetane, one must first understand how their distinct atomic compositions dictate their three-dimensional conformation and electronic distribution 1.

    • Cyclobutane: With a strain energy of ~26.3 kcal/mol, the cyclobutane ring is highly strained. To relieve the severe eclipsing interactions (torsional strain) between adjacent C-H bonds, the ring adopts a distinct "puckered" conformation, with a median puckering angle of 15.5° 2. It is highly lipophilic, chemically inert, and serves as an excellent structural moiety for filling hydrophobic pockets or restricting the conformation of otherwise flexible alkyl chains 3.

    • Oxetane: The introduction of an oxygen atom removes a set of transannular gauche interactions, resulting in a much flatter topology (median puckering angle of ~7.0°) 2. Despite occupying a similar spatial volume to a gem-dimethyl group, the oxetane acts as a robust hydrogen bond acceptor and exerts a powerful inductive electron-withdrawing effect (-I) 4.

    Comparative Physicochemical Impact

    The table below summarizes the quantitative and qualitative shifts observed when transitioning from a cyclobutane (or gem-dimethyl) scaffold to an oxetane.

    PropertyCyclobutane ScaffoldOxetane ScaffoldMechanistic Causality
    Lipophilicity (LogP) High (Increases LogP)Low (Decreases LogP by 0.5 - 1.5 units)The polar oxygen atom introduces a strong dipole, significantly reducing overall lipophilicity compared to carbocycles.
    Aqueous Solubility Poor to ModerateHigh (Often >10x increase)Enhanced solvation energy via water-oxygen hydrogen bonding networks.
    Amine Basicity (pKa) Minimal effectDecreases adjacent amine pKa by 1-2 unitsThe strong inductive electron-withdrawing effect (-I) of the oxygen atom destabilizes the protonated state of proximal amines.
    Ring Conformation Puckered (~15.5°)Nearly Planar (~7.0°)The oxygen atom lacks substituents, minimizing transannular steric clashes and flattening the ring.
    Metabolic Stability Variable (Prone to lipophilic clearance)Generally ImprovedReduced lipophilicity lowers unspecific microsomal protein binding and CYP450 turnover rates.

    Strategic Scaffold Selection Logic

    When optimizing a lead compound, the choice between these two rings should be dictated by the specific liabilities of the parent molecule.

    If the parent compound suffers from poor solubility, rapid oxidative metabolism driven by high lipophilicity, or off-target hERG channel inhibition (often caused by highly basic amines), the oxetane is the superior choice. The oxetane's ability to lower the pKa of adjacent amines reduces the population of the positively charged species at physiological pH, directly mitigating hERG binding 2. Conversely, if the goal is to rigidly lock a conformation to perfectly fill a hydrophobic binding pocket without introducing polar desolvation penalties, the cyclobutane ring is optimal 5.

    ScaffoldSelection Start Lead Optimization: 4-Membered Ring Isostere Q1 Primary Optimization Goal? Start->Q1 LogP Reduce Lipophilicity & Improve Solubility Q1->LogP hERG Reduce hERG Liability (Lower Amine pKa) Q1->hERG Hydro Fill Hydrophobic Pocket & Restrict Conformation Q1->Hydro Oxetane Select Oxetane Scaffold LogP->Oxetane Polar O-atom hERG->Oxetane Electron withdrawing Cyclobutane Select Cyclobutane Scaffold Hydro->Cyclobutane Lipophilic bulk

    Decision matrix for selecting between oxetane and cyclobutane scaffolds.

    Experimental Methodologies: Self-Validating Protocols

    To objectively compare the performance of synthesized cyclobutane vs. oxetane analogs, rigorous physicochemical and metabolic profiling is required. Below are the standard, self-validating protocols used to quantify their differences.

    Protocol A: Determination of Intrinsic Clearance ( CLint​ ) via Human Liver Microsomes

    Causality & Validation: We measure substrate depletion rather than specific metabolite formation. This provides a self-validating mass-balance approach that accounts for all CYP450-mediated clearance pathways simultaneously, ensuring no minor metabolites are missed.

    • Preparation: Prepare a 1 µM solution of the test compound (oxetane or cyclobutane analog) in 0.1 M potassium phosphate buffer (pH 7.4).

    • Pre-incubation: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

    • Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate CYP450-mediated oxidative metabolism.

    • Quenching: At specific time intervals (0, 5, 15, 30, and 45 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the proteins to ensure a clean injection for LC-MS/MS.

    • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound.

    • Data Processing: Plot the natural log of the percentage of compound remaining versus time. The slope ( k ) yields the half-life ( t1/2​=0.693/k ), which is converted to intrinsic clearance:

      CLint​=(0.693/t1/2​)×(mL incubation/mg protein) .

    MicrosomalAssay Prep 1. Compound Prep (1 µM Test Cpd) Incubate 2. HLM Incubation (+ NADPH, 37°C) Prep->Incubate Quench 3. Quench (Cold Acetonitrile) Incubate->Quench Centrifuge 4. Centrifugation (Protein Precip.) Quench->Centrifuge LCMS 5. LC-MS/MS (Quantify Parent) Centrifuge->LCMS

    Step-by-step workflow for evaluating in vitro metabolic stability via human liver microsomes.

    Protocol B: Lipophilicity ( LogD7.4​ ) via the Shake-Flask Method

    Causality & Validation: While computational LogP (cLogP) is useful for early screening, experimental LogD at pH 7.4 is critical because it accounts for the ionization state of adjacent amines—a factor heavily modulated by the oxetane's electron-withdrawing nature.

    • Equilibration: Pre-equilibrate 1-octanol and 0.1 M phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours to ensure mutual saturation.

    • Dissolution: Dissolve the test compound in the pre-equilibrated octanol phase at a concentration of 1 mg/mL.

    • Partitioning: Mix equal volumes of the spiked octanol and the aqueous buffer in a sealed glass vial. Shake vigorously for 1 hour at 25°C to achieve thermodynamic partitioning equilibrium.

    • Separation: Centrifuge the vials at 3000 rpm for 10 minutes to ensure complete phase separation without micro-emulsions.

    • Quantification: Carefully extract aliquots from both the octanol and aqueous phases. Analyze the concentrations using HPLC-UV or LC-MS/MS.

    • Calculation: Calculate the distribution coefficient: LogD7.4​=log10​([Concentration in Octanol]/[Concentration in Buffer]) .

    Conclusion

    The divergence between cyclobutane and oxetane scaffolds perfectly illustrates the precision required in modern drug design. Cyclobutanes offer unparalleled hydrophobic bulk and conformational rigidity, making them ideal for targeting deep, non-polar binding pockets. However, when lead compounds are plagued by the "molecular obesity" of high lipophilicity, poor solubility, or hERG liabilities, the strategic incorporation of an oxetane ring acts as a powerful corrective tool, rescuing the pharmacokinetic profile without sacrificing spatial geometry.

    References

    • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). "Oxetanes as versatile elements in drug discovery and synthesis.
    • "Applications of oxetanes in drug discovery and medicinal chemistry.
    • "Cyclobutanes in Small‐Molecule Drug Candidates.
    • "Put a ring on it: application of small aliphatic rings in medicinal chemistry.
    • "Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity." MDPI.

    Sources

    Comparative

    Comparative IR Spectroscopy Guide: Cyclobutanecarboxylic Acid vs. Cyclobutanecarboxylate Salts

    For researchers and drug development professionals, the accurate structural characterization of raw materials and active pharmaceutical ingredient (API) intermediates is non-negotiable. Cyclobutane derivatives are increa...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and drug development professionals, the accurate structural characterization of raw materials and active pharmaceutical ingredient (API) intermediates is non-negotiable. Cyclobutane derivatives are increasingly prevalent in medicinal chemistry due to their unique conformational rigidity and metabolic stability.

    This guide provides an objective, data-driven comparison of the infrared (IR) spectroscopic profiles of cyclobutanecarboxylic acid (the free acid) and its corresponding cyclobutanecarboxylate salts (e.g., sodium or potassium cyclobutanecarboxylate). By understanding the mechanistic causality behind these vibrational shifts, analytical teams can implement self-validating quality control workflows.

    Mechanistic Causality: The Vibrational Shift from Acid to Salt

    The transition from a free carboxylic acid to a carboxylate salt fundamentally alters the electron distribution and bond order of the functional group, which is directly reflected in the IR spectrum.

    • The Free Acid State: In cyclobutanecarboxylic acid, the carbonyl group consists of a distinct double bond (C=O, bond order 2) and a single bond (C-O, bond order 1). The highly polarized C=O bond requires significant energy to stretch, resulting in a strong, sharp absorption peak typically between 1700–1720 cm⁻¹ . Additionally, strong intermolecular hydrogen bonding creates a characteristic, intensely broad O-H stretching band spanning 2500–3300 cm⁻¹ [1].

    • The Carboxylate Salt State: When reacted with a strong base to form a salt, the proton is removed, leaving a negatively charged carboxylate anion (-COO⁻). Resonance delocalizes this negative charge equally across both oxygen atoms. Consequently, the distinct C=O and C-O bonds are replaced by two equivalent carbon-oxygen bonds, each with a bond order of approximately 1.5.

    • The Diagnostic Result: Because the carboxylate bonds are weaker than a pure C=O double bond but stronger than a pure C-O single bond, the 1710 cm⁻¹ peak completely disappears. It is replaced by two new, intense peaks: the asymmetric stretch (~1540–1650 cm⁻¹) and the symmetric stretch (~1360–1450 cm⁻¹) [2]. Furthermore, the broad O-H stretch vanishes, confirming complete deprotonation.

    Comparative Spectral Data

    The following table summarizes the quantitative IR peak assignments used to objectively differentiate the free acid from its salt form.

    Vibrational ModeCyclobutanecarboxylic AcidCyclobutanecarboxylate SaltDiagnostic Significance
    O-H Stretch 2500 – 3300 cm⁻¹ (Broad)AbsentConfirms presence/absence of the acidic proton.
    C=O Stretch 1700 – 1720 cm⁻¹ (Strong)AbsentPrimary indicator of the protonated free acid state.
    Asymmetric COO⁻ Stretch Absent1540 – 1610 cm⁻¹ (Strong)Primary indicator of the resonance-stabilized salt.
    Symmetric COO⁻ Stretch Absent1360 – 1450 cm⁻¹ (Medium)Secondary confirmation of the carboxylate anion.
    C-O Stretch 1210 – 1320 cm⁻¹ (Medium)AbsentDisappears as bond order shifts to 1.5 in the salt.
    Cyclobutane C-H Stretch 2850 – 2990 cm⁻¹2850 – 2990 cm⁻¹Internal reference peak; remains largely unaffected.

    Self-Validating Experimental Protocol: ATR-FTIR Analysis

    To ensure absolute trustworthiness in batch-to-batch comparisons, the following Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) protocol is designed as a self-validating system . It uses orthogonal spectral logic to prevent false positives caused by incomplete reactions or atmospheric interference.

    Step 1: Instrument Initialization & Background Capture

    • Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely.

    • Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) in the 4000–400 cm⁻¹ range. Causality: This eliminates atmospheric H₂O and CO₂ artifacts that could obscure the critical 1600–1700 cm⁻¹ region.

    Step 2: Sample Application

    • For the Free Acid (Liquid): Apply 1–2 drops of neat cyclobutanecarboxylic acid directly onto the crystal, ensuring complete coverage of the sensor area.

    • For the Salt (Solid Powder): Place 2–5 mg of the cyclobutanecarboxylate salt onto the crystal. Apply the pressure anvil until the force gauge indicates optimal optical contact.

    Step 3: Data Acquisition & Processing

    • Acquire the sample spectrum using the same parameters (64 scans, 4 cm⁻¹ resolution).

    • Apply an automated baseline correction and normalize the spectra using the cyclobutane C-H stretching peaks (~2950 cm⁻¹) as an internal standard.

    Step 4: Orthogonal Validation Logic

    • To validate the Free Acid: The algorithm must detect the 1710 cm⁻¹ peak AND the broad 3000 cm⁻¹ O-H band.

    • To validate the Salt (Conversion Complete): The algorithm must detect the ~1550 cm⁻¹ and ~1400 cm⁻¹ peaks AND verify the complete absence of the 1710 cm⁻¹ peak. If a minor peak at 1710 cm⁻¹ persists in the salt sample, it objectively proves incomplete salt formation (residual free acid) [3].

    Analytical Workflow Visualization

    The following diagram maps the logical decision tree of the self-validating ATR-FTIR protocol, illustrating how spectral data dictates product confirmation.

    IR_Workflow N1 1. Background Initialization (Bare ATR Crystal) N2 2. Sample Application (Neat Acid or Salt Powder) N1->N2 N3 3. Spectral Acquisition (4000-400 cm⁻¹, 64 Scans) N2->N3 N4 4. Algorithmic Validation (Baseline & H₂O/CO₂ Correction) N3->N4 N5 Free Acid Confirmed (1710 cm⁻¹ C=O & Broad O-H) N4->N5 Protonated State Detected N6 Salt Confirmed (1550/1400 cm⁻¹ COO⁻) N4->N6 Deprotonated State Detected

    Figure 1: Self-validating ATR-FTIR workflow for differentiating cyclobutane carboxylic acids and salts.

    References

    • National Institutes of Health (NIH), PubChem. "Cyclobutanecarboxylic acid | C5H8O2 | CID 19494 - IR Spectra." PubChem Database. Available at: [Link]

    • Spectroscopy Online. "The Carbonyl Group, Part V: Carboxylates—Coming Clean." Spectroscopy Magazine, May 2018. Available at: [Link]

    • Chemistry LibreTexts. "21.10: Spectroscopy of Carboxylic Acid Derivatives." LibreTexts Organic Chemistry. Available at: [Link]

    • Defense Technical Information Center (DTIC). "Vibrational Spectra of Substituted Cyclobutane Compounds." DTIC Technical Reports. Available at: [Link]

    Safety & Regulatory Compliance

    Safety

    Comprehensive Operational Guide: Handling and Disposal of Sodium 3-Hydroxycyclobutane-1-carboxylate

    Sodium 3-hydroxycyclobutane-1-carboxylate is a highly valuable, sp³-rich building block frequently utilized in modern drug discovery to improve the physicochemical properties of drug candidates (e.g., as a bioisostere or...

    Author: BenchChem Technical Support Team. Date: March 2026

    Sodium 3-hydroxycyclobutane-1-carboxylate is a highly valuable, sp³-rich building block frequently utilized in modern drug discovery to improve the physicochemical properties of drug candidates (e.g., as a bioisostere or within PROTAC linker synthesis). As a sodium salt, it exhibits significantly enhanced aqueous solubility compared to its free acid counterpart, 1[1].

    While this solubility is advantageous for synthetic and biological applications, it presents specific logistical challenges for laboratory safety and waste management. Because the cyclobutane carboxylic acid framework is classified as harmful if swallowed, inhaled, or absorbed through the skin[2], standard drain disposal is strictly prohibited. This guide provides causality-driven, self-validating protocols to ensure safe handling and regulatory compliance.

    Physicochemical & Hazard Profile

    Understanding the physical properties of this compound is the first step in determining its proper operational lifecycle.

    ParameterValue / ClassificationCausality / Operational Impact
    GHS Hazard Statements H302, H312, H315, H319, H332, H335[1][2][3]Dictates mandatory use of N95/P100 respirators and nitrile gloves to prevent oral, dermal, and inhalation toxicity[3].
    Physical State Solid (Powder/Crystalline)[1]Prone to aerosolization if handled aggressively; requires anti-static tools and draft-free weighing stations.
    Aqueous Solubility Extremely High (Sodium Salt)Prohibits drain disposal due to high environmental mobility; mandates strict aqueous waste segregation.
    Molecular Formula C₅H₇NaO₃ (Derived from parent C₅H₈O₃)[1]High organic content requires high-temperature incineration for complete destruction[2].

    Waste Routing & Disposal Workflows

    Proper waste segregation prevents dangerous chemical incompatibilities and reduces institutional disposal costs. Follow the decision tree below to route waste appropriately.

    WasteRouting Start Waste: Sodium 3-hydroxycyclobutane- 1-carboxylate State Determine Physical State Start->State Solid Solid Powder/Crystals State->Solid Aqueous Aqueous Solutions State->Aqueous PPE Contaminated Consumables State->PPE SolidAction Seal in HDPE Container (Avoid Dusting) Solid->SolidAction AqAction Route to Halogen-Free Aqueous Waste Aqueous->AqAction PPEAction Double-Bag in Solid Chemical Waste PPE->PPEAction Final EHS Collection & High-Temp Incineration SolidAction->Final AqAction->Final PPEAction->Final

    Waste routing decision tree for Sodium 3-hydroxycyclobutane-1-carboxylate.

    Self-Validating Disposal Methodologies

    Do not simply discard materials; ensure every disposal action is verified for safety and compliance.

    Protocol A: Solid Waste Disposal
    • Action: Transfer unreacted solid powder into a High-Density Polyethylene (HDPE) waste container using an anti-static spatula.

    • Causality: HDPE provides an excellent moisture barrier, preventing the hygroscopic sodium salt from absorbing atmospheric moisture, clumping, or degrading. Anti-static tools prevent fine powders from aerosolizing, mitigating inhalation risks (H332)[2].

    • Validation Check: Inspect the exterior of the HDPE container under bright light. If any particulate dust is visible on the outside, wipe it down with a damp cloth before sealing and labeling it as "Hazardous Solid Chemical Waste - Organic Sodium Salt."

    Protocol B: Aqueous Waste Disposal
    • Action: Transfer solutions to a designated "Halogen-Free Aqueous Waste" carboy.

    • Causality: Mixing organic sodium salts with halogenated waste streams can generate toxic byproducts during incineration and significantly increases disposal costs.

    • Validation Check: Test the waste solution pH using indicator strips before sealing the carboy. The pH strip must read between 7.0 and 9.0. If pH < 7, the solution is too acidic, risking protonation of the salt back into the free 1[1], which could precipitate and clog waste lines. Adjust with dilute NaOH if necessary until the target pH is validated.

    Protocol C: Contaminated Consumables
    • Action: Place all contaminated pipette tips, weighing boats, and nitrile gloves into a thick, transparent biohazard/chemical waste bag.

    • Causality: Transparent bags allow Environmental Health and Safety (EHS) personnel to visually verify that no free-flowing liquids or sharp objects are present before incineration.

    • Validation Check: Perform a "squeeze test" on the sealed bag. If air escapes rapidly, the seal is compromised. Double-bag the waste to prevent powder leakage during transit.

    Spill Management & Emergency Response

    In the event of an accidental release, immediate and structured action is required to prevent dermal exposure and respiratory tract irritation (H335)[2].

    SpillResponse Spill Spill Detected Isolate Isolate Area & Ventilate Spill->Isolate PPE Don N95/P100 & Nitrile Gloves Isolate->PPE Sweep Damp Sweep (No Dry Brushing) PPE->Sweep Wash Wash Surface with Water Sweep->Wash Dispose Transfer to Hazardous Waste Wash->Dispose

    Step-by-step emergency spill response workflow.

    Protocol D: Spill Cleanup
    • Isolation & PPE: Evacuate non-essential personnel. Don an N95/P100 respirator, double nitrile gloves, and safety goggles[3].

    • Damp Sweeping: Lightly mist the spilled powder with water or use wet absorbent pads. Do NOT dry sweep.

      • Causality: Dry sweeping generates airborne dust, exacerbating inhalation hazards[2]. Because the sodium salt is highly water-soluble, a damp pad will immediately dissolve and capture the solid, preventing aerosolization.

    • Decontamination: Wash the surface with a mild surfactant and water, collecting all runoff with absorbent pads.

    • Validation Check: After wiping the area with a wet absorbent pad, swipe the surface with a dry, dark-colored cloth. If white residue is visible on the dark cloth, residual salt remains; repeat the washing step until the cloth remains completely clean.

    By adhering to these causality-driven protocols, laboratories can ensure the safe handling of Sodium 3-hydroxycyclobutane-1-carboxylate while maintaining strict environmental and operational compliance.

    References

    Sources

    © Copyright 2026 BenchChem. All Rights Reserved.